molecular formula C4H6O3 B034567 1,3-Dioxan-2-one CAS No. 31852-84-3

1,3-Dioxan-2-one

货号: B034567
CAS 编号: 31852-84-3
分子量: 102.09 g/mol
InChI 键: YFHICDDUDORKJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dioxan-2-one is a six-membered cyclic ester (cyclic carbonate) that serves as a versatile and highly valuable monomer in the field of polymer science and materials research. Its primary research application lies in the synthesis of aliphatic polycarbonates via ring-opening polymerization (ROP). Polymers derived from this compound are of significant interest due to their potential biodegradability and biocompatibility, making them promising candidates for advanced biomaterials. Researchers utilize this monomer to develop novel polymers for applications such as controlled drug delivery systems, bioresorbable surgical sutures, and temporary tissue engineering scaffolds. The mechanism of action involves the ring-opening of the cyclic carbonate moiety, typically catalyzed by organocatalysts or metal complexes, which forms the repeating carbonate linkages in the polymer backbone. Compared to its five-membered analog (ethylene carbonate), the six-membered ring of this compound exhibits different ring strain and reactivity, which can be leveraged to fine-tune polymerization kinetics and the final properties of the resulting material, including degradation rate, mechanical strength, and glass transition temperature. This compound is an essential building block for researchers exploring sustainable polymers and next-generation medical materials.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHICDDUDORKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31852-84-3
Record name Trimethylene carbonate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31852-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20953766
Record name Trimethylene carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-03-4
Record name Trimethylene carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2453-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylene carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylene carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLENE CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4316AQ174Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dioxan-2-one from 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-dioxan-2-one from 1,3-propanediol. The document details various methodologies, including the use of phosgene derivatives, urea, dimethyl carbonate, and carbon dioxide as carbonyl sources. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as trimethylene carbonate, is a six-membered cyclic carbonate of significant interest in the development of biodegradable polymers. Its ring-opening polymerization leads to poly(trimethylene carbonate), a biocompatible and biodegradable polymer with applications in the medical and pharmaceutical fields, including drug delivery systems and temporary implants. The synthesis of high-purity this compound is therefore a critical step in the production of these advanced materials. This guide explores the most common and effective methods for its synthesis from 1,3-propanediol.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound from 1,3-propanediol. The choice of method often depends on factors such as desired yield, purity requirements, safety considerations, and the availability of reagents and equipment. The primary methods are:

  • Reaction with Phosgene Derivatives: A traditional and high-yielding method, though it involves the use of highly toxic phosgene or its safer solid equivalent, triphosgene.

  • Reaction with Urea: A more environmentally benign approach that utilizes a readily available and less hazardous reagent, often in the presence of a metal catalyst.

  • Transesterification with Dialkyl Carbonates: A phosgene-free method that involves the reaction of 1,3-propanediol with a dialkyl carbonate, such as dimethyl carbonate, typically under catalytic conditions.

  • Reaction with Carbon Dioxide (CO₂): A green chemistry approach that utilizes a renewable and non-toxic C1 source, although it often requires high pressure and specialized catalytic systems.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the different synthetic methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of this compound via Reaction with Phosgene Derivatives

Carbonyl SourceBaseSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
TriphosgeneTriethylamineDichloromethane0 to rt16High (Typical)General Procedure

Table 2: Synthesis of this compound via Reaction with Urea

Catalyst1,3-Propanediol/Urea Molar RatioTemperature (°C)PressureReaction Time (h)Yield (%)Reference
Zn-La mixed oxide1.51502 kPa976[1]
ZnO1.51502 kPa976[1]

Table 3: Synthesis of this compound via Transesterification with Dimethyl Carbonate

CatalystTemperature (°C)PressureReaction Time (h)Yield (%)NotesReference
None (Thermal)150-260Autogenous5ModerateProduct mixture includes linear carbonates[2]

Table 4: Synthesis of this compound via Reaction with Carbon Dioxide

CatalystDehydrating AgentTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Selectivity (%)Reference
CeO₂2-Cyanopyridine13050125886[3]

Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods.

Method 1: Reaction with Triphosgene

This method is a modification of a general procedure for the synthesis of carbonates from diols.

Materials:

  • 1,3-Propanediol

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Under an inert atmosphere, dissolve 1,3-propanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the cooled solution of 1,3-propanediol and triethylamine over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or vacuum distillation to obtain pure this compound.

Method 2: Reaction with Urea

This protocol is based on the procedure described in patent literature.[1]

Materials:

  • 1,3-Propanediol

  • Urea

  • Zn-La mixed oxide catalyst (or ZnO)

  • Tetrahydrofuran (THF) for workup

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Vapor condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine 1,3-propanediol (1.5 eq) and urea (1.0 eq).

  • Add the Zn-La mixed oxide catalyst (10 wt% of urea).

  • Equip the flask with a magnetic stirrer and a vapor condenser cooled to -10°C, and connect to a vacuum pump.

  • Heat the reaction mixture to 150 °C under a pressure of 2 kPa.

  • Maintain these conditions for 9 hours, collecting the ammonia byproduct in the cold trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the reaction mixture in tetrahydrofuran (THF).

  • Filter to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Method 3: Transesterification with Dimethyl Carbonate

This is a general procedure for the thermal, catalyst-free transesterification of diols.[2]

Materials:

  • 1,3-Propanediol

  • Dimethyl Carbonate (DMC)

Equipment:

  • High-pressure batch reactor (autoclave) with magnetic stirring and temperature control

Procedure:

  • Charge the high-pressure reactor with 1,3-propanediol and a large excess of dimethyl carbonate.

  • Seal the reactor and begin stirring.

  • Heat the reactor to a temperature between 150 °C and 260 °C.

  • Maintain the reaction at the set temperature for a specified time (e.g., 5 hours). The pressure will be autogenous.

  • After the reaction, cool the reactor to room temperature.

  • Vent any excess pressure and open the reactor.

  • Transfer the reaction mixture and remove the excess dimethyl carbonate and methanol byproduct by distillation.

  • The resulting crude product will be a mixture of this compound and linear carbonate byproducts.

  • Purify the this compound from the mixture by fractional vacuum distillation.

Method 4: Reaction with Carbon Dioxide

This protocol is based on a catalytic method utilizing CO₂.[3]

Materials:

  • 1,3-Propanediol

  • Cerium(IV) oxide (CeO₂) catalyst

  • 2-Cyanopyridine

  • Carbon Dioxide (high purity)

Equipment:

  • High-pressure autoclave with gas inlet, pressure gauge, and temperature control

Procedure:

  • Charge the autoclave with 1,3-propanediol, CeO₂ catalyst, and 2-cyanopyridine (as a dehydrating agent).

  • Seal the autoclave and purge with CO₂ to remove air.

  • Pressurize the autoclave with CO₂ to 50 bar.

  • Heat the mixture to 130 °C with stirring.

  • Maintain the reaction under these conditions for 12 hours.

  • After the reaction time, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Open the reactor and transfer the reaction mixture.

  • Filter to remove the catalyst.

  • The product can be isolated from the reaction mixture by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

reaction_mechanisms cluster_phosgene Reaction with Triphosgene cluster_urea Reaction with Urea cluster_dmc Transesterification with DMC cluster_co2 Reaction with CO2 PDO1 1,3-Propanediol Int1 Intermediate PDO1->Int1 TP Triphosgene TP->Int1 TEA Triethylamine TEA->Int1 Base Product1 This compound Int1->Product1 Intramolecular cyclization PDO2 1,3-Propanediol Int2 Carbamate Intermediate PDO2->Int2 Urea Urea Urea->Int2 Catalyst Cat2 Zn-La Oxide Cat2->Int2 Product2 This compound Int2->Product2 Cyclization NH3 Ammonia Int2->NH3 Elimination PDO3 1,3-Propanediol Int3 Linear Carbonate Intermediate PDO3->Int3 DMC Dimethyl Carbonate DMC->Int3 Heat Product3 This compound Int3->Product3 Intramolecular transesterification MeOH Methanol Int3->MeOH PDO4 1,3-Propanediol Int4 Intermediate PDO4->Int4 CO2 Carbon Dioxide CO2->Int4 Catalyst, High P, T Cat4 CeO2 Cat4->Int4 Product4 This compound Int4->Product4 Dehydration H2O Water Int4->H2O

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental Workflows

experimental_workflows cluster_workflow1 General Synthetic Workflow cluster_workflow2 Purification Workflow start Start reagents Combine 1,3-Propanediol, Carbonyl Source, and Catalyst/Base start->reagents reaction Reaction under Specific Conditions (Temperature, Pressure, Time) reagents->reaction workup Aqueous Workup/ Catalyst Removal reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation or Recrystallization) concentration->purification product Pure this compound purification->product crude Crude this compound distillation Vacuum Distillation crude->distillation recrystallization Recrystallization crude->recrystallization pure_distilled Pure Product (Liquid) distillation->pure_distilled pure_recrystallized Pure Product (Solid) recrystallization->pure_recrystallized

Caption: General experimental and purification workflows.

Conclusion

The synthesis of this compound from 1,3-propanediol can be achieved through several effective methods. The choice of the synthetic route will be guided by the specific requirements of the research or production setting, balancing factors such as yield, purity, safety, and environmental impact. The traditional method using phosgene derivatives offers high yields but involves hazardous materials. The reaction with urea presents a safer and more economical alternative. Transesterification with dimethyl carbonate and the direct use of carbon dioxide represent greener approaches, with the latter being particularly attractive from a sustainability perspective, although it may require more specialized equipment. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable method for their needs.

References

An In-depth Technical Guide to 1,3-Dioxan-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,3-dioxan-2-one, also known as trimethylene carbonate (TMC). This versatile cyclic carbonate is a critical monomer in the development of biodegradable polymers with significant applications in the biomedical and pharmaceutical fields.

Core Chemical Properties

This compound is a six-membered cyclic carbonate ester.[1] It typically presents as a white, low-melting crystalline solid.[] Below is a summary of its key quantitative properties.

PropertyValue
Molecular Formula C₄H₆O₃[1][3]
Molecular Weight 102.09 g/mol [1][3]
Melting Point 45.0 to 49.0 °C[][4]
Boiling Point 255.2 ± 9.0 °C at 760 mmHg[][5]
Density Approximately 1.2 to 1.47 g/cm³[][6]
IUPAC Name This compound[1][]
CAS Number 2453-03-4[1]
Synonyms Trimethylene Carbonate (TMC), 1,3-carbonyldioxypropane[1][]
Appearance White to almost-white crystalline powder or low-melting crystals[][3]
Solubility Soluble in DMSO[1]

Chemical Structure and Visualization

This compound possesses a six-membered ring structure, which provides it with excellent stability and predictable behavior in ring-opening polymerization reactions.[] Like cyclohexane, 1,3-dioxane structures preferentially adopt a chair-like conformation to minimize steric strain.[7]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The most prevalent method for synthesizing this compound involves the reaction of 1,3-diols with phosgene or its derivatives.[8] More recent, sustainable approaches utilize carbon dioxide as a C1 source.[1][9]

General Experimental Protocol (Conceptual Workflow):

  • Reactant Preparation: A 1,3-diol (e.g., 1,3-propanediol) and a carbonyl source (e.g., diethyl carbonate or a phosgene derivative) are prepared, often in the presence of a catalyst.

  • Reaction: The mixture is heated under controlled temperature and pressure to facilitate the cyclization reaction, forming this compound and a byproduct (e.g., ethanol).

  • Purification: The crude product is purified. This may involve distillation to remove volatile impurities and byproducts, followed by recrystallization or precipitation to obtain the pure crystalline solid.[10]

  • Drying: The purified product is dried under a vacuum to remove any residual solvent.[10]

  • Analysis: The final product is characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][11]

G cluster_synthesis Synthesis cluster_purification Purification & Analysis 1,3-Propanediol 1,3-Propanediol Reaction_Vessel Reaction_Vessel 1,3-Propanediol->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Crude Product Carbonyl_Source Carbonyl Source (e.g., Phosgene derivative) Carbonyl_Source->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Precipitation Precipitation Distillation->Precipitation Vacuum_Drying Vacuum_Drying Precipitation->Vacuum_Drying Analysis Analysis Vacuum_Drying->Analysis Final_Product Final_Product Analysis->Final_Product Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanisms

Ring-Opening Polymerization (ROP)

The primary chemical reaction of interest for this compound is ring-opening polymerization (ROP), which is thermodynamically favored.[1][9] This reaction yields poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer.[][10] The polymerization can be initiated by various catalysts, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which offer a metal-free alternative.[1]

The mechanism often involves the activation of the monomer by the catalyst, followed by nucleophilic attack by an initiator (e.g., an alcohol), leading to the propagation of the polymer chain.

ROP_Mechanism cluster_propagation Propagation Cycle Monomer This compound (Monomer) ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer Initiator Initiator (e.g., R-OH) ChainGrowth Nucleophilic Attack & Chain Growth Initiator->ChainGrowth Catalyst Catalyst (e.g., TBD) Catalyst->ActivatedMonomer ActivatedMonomer->ChainGrowth ChainGrowth->ActivatedMonomer Propagating Chain Polymer Poly(trimethylene carbonate) (PTMC) ChainGrowth->Polymer

Caption: Simplified schematic of the ring-opening polymerization of this compound.

Other Key Reactions
  • Hydrolysis: The biodegradability of polymers derived from this compound is due to their susceptibility to hydrolysis, which breaks down the polymer chains into non-toxic byproducts.[]

  • Reaction with Amines: this compound can react with amines, which is a foundational reaction for the synthesis of polyurethanes without the use of isocyanates.[1][12]

Applications in Drug Development and Materials Science

The biocompatibility and biodegradability of polymers derived from this compound make them highly valuable in the medical and pharmaceutical industries.[1][]

  • Drug Delivery Systems: PTMC and its copolymers are used to create advanced drug delivery systems, such as implants, microspheres, and nanoparticles.[] These systems allow for the controlled, sustained release of therapeutic agents, which can improve treatment outcomes by maintaining consistent drug levels.[]

  • Biodegradable Medical Devices: The material is used in the manufacturing of resorbable medical devices, including sutures and tissue engineering scaffolds.[1][]

  • Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including heterocyclic compounds and antibiotics, where it can facilitate and accelerate chemical reactions.[]

Safety and Handling

This compound is considered to have low toxicity.[1] However, it can cause skin and serious eye irritation.[3][13] Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[6][14]

  • Handling: Use in a well-ventilated area.[6] Avoid breathing dust and prevent concentration in hollows and sumps.[13] Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][14] It is incompatible with oxidizing agents and should be stored away from them.[3]

  • First Aid:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

    • Skin: Flush skin with plenty of soap and water.[6]

    • Inhalation: Remove from exposure to fresh air.[6]

    • Ingestion: If conscious, give 2-4 cupfuls of milk or water.[6] In all cases of significant exposure, seek medical attention.[6][14]

References

The Definitive Guide to 1,3-Dioxan-2-one (Trimethylene Carbonate) for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers and Scientists

Trimethylene carbonate (TMC), with the IUPAC name 1,3-Dioxan-2-one , is a six-membered cyclic carbonate ester of significant interest in the biomedical and pharmaceutical fields.[1][2][3] This colorless, crystalline solid serves as a key monomer for the synthesis of biocompatible and biodegradable aliphatic polycarbonates, most notably poly(trimethylene carbonate) (PTMC).[1][4][5] PTMC's unique properties, including its flexibility, non-toxic degradation products, and tunable degradation rate, make it an ideal candidate for a variety of drug delivery systems, tissue engineering scaffolds, and resorbable medical devices.[6][7][8] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis and polymerization protocols, and a summary of key quantitative data for professionals in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[2][7] Its key physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms Trimethylene carbonate (TMC), 1,3-Propylene carbonate
CAS Number 2453-03-4[1][3][9]
Molecular Formula C4H6O3[1][3][9]
Molar Mass 102.089 g·mol−1[1]
Appearance White crystalline solid[7]
Melting Point 45-48 °C[5][7][10]
Boiling Point 255 °C (at 760 mmHg)[10]
Purity (Medical Grade) ≥ 99.5%[9]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with a focus on improving yield and employing greener methodologies.

Green Synthesis from 1,3-Propanediol and Dimethyl Carbonate

A high-yield, environmentally friendly synthesis route involves the lipase-catalyzed reaction of bio-based 1,3-propanediol (1,3-PDO) with dimethyl carbonate (DMC).[11][12] This method avoids the use of hazardous reagents like phosgene.[10]

Experimental Protocol:

  • Lipase-Catalyzed Reaction: In a 100 mL flask, dissolve 2 g of 1,3-propanediol in the desired molar ratio of dimethyl carbonate (e.g., 1:3 to 1:15).[13]

  • Add 4000 U of immobilized lipase (e.g., Candida antarctica lipase B) and an appropriate amount of activated 4 Å molecular sieves.[13]

  • Stir the reaction mixture at 60 °C and 200 rpm for 9 hours. Monitor the reaction progress by taking periodic samples for gas chromatography (GC) analysis.[13]

  • Purification: After the reaction, filter the mixture to remove the immobilized lipase and molecular sieves.[13]

  • Remove the remaining dimethyl carbonate and methanol by vacuum rotary evaporation at 70 °C for 1 hour.[13]

  • Thermal Cyclization: Transfer the resulting product to a thick-walled pressure-resistant glass tube.[13]

  • Heat the mixture with stirring at a temperature between 130-170 °C. Use a condenser for temperatures above 130 °C.[13]

  • Monitor the formation of this compound by GC analysis.[13]

This enzymatic process can achieve a total yield of up to 88%.[11][12]

G Green Synthesis of this compound cluster_synthesis Synthesis Pathway 1_3_PDO 1,3-Propanediol Intermediate 3-Hydroxypropyl Methyl Carbonate 1_3_PDO->Intermediate Lipase Catalyst DMC Dimethyl Carbonate DMC->Intermediate TMC This compound (Trimethylene Carbonate) Intermediate->TMC Thermal Cyclization Methanol Methanol (Byproduct) Intermediate->Methanol G Ring-Opening Polymerization of this compound cluster_rop Polymerization Pathway TMC_Monomer This compound (Monomer) PTMC_Polymer Poly(trimethylene carbonate) (Polymer Chain) TMC_Monomer->PTMC_Polymer Ring-Opening Initiator Initiator (e.g., Benzyl Alcohol) Initiator->PTMC_Polymer Catalyst Catalyst (e.g., t-BuP4) Catalyst->PTMC_Polymer

References

An In-depth Technical Guide to CAS Number 2453-03-4 (1,3-Dioxan-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2453-03-4, scientifically known as 1,3-Dioxan-2-one or trimethylene carbonate. The document details its chemical and physical properties, outlines established synthesis protocols, and presents a thorough characterization using various spectroscopic techniques. A significant portion of this guide is dedicated to the application of this compound as a key monomer in the synthesis of biocompatible and biodegradable polymers, particularly poly(trimethylene carbonate) (PTMC). Furthermore, it delves into the biological interactions of PTMC, with a focus on its macrophage-mediated biodegradation, and proposes a putative signaling pathway for this process. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of polymer chemistry, biomaterials, and drug delivery systems.

Chemical and Physical Properties

This compound is a cyclic carbonate ester that serves as a crucial building block for biodegradable polymers.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2453-03-4[1]
IUPAC Name This compound[2]
Synonyms Trimethylene carbonate, 1,3-Propylene carbonate[2]
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 46-49 °C[2]
Boiling Point 255.2 °C at 760 mmHg[2]
Density 1.2 g/cm³[2]
Solubility Soluble in many organic solvents

Synthesis of this compound

Several synthetic routes for this compound have been established. Below are detailed protocols for two common methods.

Synthesis from 1,3-Propanediol and Dimethyl Carbonate (Green Synthesis)

This method presents an environmentally friendly approach utilizing enzymatic catalysis.[3][4]

Experimental Protocol:

  • Enzymatic Reaction: In a 100 mL flask equipped with a magnetic stirrer, dissolve 2 g of 1,3-propanediol in the desired molar ratio of dimethyl carbonate (e.g., 1:5).[3]

  • Add 4000 U of immobilized lipase (e.g., Novozym 435) to the flask, along with an appropriate amount of activated molecular sieves (e.g., 5 g) to remove the methanol byproduct.[3]

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 24 hours).[3]

  • Cyclization: After the enzymatic reaction, the intermediate product, 3-hydroxypropyl methyl carbonate, is cyclized. This can be achieved by thermal treatment.[4]

  • Purification: The final product, this compound, is purified from the reaction mixture, typically by vacuum distillation or recrystallization.

G 1,3-Propanediol 1,3-Propanediol Intermediate 3-Hydroxypropyl methyl carbonate 1,3-Propanediol->Intermediate + Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate Lipase Lipase Lipase->Intermediate catalyzes TMC This compound Intermediate->TMC Thermal Cyclization Methanol Methanol Intermediate->Methanol releases

Synthesis of this compound via enzymatic reaction and cyclization.
Synthesis from Oxetane and Carbon Dioxide

This method involves the ring-opening reaction of oxetane with carbon dioxide, which can be performed under organocatalysis.[5]

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor, combine oxetane, a suitable organocatalyst system (e.g., iodine and an organic superbase), and a solvent if necessary.[5]

  • Reaction Conditions: Pressurize the reactor with carbon dioxide to the desired pressure and heat the mixture to the specified temperature.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as NMR spectroscopy to determine the conversion of oxetane and the formation of this compound.

  • Purification: Upon completion, cool the reactor, release the pressure, and purify the product from the reaction mixture.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ ≈ 4.45 ppm (triplet, 4H, O-CH ₂)

  • δ ≈ 2.14 ppm (quintet, 2H, C-CH ₂-C)[2]

¹³C NMR (Predicted):

  • Signals are expected for the carbonyl carbon (C=O), the two equivalent methylene carbons adjacent to the oxygen atoms (O-C H₂), and the central methylene carbon (C-C H₂-C).

G cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in CDCl₃) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1740 cm⁻¹. Other characteristic peaks include C-O stretching and C-H stretching vibrations.

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching
~1730C=O stretching (strong)
~1200-1000C-O stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 102. The fragmentation pattern would likely involve the loss of CO₂ (44 Da) and other characteristic fragments.

Biological Role and Applications

While this compound itself has no known intrinsic biological activity, its significance lies in its role as a monomer for the synthesis of poly(trimethylene carbonate) (PTMC). PTMC is a biocompatible and biodegradable polymer with numerous applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical devices.[1]

Biodegradation of Poly(trimethylene carbonate) (PTMC)

The degradation of PTMC in a biological environment is a crucial aspect of its application. It is primarily understood to occur via macrophage-mediated enzymatic degradation.

Macrophage-Mediated Degradation

Upon implantation of a PTMC-based device, the foreign body response is initiated, leading to the recruitment of macrophages to the material's surface. These macrophages can adopt a pro-inflammatory (M1) phenotype and release various enzymes, including lipases.[6]

Experimental Protocol for In Vitro Degradation Study:

  • Sample Preparation: Prepare films or nanoparticles of PTMC.

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

  • Co-incubation: Incubate the PTMC samples with the macrophage culture.

  • Analysis: At various time points, analyze the degradation of the polymer by measuring changes in mass, molecular weight (via Gel Permeation Chromatography), and surface morphology (via Scanning Electron Microscopy). The culture medium can be analyzed for degradation products.

Proposed Signaling Pathway

The interaction of macrophages with the PTMC surface likely triggers intracellular signaling cascades that lead to the secretion of degradative enzymes. While the precise pathway is a subject of ongoing research, a putative mechanism can be proposed based on general principles of macrophage activation in response to foreign materials.

G PTMC PTMC Surface Macrophage Macrophage PTMC->Macrophage interacts with Receptor Surface Receptors (e.g., TLRs) Macrophage->Receptor via Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) Receptor->Signaling activates Gene Gene Expression (Pro-inflammatory cytokines, Lipases) Signaling->Gene induces Secretion Enzyme Secretion (Lipase) Gene->Secretion leads to Degradation PTMC Degradation Secretion->Degradation causes

Proposed signaling pathway for macrophage-mediated degradation of PTMC.

This proposed pathway suggests that the recognition of the PTMC surface by macrophage receptors initiates signaling cascades that result in the upregulation and secretion of lipases, which then act to degrade the polymer.[6][7]

Conclusion

CAS number 2453-03-4, or this compound, is a valuable monomer for the synthesis of the biodegradable and biocompatible polymer, poly(trimethylene carbonate). This technical guide has provided a detailed overview of its chemical properties, synthesis, and characterization. The understanding of the macrophage-mediated degradation of its polymer, PTMC, is crucial for the rational design of advanced biomaterials for drug delivery and tissue engineering applications. Further research into the specific signaling pathways involved will undoubtedly lead to more sophisticated and effective biomedical devices.

References

physical properties of 1,3-Dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 1,3-Dioxan-2-one

Introduction

This compound, also commonly known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate ester.[1][2] It presents as a colorless or white crystalline solid at room temperature.[2][3][4] This compound serves as a critical monomer in the synthesis of biodegradable aliphatic polycarbonates, most notably poly(trimethylene carbonate).[5] These polymers are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and absorbable sutures, owing to their biocompatibility, low toxicity, and favorable degradation profiles.[1][2]

This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its key chemical synthesis and polymerization pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are essential for its handling, storage, and application in various synthetic procedures.

PropertyValueSource(s)
Molecular Formula C₄H₆O₃[1][2][6]
Molecular Weight 102.09 g/mol [1][2][7]
Appearance White to almost white, powder to crystal[2][3]
Melting Point 45.0 to 49.0 °C[1][2][8][9]
Boiling Point 135 °C / 4 mmHg (lit.)[2][9]
255.2 °C at 760 mmHg[10]
Density 1.200 ± 0.06 g/cm³ (Predicted)[2]
1.23 g/cm³ (50 °C)[4]
Solubility Soluble in Methanol, DMSO[1][2]
Refractive Index 1.4409[4]
CAS Number 2453-03-4[1][2]

Experimental Protocols

Accurate determination of physical properties is crucial for chemical characterization and quality control. The following sections describe standard methodologies applicable to this compound.

Melting Point Determination

The melting point is a key indicator of purity. For a pure crystalline solid like this compound, the melting range should be narrow, typically within 1-2°C.[11]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

  • Sample Preparation: A small amount of this compound is finely ground into a powder.[12] The open end of a glass capillary tube is pressed into the powder until a sample column of 1-3 mm is obtained.[11] The tube is then tapped gently to pack the sample firmly at the sealed end.[11]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with the sample aligned next to the thermometer bulb.[13] The assembly is inserted into a Thiele tube containing high-boiling mineral oil, ensuring the rubber band holding the capillary is above the oil level.

    • Digital Melting Point Apparatus (e.g., Mel-Temp): The packed capillary is inserted into the heating block of the apparatus.

  • Heating and Observation:

    • A preliminary, rapid heating can be performed to determine an approximate melting point.[11][12]

    • For an accurate measurement, the apparatus is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[11]

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T₁: The temperature at which the first droplet of liquid is observed.[12]

    • T₂: The temperature at which the last solid crystal melts completely.[12]

    • The recorded melting range is T₁ - T₂.

Solubility Determination

Solubility testing determines the appropriate solvent for reactions, purification, and analysis.

Methodology: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[14]

  • Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., Methanol, DMSO, water) in a sealed flask. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[14]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Sample Separation: Once equilibrium is achieved, the mixture is allowed to settle. The undissolved solid is separated from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a calibration curve.

  • Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the primary chemical pathways involving this compound.

Synthesis_of_1_3_Dioxan_2_one propanediol 1,3-Propanediol process Cyclization Reaction propanediol->process phosgene_deriv Phosgene Derivative (e.g., Diethyl Carbonate) phosgene_deriv->process dioxanone This compound byproduct Byproduct (e.g., Ethanol) catalyst Catalyst (e.g., NaOMe) catalyst->process Facilitates process->dioxanone process->byproduct

Caption: Synthesis pathway of this compound via cyclization.

Ring_Opening_Polymerization monomer This compound (Monomer) process Ring-Opening Polymerization (ROP) monomer->process polymer Poly(trimethylene carbonate) (PTMC) catalyst Initiator / Catalyst (e.g., Lewis Acid, Organocatalyst) catalyst->process Initiates process->polymer

Caption: Ring-opening polymerization of this compound.

References

Thermodynamic Profile of 1,3-Dioxan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1,3-Dioxan-2-one (also known as trimethylene carbonate), a six-membered cyclic carbonate ester. Due to a notable scarcity of direct experimental thermodynamic values for this compound in publicly accessible literature, this document compiles available computational data, relevant information on analogous compounds, and detailed experimental protocols for the determination of key thermodynamic properties.

Quantitative Thermodynamic Data

A semi-empirical molecular orbital method (PM3) has been used to calculate the energy profile for the reaction of this compound with methylamine. These calculations indicate a ring strain energy for the six-membered cyclic carbonate that is 2.86 kcal/mol greater than that of the five-membered cyclic carbonate, 1,3-dioxolan-2-one.[1] This suggests a higher internal energy for this compound compared to its five-membered counterpart, which is consistent with the general understanding that its ring-opening polymerization is thermodynamically favorable at all temperatures.[2]

For comparative purposes, the following table summarizes experimental thermodynamic data for the related compound, 5,5-dimethyl-1,3-dioxan-2-one.

Table 1: Experimental Thermodynamic Data for 5,5-Dimethyl-1,3-dioxan-2-one

Thermodynamic PropertyValueUnitsMethodReference
Standard Enthalpy of Formation (solid)-670.9 ± 1.2kJ/molCombustion CalorimetryLebedev, Kulagina, et al., 1995
Standard Enthalpy of Combustion (solid)-3119.3 ± 1.2kJ/molCombustion CalorimetryLebedev, Kulagina, et al., 1995

Experimental Protocols: Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard method for experimentally determining the enthalpy of combustion of solid organic compounds like this compound is static bomb calorimetry. The following protocol outlines the typical procedure.

Objective: To determine the standard enthalpy of combustion (ΔHc°) and subsequently calculate the standard enthalpy of formation (ΔHf°) of the target compound.

Materials and Apparatus:

  • Parr bomb calorimeter (or equivalent) with a stainless steel combustion bomb

  • High-purity oxygen source

  • Benzoic acid (as a standard for calibration)

  • The sample of this compound (in pellet form)

  • Platinum or fuse wire for ignition

  • Calorimeter bucket with a known mass of distilled water

  • High-precision digital thermometer

  • Computer for data acquisition

Procedure:

  • Calibration of the Calorimeter:

    • A known mass of benzoic acid is pressed into a pellet and weighed.

    • The pellet is placed in the crucible inside the combustion bomb. A fuse wire is attached to the electrodes, touching the pellet.

    • A small, known volume of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • The bomb is sealed and pressurized with high-purity oxygen to a specified pressure (e.g., 30 atm).

    • The bomb is submerged in a known mass of water in the calorimeter bucket.

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited, and the temperature change of the water is recorded at regular intervals until a stable final temperature is reached.

    • The heat capacity of the calorimeter (Ccal) is calculated using the known enthalpy of combustion of benzoic acid.

  • Combustion of this compound:

    • A pellet of known mass of this compound is prepared and weighed.

    • The procedure from calibration is repeated with the sample of this compound.

    • The temperature change resulting from the combustion of the sample is recorded.

  • Data Analysis and Calculations:

    • The total heat released during the combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • The internal energy change of combustion (ΔUc) is determined from the corrected heat release and the mass of the sample.

    • The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc using the following equation, which accounts for the change in the number of moles of gas in the reaction: ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas, R is the ideal gas constant, and T is the standard temperature (298.15 K).

    • The standard enthalpy of formation (ΔHf°) of this compound is then calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Logical Workflow for Bomb Calorimetry

The following diagram illustrates the logical workflow of a bomb calorimetry experiment to determine the enthalpy of formation of a compound.

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Weigh Sample (e.g., this compound) B Prepare Pellet A->B C Assemble Bomb (Sample, Fuse Wire, Water) B->C D Pressurize with O2 C->D E Equilibrate in Calorimeter D->E F Ignite Sample E->F G Record Temperature Change (ΔT) F->G H Calculate Heat Released (q) G->H I Corrections (Fuse Wire, etc.) H->I J Determine ΔUc I->J K Calculate ΔHc° J->K L Calculate ΔHf° (using Hess's Law) K->L

Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

References

Spectroscopic Profile of 1,3-Dioxan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxan-2-one (CAS No. 2453-03-4), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.45Triplet5.8O-CH ₂ (4H)
2.14Quintet5.8C-CH ₂-C (2H)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
148.6C =O (Carbonyl)
67.5O-C H₂
21.5C-C H₂-C

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The major absorption bands are detailed in the table below.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970MediumC-H Stretch
1740StrongC=O Stretch (Carbonyl)
1230StrongC-O Stretch
1080StrongC-O Stretch
930MediumC-C Stretch

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
10215[M]⁺ (Molecular Ion)
58100[M - CO₂]⁺
4240[C₃H₆]⁺
2860[C₂H₄]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance series) operating at a proton frequency of 90 MHz and a carbon-13 frequency of 22.63 MHz.

  • Sample Preparation : A small amount of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition for ¹H NMR : The sample was placed in a 5 mm NMR tube. The spectrum was acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A pulse angle of 45° and a relaxation delay of 1.0 second were used.

  • Data Acquisition for ¹³C NMR : The ¹³C NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a clear spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation : A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

  • Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.

  • Sample Introduction : A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization : The sample was bombarded with electrons at an energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by the quadrupole analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Liquid Film Sample->Prep_IR Prep_MS Direct Insertion/GC Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic Analysis Workflow

An In-depth Technical Guide to the Solubility of 1,3-Dioxan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioxan-2-one, also known as trimethylene carbonate, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and relevant chemical pathways involving this compound.

Introduction to this compound

This compound (CAS No. 2453-03-4) is a six-membered cyclic carbonate. It is a white to almost white crystalline powder at room temperature. This compound is a key monomer in the synthesis of biodegradable polymers, particularly poly(trimethylene carbonate) (PTMC), which has significant applications in the biomedical field due to its biocompatibility and controlled degradation properties. Understanding its solubility is crucial for its polymerization, purification, and formulation in various applications.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

SolventSolubilityReference
MethanolSoluble[No specific citation available]
Dimethyl Sulfoxide (DMSO)Soluble[No specific citation available]

It is generally expected that this compound, being a polar molecule, will exhibit higher solubility in polar organic solvents. Further experimental investigation is required to establish a quantitative solubility profile in solvents such as other alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran, 1,4-dioxane).

Experimental Protocols for Solubility Determination

For researchers seeking to determine the quantitative solubility of this compound, two common and reliable methods are the gravimetric method and the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.[1][2][3]

Experimental Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[1]

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution upon temperature change.

    • Filter the collected supernatant through a suitable filter (e.g., a syringe filter) to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).

    • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

    • Solubility can then be expressed in various units, such as grams per liter (g/L) or mole fraction.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.[4][5][6][7][8]

Experimental Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a flask containing a known volume of the organic solvent.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath.

    • Agitate the mixture at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Alternatively, centrifuge an aliquot of the suspension to separate the solid from the liquid phase.

  • Sample Analysis:

    • Carefully withdraw a sample of the clear supernatant.

    • Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, after appropriate dilution. A calibration curve with known concentrations of this compound in the same solvent must be prepared beforehand.

  • Calculation of Solubility:

    • The determined concentration from the analytical method represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Ring-Opening Polymerization of this compound

A primary application of this compound is its ring-opening polymerization (ROP) to produce poly(trimethylene carbonate) (PTMC). This process is of significant interest in the development of biodegradable materials for medical applications.

General Mechanism of Ring-Opening Polymerization

The ROP of this compound can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. A common method involves the use of an initiator with a nucleophilic group, such as an alcohol, in the presence of a catalyst.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., R-OH) Activated_Monomer Activated Monomer Initiator->Activated_Monomer Nucleophilic Attack Catalyst Catalyst Monomer This compound Catalyst->Monomer Activation Monomer->Activated_Monomer Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Another_Monomer This compound Growing_Chain->Another_Monomer Nucleophilic Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Final_Polymer Poly(trimethylene carbonate) Elongated_Chain->Final_Polymer Quenching_Agent Quenching Agent Elongated_Chain->Quenching_Agent Deactivation

Figure 1: Generalized signaling pathway for the ring-opening polymerization of this compound.

Experimental Workflow for PTMC Synthesis

The synthesis of poly(trimethylene carbonate) via ring-opening polymerization typically involves the following steps.

PTMC_Synthesis_Workflow Start Start: Materials Preparation Monomer_Drying Drying of this compound (e.g., vacuum oven) Start->Monomer_Drying Solvent_Purification Purification of Solvent (e.g., distillation) Start->Solvent_Purification Initiator_Catalyst_Prep Preparation of Initiator and Catalyst Solution Start->Initiator_Catalyst_Prep Reaction_Setup Reaction Setup under Inert Atmosphere (e.g., Nitrogen or Argon) Monomer_Drying->Reaction_Setup Solvent_Purification->Reaction_Setup Initiator_Catalyst_Prep->Reaction_Setup Polymerization Polymerization at Controlled Temperature Reaction_Setup->Polymerization Quenching Quenching the Reaction (e.g., addition of precipitating solvent) Polymerization->Quenching Polymer_Isolation Isolation of Polymer (e.g., filtration) Quenching->Polymer_Isolation Purification Purification of Polymer (e.g., dissolution and reprecipitation) Polymer_Isolation->Purification Drying Drying of Poly(trimethylene carbonate) (e.g., vacuum oven) Purification->Drying Characterization Characterization (e.g., NMR, GPC, DSC) Drying->Characterization End End: Purified PTMC Characterization->End

Figure 2: Experimental workflow for the synthesis of poly(trimethylene carbonate).

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, detailed experimental protocols for its quantitative determination, and an insight into its ring-opening polymerization. While there is a notable lack of comprehensive quantitative solubility data in the current literature, the methodologies presented here offer a clear path for researchers to generate this valuable information. A thorough understanding of the solubility of this compound is paramount for advancing its application in the development of novel biodegradable polymers for the pharmaceutical and biomedical fields. Further research into the systematic measurement of its solubility in a broad range of organic solvents is highly encouraged.

References

An In-Depth Technical Guide to the Health and Safety of 1,3-Dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,3-Dioxan-2-one is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2453-03-4[1]
Molecular Formula C₄H₆O₃[2]
Molecular Weight 102.09 g/mol [2]
Appearance White to almost white crystalline powder/solid[1]
Melting Point 45.0 to 49.0 °C
Boiling Point 135 °C (at reduced pressure)[3]
Solubility Soluble in methanol[3]

Hazard Identification and Classification

Based on industry self-classifications submitted to the European Chemicals Agency (ECHA), this compound is classified as follows:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]

A warning signal word is associated with these classifications.[2]

Toxicological Information

Direct and quantitative toxicological data for this compound is limited. Much of the understanding of its low toxicity is derived from the biocompatibility of its polymer, poly(trimethylene carbonate), and the known toxicological profile of its hydrolysis product, 1,3-propanediol.

Acute Toxicity

While classified as harmful if swallowed, specific oral, dermal, or inhalation LD50/LC50 values for this compound are not available in the reviewed literature.

Skin and Eye Irritation

This compound is classified as causing serious eye irritation.[1][2] Information regarding skin irritation is less definitive, with some sources indicating it is not a skin irritant.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There are no specific studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound available in the public domain. However, information on its hydrolysis product, 1,3-propanediol, provides some insight.

Hydrolysis and Metabolism

In the presence of water, particularly under physiological conditions, this compound is expected to hydrolyze to 1,3-propanediol and carbon dioxide. The polymer, PTMC, is known to be resistant to simple hydrolysis but undergoes enzymatic degradation in vivo.[4] The ultimate degradation products are considered to be non-acidic and biocompatible.[5]

The low toxicity of 1,3-propanediol is well-documented (see Table 2). It is not considered a skin or eye irritant, is not mutagenic, and has not shown carcinogenic potential.[3]

Table 2: Summary of Toxicological Data for 1,3-Propanediol (Hydrolysis Product)

EndpointResultReference
Acute Oral Toxicity (Rat LD50) 15 g/kg[6]
Acute Dermal Toxicity (Rabbit LD50) > 20 g/kg[6]
Inhalation Toxicity (Rat NOEL, 2-week exposure) 1800 mg/m³[6][7]
Skin Irritation Not irritating[3]
Eye Irritation Not irritating[3]
Sensitization Not sensitizing[3]
Mutagenicity Not mutagenic[3]
Carcinogenicity Not carcinogenic[3]
Reproductive Toxicity Not a reproductive toxin[3]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.

General Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance, incorporating both in vitro and in vivo methods as per OECD guidelines.

G General Chemical Hazard Assessment Workflow A Physicochemical Characterization B In Silico / QSAR Analysis A->B C In Vitro Mutagenicity (Ames Test) B->C D In Vitro Cytotoxicity B->D E In Vitro Skin/Eye Irritation B->E F Acute Toxicity Studies (Oral, Dermal, Inhalation) C->F If positive or concerns D->F E->F G Repeated Dose Toxicity Studies F->G H Reproductive/Developmental Toxicity G->H I Carcinogenicity Bioassay G->I J Hazard Classification & Risk Assessment H->J I->J

Caption: A generalized workflow for chemical hazard assessment.

First Aid Measures

The following first aid measures are recommended based on available safety data sheets.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation develops.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Handling, Storage, and Spill Procedures

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.[1][8]

Accidental Release and Spill Cleanup

The following flowchart outlines a general procedure for handling a chemical spill.

G Chemical Spill Response Procedure A Spill Occurs B Assess the Risk (e.g., size, location, hazard) A->B C Evacuate Immediate Area (if necessary) B->C High Risk D Don Personal Protective Equipment (PPE) B->D Low to Moderate Risk C->D E Contain the Spill (use absorbent materials) D->E F Clean Up Spill (collect and place in sealed container) E->F G Decontaminate Area and Equipment F->G H Dispose of Waste (according to regulations) G->H

Caption: A general procedure for responding to a chemical spill.

For spills of this compound, avoid dust formation. Use personal protective equipment, including chemically impermeable gloves. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[8]

Fire and Explosion Hazard

This compound is not considered a significant fire risk, but containers may burn.[5]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Firefighting Procedures: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Ecotoxicological Information

Specific ecotoxicity data for this compound, such as LC50 for fish or EC50 for daphnia, is not available. Safety data sheets for its homopolymer also indicate no data is available.[8] However, the biodegradability of its polymer suggests that the monomer would also likely biodegrade, although the rate is unknown. Its hydrolysis product, 1,3-propanediol, is not considered to be harmful to aquatic life.

Conclusion

This compound is a chemical with a seemingly favorable safety profile, largely inferred from the properties of its polymer and degradation products rather than direct, comprehensive studies on the monomer itself. It is classified as harmful if swallowed and a serious eye irritant. The available data suggests low concern for skin irritation, mutagenicity, and carcinogenicity, primarily based on the known properties of its hydrolysis product, 1,3-propanediol. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment in a well-ventilated area, paying particular attention to avoiding ingestion and eye contact. Further toxicological and ecotoxicological studies on the monomer would be beneficial to fill the existing data gaps.

References

Methodological & Application

Application Notes and Protocols for Organocatalytic Polymerization of 1,3-Dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the organocatalytic ring-opening polymerization (ROP) of 1,3-dioxan-2-one, also known as trimethylene carbonate (TMC). The resulting polymer, poly(trimethylene carbonate) (PTMC), is a biocompatible and biodegradable material with significant potential in biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1] This document outlines the use of various organocatalysts, their performance, and detailed experimental procedures.

Introduction to Organocatalytic ROP of this compound

The ring-opening polymerization of this compound is a thermodynamically favorable process for producing PTMC.[2] Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as the production of metal-free polymers, which is crucial for biomedical applications.[3] Commonly used organocatalysts for this polymerization include amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases such as t-BuP4.[4][5] These catalysts can provide excellent control over the polymerization, leading to well-defined polymers with predictable molecular weights and narrow polydispersity indices (Ð).[3]

The polymerization can be initiated by a variety of molecules containing active hydrogen atoms, most commonly alcohols like benzyl alcohol (BnOH), which allows for the synthesis of polymers with defined end-groups.[5] The mechanism of polymerization is highly dependent on the catalyst and the presence of an initiator. In the presence of an alcohol initiator, the reaction typically proceeds via a hydrogen-bond-activated mechanism.[6] In the absence of an initiator, some organocatalysts can promote a zwitterionic ring-opening polymerization, which can lead to the formation of cyclic polymers.[4]

Data Presentation: Performance of Organocatalysts

The following tables summarize the performance of various organocatalysts in the ring-opening polymerization of this compound under different conditions.

CatalystInitiatorMonomer/Initiator RatioSolventTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
TBD1-Butanol100CH2Cl20.59510,4001.15[7]
DBUBenzyl Alcohol100CH2Cl229811,2001.10[7]
t-BuP4Benzyl Alcohol50THF0.5>995,5001.18[8][9]
TBDNoneN/A ([TBD]/[TMC] = 1/100)THF0.16>9912,0001.40[4]

Table 1: Performance of Common Organocatalysts in this compound Polymerization. This table provides a comparative summary of the efficacy of different organocatalysts.

CatalystMonomer/Initiator RatioMonomer/Catalyst RatioTime (min)Conversion (%)Mn,exp ( g/mol )Đ (Mw/Mn)
t-BuP41010030>991,3001.15
t-BuP43030030>993,1001.13
t-BuP45050030>995,5001.18
t-BuP4100100030>9910,1001.25

Table 2: Effect of Monomer/Initiator Ratio on t-BuP4 Catalyzed Polymerization. This table details the controlled nature of the polymerization with the phosphazene catalyst t-BuP4. Data sourced from[5][8][9].

Experimental Protocols

The following are detailed protocols for the organocatalytic ring-opening polymerization of this compound using TBD, DBU, and t-BuP4. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents to prevent premature termination of the polymerization.

Protocol 1: TBD-Catalyzed Polymerization of this compound

This protocol describes the polymerization of this compound using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst and an alcohol as the initiator.

Materials:

  • This compound (TMC)

  • 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (BnOH)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Methanol (for precipitation)

  • Benzoic acid (for quenching)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound (e.g., 1.0 g, 9.8 mmol) in anhydrous dichloromethane (e.g., 10 mL).

  • Initiator Addition: Add the desired amount of benzyl alcohol initiator via syringe. For a monomer-to-initiator ratio of 100:1, add 10.6 µL (0.098 mmol) of benzyl alcohol.

  • Catalyst Addition: In a separate vial, prepare a stock solution of TBD in anhydrous dichloromethane (e.g., 10 mg/mL). Add the required amount of the TBD stock solution to the monomer/initiator mixture to achieve the desired monomer-to-catalyst ratio (e.g., for a 100:1 monomer-to-catalyst ratio, add 136 µL of the stock solution).

  • Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for 1H NMR analysis to determine monomer conversion.

  • Quenching and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a slight excess of benzoic acid (relative to the catalyst). Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

Protocol 2: DBU-Catalyzed Polymerization of this compound

This protocol outlines the polymerization of this compound using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst.

Materials:

  • This compound (TMC)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzyl alcohol (BnOH)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Methanol

  • Benzoic acid

  • Inert atmosphere glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1.0 g, 9.8 mmol) and dissolve it in anhydrous dichloromethane (e.g., 10 mL).

  • Initiator and Catalyst Addition: Add benzyl alcohol (for a 100:1 monomer/initiator ratio, 10.6 µL) followed by DBU (for a 100:1 monomer/catalyst ratio, 14.9 µL, 0.098 mmol) to the reaction flask via syringe.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by 1H NMR spectroscopy.

  • Work-up: After the desired time or monomer conversion, terminate the reaction with a small amount of benzoic acid. Precipitate the polymer in cold methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 3: t-BuP4-Catalyzed Polymerization of this compound

This protocol details the use of the highly active phosphazene superbase, t-BuP4, for the controlled polymerization of this compound.[8][9]

Materials:

  • This compound (TMC)

  • t-BuP4 (in hexane, typically 1 M solution)

  • Benzyl alcohol (BnOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Acetic acid (for quenching)

  • Glovebox and Schlenk line equipment

Procedure:

  • Preparation in a Glovebox: Inside a glovebox, add this compound (e.g., 0.51 g, 5.0 mmol) and anhydrous THF (2 mL) to a dried Schlenk flask equipped with a magnetic stirrer.

  • Initiator Addition: Add benzyl alcohol (for a 50:1 monomer/initiator ratio, 10.4 µL, 0.1 mmol) to the flask.

  • Initiation of Polymerization: Add the t-BuP4 solution in hexane (for a 100:1 monomer/catalyst ratio, 50 µL of a 1M solution, 0.05 mmol) to the flask to start the polymerization.

  • Monitoring the Reaction: The reaction is typically fast at room temperature. To monitor the evolution of molecular weight and dispersity, small aliquots can be taken at specific time points for 1H NMR and Size Exclusion Chromatography (SEC) analysis.[8]

  • Quenching and Isolation: After the desired polymerization time, quench the reaction by adding a small amount of acetic acid (e.g., 0.1 mL).[8] Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

  • Purification: Collect the white solid polymer by filtration and dry under vacuum.

Visualizations

The following diagrams illustrate the proposed mechanisms for the organocatalytic ring-opening polymerization of this compound.

G Hydrogen-Bond Activation Mechanism (TBD/DBU) cluster_activation Activation cluster_propagation Propagation TMC This compound (TMC) Activated_Complex Activated Monomer-Initiator-Catalyst Complex TMC->Activated_Complex ROH Initiator (ROH) ROH->Activated_Complex Cat Catalyst (TBD/DBU) Cat->Activated_Complex Nucleophilic_Attack Nucleophilic Attack of ROH on Activated TMC Activated_Complex->Nucleophilic_Attack H-Bonding Ring_Opening Ring-Opening Nucleophilic_Attack->Ring_Opening Propagating_Chain Propagating Polymer Chain Ring_Opening->Propagating_Chain Another_TMC Another TMC Molecule Propagating_Chain->Another_TMC Chain Growth

Caption: Proposed hydrogen-bond activation mechanism for TBD/DBU-catalyzed ROP.

G Zwitterionic Ring-Opening Polymerization (ZROP) Mechanism (TBD without initiator) cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Backbiting) TMC TMC Zwitterion Zwitterionic Intermediate TMC->Zwitterion TBD TBD TBD->Zwitterion Nucleophilic Attack Another_TMC Another TMC Molecule Zwitterion->Another_TMC Growing_Zwitterion Propagating Zwitterionic Chain Another_TMC->Growing_Zwitterion Ring-Opening Attack Cyclic_Polymer Cyclic Polymer Growing_Zwitterion->Cyclic_Polymer Intramolecular Cyclization

Caption: Zwitterionic ROP mechanism for TBD-catalyzed polymerization without an initiator.

G Experimental Workflow for Organocatalytic ROP start Start setup Prepare Monomer and Initiator Solution in Inert Atmosphere start->setup add_cat Add Catalyst Solution setup->add_cat polymerize Stir at Room Temperature (Monitor Conversion) add_cat->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer in Methanol quench->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry characterize Characterize Polymer (NMR, SEC, etc.) filter_dry->characterize end End characterize->end

Caption: General experimental workflow for organocatalytic ROP of this compound.

References

Application Notes and Protocols for 1,3-Dioxan-2-one in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate monomer crucial for the synthesis of the biodegradable and biocompatible aliphatic polycarbonate, poly(trimethylene carbonate) (PTMC). PTMC is a flexible and amorphous polymer with a low glass transition temperature, making it an excellent candidate for various biomedical applications.[1][2][3] Its unique enzymatic surface erosion degradation mechanism, which minimizes the release of acidic byproducts, further enhances its suitability for use in drug delivery systems, tissue engineering scaffolds, and medical devices.[4] This document provides detailed protocols for the synthesis of the this compound monomer, its polymerization into PTMC, the formulation of PTMC-based nanoparticles for drug delivery, and methods for polymer characterization and in vitro degradation studies.

I. Synthesis of this compound Monomer

The synthesis of this compound can be achieved through the reaction of 1,3-propanediol with a carbonate precursor, such as diethyl carbonate, in the presence of a catalyst. This method is considered a greener alternative to the use of hazardous reagents like phosgene.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3-propanediol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, combine 1,3-propanediol, diethyl carbonate, and a catalytic amount of potassium carbonate in toluene.

  • Reflux the mixture for approximately 6 hours, ensuring the continuous removal of the ethanol byproduct via the Dean-Stark trap.

  • After cooling to room temperature, remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude this compound monomer.

  • Purify the monomer by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.

II. Ring-Opening Polymerization (ROP) of this compound

The most common method for synthesizing PTMC is the ring-opening polymerization (ROP) of this compound. This can be initiated by various catalysts, including metal-based catalysts like stannous octoate (Sn(Oct)₂) and organocatalysts.[2][5]

Experimental Protocol: Synthesis of PTMC via ROP using Stannous Octoate

Materials:

  • This compound (TMC) monomer (purified)

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask

  • Vacuum line

  • Oil bath

Procedure:

  • Dry a Schlenk flask under vacuum and heat.

  • Introduce the desired amount of purified TMC monomer and benzyl alcohol initiator into the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to remove air and moisture.

  • Under the inert atmosphere, add the stannous octoate catalyst solution in anhydrous toluene.

  • Immerse the flask in a preheated oil bath at 130°C and stir for 24 hours.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Dissolve the polymer in a minimal amount of chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to cold methanol with vigorous stirring.

  • Collect the precipitated PTMC by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

III. Synthesis of mPEG-PTMC Block Copolymers

Amphiphilic block copolymers of PTMC with polyethylene glycol (PEG) are of great interest for drug delivery applications as they can self-assemble into micelles or polymersomes in aqueous environments.[6]

Experimental Protocol: Synthesis of mPEG-PTMC Diblock Copolymer

Materials:

  • Monohydroxy-terminated poly(ethylene glycol) (mPEG-OH)

  • This compound (TMC) monomer

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk flask

  • Vacuum line

  • Oil bath

Procedure:

  • Dry the mPEG-OH in a Schlenk flask under vacuum at an elevated temperature (e.g., 100°C) for several hours to remove any residual water.

  • Cool the flask to room temperature and introduce the purified TMC monomer.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the stannous octoate catalyst under an inert atmosphere.

  • Heat the reaction mixture in an oil bath at 130-140°C for 24-48 hours.

  • Cool the reaction to room temperature and dissolve the resulting polymer in dichloromethane.

  • Precipitate the mPEG-PTMC copolymer in cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

IV. Characterization of PTMC and its Copolymers

The synthesized polymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.

Data Presentation: Typical Properties of PTMC and Copolymers
PropertyPTMC HomopolymermPEG-PTMC CopolymerAnalytical Technique
Molecular Weight (Mn) 10,000 - 300,000 g/mol 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.2 - 2.01.1 - 1.5Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) -15 to -25 °CVaries with compositionDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 250 °C> 230 °CThermogravimetric Analysis (TGA)
¹H NMR Chemical Shifts (CDCl₃, ppm) 4.2 (t, -O-CH₂-), 2.0 (p, -CH₂-)PTMC: 4.2, 2.0; PEG: 3.6 (s)Nuclear Magnetic Resonance (NMR)
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR is used to confirm the polymer structure and, for copolymers, to determine the composition by integrating the characteristic peaks of each block.[7][8]

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers. Use a calibrated system with appropriate standards (e.g., polystyrene).

  • Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), if applicable. Typically, samples are heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature in a controlled atmosphere.

V. Formulation of PTMC-Based Nanoparticles for Drug Delivery

PTMC and its copolymers can be formulated into nanoparticles to encapsulate therapeutic agents for controlled release.

Experimental Protocol: Nanoparticle Formulation by Single Emulsion-Solvent Evaporation

Materials:

  • PTMC or mPEG-PTMC polymer

  • Drug to be encapsulated (e.g., dexamethasone)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of the polymer and the drug in dichloromethane to form the organic phase.

  • Add the organic phase to an aqueous solution of PVA.

  • Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Data Presentation: Dexamethasone-Loaded Nanoparticles
FormulationPolymerPreparation MethodParticle Size (nm)Drug Loading Efficiency (%)Reference
1PTMCSingle Emulsion~29591[9]
2mPEG-PTMCSingle Emulsion95 - 12072[9]
3PTMCSalting Out~25154[9]
4mPEG-PTMCSalting Out95 - 12088[9]

VI. In Vitro Drug Release and Polymer Degradation Studies

Experimental Protocol: In Vitro Drug Release

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker (37°C)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Centrifuge the sample to pellet the nanoparticles.

  • Analyze the supernatant for the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Calculate the cumulative percentage of drug released over time.

Experimental Protocol: In Vitro Enzymatic Degradation

Materials:

  • PTMC films or scaffolds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipase from Thermomyces lanuginosus

  • Incubator shaker (37°C)

Procedure:

  • Prepare pre-weighed, dry samples of the PTMC material (W₀).

  • Place the samples in vials containing PBS with a known concentration of lipase.

  • Incubate the vials at 37°C with continuous shaking.

  • At selected time points, remove the samples, rinse them with deionized water, and dry them to a constant weight (Wt).

  • Calculate the percentage of weight loss as: Weight Loss (%) = [(W₀ - Wt) / W₀] * 100.

  • The degradation can also be monitored by analyzing changes in molecular weight (GPC) and surface morphology (SEM).

VII. Visualizing Experimental Workflows

Diagram: Synthesis and Characterization of PTMC

PTMC_Synthesis_Workflow Monomer This compound (TMC) ROP Ring-Opening Polymerization Monomer->ROP Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ROP Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->ROP Crude_Polymer Crude PTMC ROP->Crude_Polymer Purification Purification (Precipitation in Methanol) Crude_Polymer->Purification Pure_Polymer Pure PTMC Purification->Pure_Polymer Characterization Characterization Pure_Polymer->Characterization NMR NMR Characterization->NMR GPC GPC Characterization->GPC DSC DSC Characterization->DSC TGA TGA Characterization->TGA

Caption: Workflow for the synthesis and characterization of PTMC.

Diagram: Nanoparticle Formulation and Drug Release Study

Nanoparticle_Workflow Polymer PTMC or mPEG-PTMC Organic_Phase Organic Phase (Polymer + Drug in DCM) Polymer->Organic_Phase Drug Therapeutic Agent Drug->Organic_Phase Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (PVA Solution) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticles Drug-Loaded Nanoparticles Solvent_Evaporation->Nanoparticles Washing Washing & Centrifugation Nanoparticles->Washing Drug_Release In Vitro Drug Release (PBS, 37°C) Nanoparticles->Drug_Release Lyophilization Lyophilization Washing->Lyophilization Analysis Drug Quantification (UV-Vis/HPLC) Drug_Release->Analysis

Caption: Workflow for nanoparticle formulation and drug release.

References

Application Notes & Protocols: Synthesis of 1,3-Dioxan-2-one-Based Block Copolymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC), is a cyclic monomer crucial for synthesizing aliphatic polycarbonates. The resulting polymer, poly(trimethylene carbonate) (PTMC), is a biodegradable and biocompatible material with significant potential in the biomedical field.[1][2][3] Unlike aliphatic polyesters, PTMC exhibits unique degradation characteristics and its inherent flexibility and hydrophobicity make it an excellent candidate for applications in soft tissue regeneration and drug delivery.[3]

Amphiphilic block copolymers, often composed of a hydrophilic block like poly(ethylene glycol) (PEG) and a hydrophobic block like PTMC, are of particular interest.[4] These copolymers can self-assemble in aqueous environments to form nanostructures such as micelles or polymersomes, which can encapsulate poorly water-soluble drugs.[5][6] This encapsulation enhances drug solubility, bioavailability, and provides a mechanism for controlled, sustained release, making these materials highly valuable for developing long-acting injectable formulations and other advanced drug delivery systems.[5][6][7][8]

Synthesis of Block Copolymers via Ring-Opening Polymerization (ROP)

The primary method for producing PTMC-based block copolymers is ring-opening polymerization (ROP).[1][4] This is a controlled polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.[9] The process can be initiated by various molecules, including alcohols like benzyl alcohol (BnOH) or macroinitiators such as methoxy poly(ethylene glycol) (mPEG-OH), and is typically mediated by a catalyst.[1][2]

A range of catalysts can be employed, from metal-based catalysts like tin(II) octoate (Sn(Oct)₂) to organocatalysts such as phosphazene bases (e.g., t-BuP₄).[1][9] The choice of initiator and catalyst system allows for precise control over the polymer architecture, enabling the synthesis of diblock (A-B), triblock (A-B-A or B-A-B), and multiblock copolymers.[10][11][12] For example, using mPEG as a macroinitiator for the ROP of TMC leads to the formation of mPEG-b-PTMC, an amphiphilic diblock copolymer widely used in drug delivery applications.[6] Sequential addition of different monomers, such as TMC followed by ε-caprolactone (CL) or δ-valerolactone (VL), can be used to create diblock copolymers like PTMC-b-PCL and PTMC-b-PVL.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and resulting polymer characteristics for the synthesis of PTMC-based block copolymers.

Table 1: Summary of Reaction Conditions for ROP of Trimethylene Carbonate (TMC)

InitiatorCatalystMonomer(s)Monomer/Initiator RatioSolventTemp. (°C)Time (min)Resulting Mn ( g/mol )PDI (Đ)Reference
Benzyl Alcohol (BnOH)t-BuP₄TMC30:1THFRoom Temp.303,1001.11[1]
Benzyl Alcohol (BnOH)t-BuP₄TMC, then ε-CL30:1 (TMC), 30:1 (ε-CL)THFRoom Temp.30 (TMC), 20 (ε-CL)6,5001.13[1]
mPEG (2000 g/mol )Sn(Oct)₂TMCVariesBulk13024h10,000-30,000~1.5[13]
mPEG (5000 g/mol )Sn(Oct)₂TMCVariesBulk13024h12,000-40,000~1.6[13]
Hydroxyl-telechelic PLLASn(Oct)₂MBC*VariesBulk15024-72h13,800-24,3001.4-1.7[12]

*MBC: 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one, a functionalized TMC derivative.

Table 2: Characteristics of Amphiphilic PEG-b-PTMC Copolymers and their Nanoparticles

Copolymer CodePEG Block Mn (kDa)PTMC Block Mn (kDa)Nanoparticle TypeAvg. Nanoparticle Size (nm)Application/DrugReference
PEG₄₅-b-PTMC₃₈~2.0~3.9Micelles~20-[14]
PEG₄₅-b-PTMC₉₆~2.0~9.8Polymersomes~150-200-[14]
DB0.35-6.90.356.9In-situ forming depotN/AMeloxicam[8]
TB1-9.31.0 (total PEG)9.3In-situ forming depotN/ATamsulosin[8]
mPEG-PTMCN/AN/ANanoparticles~150Dexamethasone[6]

Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PTMC Diblock Copolymer via Bulk Ring-Opening Polymerization

This protocol describes a common method for synthesizing an amphiphilic diblock copolymer using a poly(ethylene glycol) macroinitiator and a tin-based catalyst.

Materials:

  • This compound (Trimethylene Carbonate, TMC)

  • α-Methoxy-ω-hydroxy-poly(ethylene glycol) (mPEG-OH, e.g., Mn = 2,000 g/mol )

  • Tin(II) 2-ethylhexanoate (Stannous Octoate, Sn(Oct)₂)

  • Toluene

  • Dichloromethane (DCM)

  • Methanol (cold)

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Initiator Preparation:

    • Purify TMC by recrystallizing twice from anhydrous tetrahydrofuran (THF) and dry under vacuum.[2] Store in a glovebox at low temperature.

    • Dry the mPEG-OH macroinitiator by azeotropic distillation with toluene under an inert atmosphere or by drying under vacuum at elevated temperature (e.g., 80-100 °C) for several hours.

  • Polymerization Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of dried mPEG-OH (e.g., 1 mmol) and TMC monomer (e.g., 20 mmol for a target PTMC block of ~2,000 g/mol ). The monomer-to-initiator ratio determines the final molecular weight of the PTMC block.

    • Seal the flask, and purge with inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction:

    • Place the flask in a preheated oil bath at 125-130 °C and allow the contents to melt completely.

    • Using a syringe, add the catalyst, Sn(Oct)₂, typically as a solution in dry toluene. A common catalyst-to-initiator ratio is 1:10 to 1:20.

    • Allow the polymerization to proceed under inert atmosphere with stirring for 12-24 hours. The reaction mixture will become increasingly viscous.

  • Purification:

    • After the reaction time, cool the flask to room temperature. The solid polymer can be dissolved in a minimal amount of dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring. This step removes unreacted monomer and catalyst residues.

    • Collect the precipitated white polymer by filtration.

    • Repeat the dissolution-precipitation step two more times for higher purity.

  • Drying and Characterization:

    • Dry the final polymer product under vacuum at room temperature for at least 24 hours to remove all residual solvents.

    • Characterize the synthesized mPEG-b-PTMC copolymer using ¹H NMR to confirm its chemical structure and composition, and Size Exclusion Chromatography (SEC/GPC) to determine its molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol details the self-assembly of amphiphilic mPEG-b-PTMC copolymers into nanoparticles for encapsulating a hydrophobic drug.

Materials:

  • Synthesized mPEG-b-PTMC copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin, Dexamethasone)

  • Acetone or Tetrahydrofuran (THF) (water-miscible organic solvent)

  • Deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and vials

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

Procedure:

  • Polymer and Drug Solution:

    • Dissolve a specific amount of the mPEG-b-PTMC copolymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in a small volume of a water-miscible organic solvent like acetone (e.g., 1 mL). Ensure both components are fully dissolved.

  • Nanoprecipitation:

    • Place a larger volume of deionized water or PBS (e.g., 10 mL) in a glass vial under moderate magnetic stirring.

    • Using a syringe pump for controlled addition, slowly drop the polymer/drug organic solution into the aqueous phase. The sudden change in solvent polarity will cause the hydrophobic PTMC blocks to collapse and the hydrophilic PEG blocks to remain solvated, leading to the self-assembly of drug-loaded nanoparticles.

  • Solvent Removal and Purification:

    • Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate.

    • To remove any remaining free drug and solvent, transfer the suspension to a dialysis bag and dialyze against a large volume of deionized water for 24 hours, with several water changes.

  • Characterization:

    • The size distribution and zeta potential of the resulting drug-loaded nanoparticles can be determined using Dynamic Light Scattering (DLS).

    • The morphology of the nanoparticles (micelles or polymersomes) can be observed using Transmission Electron Microscopy (TEM).

    • To determine drug loading content and encapsulation efficiency, the nanoparticles can be lyophilized, weighed, and then dissolved in a suitable organic solvent to disrupt the structure. The amount of encapsulated drug is then quantified using techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

ROP_Mechanism cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product TMC This compound (TMC) Propagation Ring-Opening & Chain Propagation TMC->Propagation Initiator Initiator (e.g., mPEG-OH) Activation Initiator-Catalyst Complex Formation Initiator->Activation Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Activation Activation->Propagation Initiation Propagation->Propagation Monomer addition BlockCopolymer Block Copolymer (mPEG-b-PTMC) Propagation->BlockCopolymer

Caption: Mechanism of Ring-Opening Polymerization (ROP) of TMC.

Synthesis_Workflow start Start: Materials Preparation (TMC, mPEG-OH) step1 Combine Monomer and Macroinitiator in Schlenk Flask start->step1 step2 Melt at 130°C under Inert Gas step1->step2 step3 Add Catalyst (Sn(Oct)₂) step2->step3 step4 Polymerize for 12-24 hours step3->step4 step5 Dissolve in DCM step4->step5 step6 Precipitate in Cold Methanol step5->step6 step7 Filter and Dry Under Vacuum step6->step7 end Final Product: mPEG-b-PTMC Copolymer step7->end

Caption: Workflow for mPEG-b-PTMC block copolymer synthesis.

Self_Assembly cluster_0 In Organic Solvent cluster_1 Process cluster_2 In Aqueous Solution Copolymer Amphiphilic Copolymers Nanoprecipitation Nanoprecipitation (Add to Water) Copolymer->Nanoprecipitation Drug Hydrophobic Drug Drug->Nanoprecipitation Micelle Drug-Loaded Micelle (Core-Shell Nanoparticle) Nanoprecipitation->Micelle Self-Assembly note Hydrophobic Core (PTMC + Drug) Hydrophilic Shell (PEG) Micelle->note

Caption: Self-assembly and drug encapsulation process.

References

Application Notes and Protocols: Poly(trimethylene carbonate) in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(trimethylene carbonate) (PTMC) in tissue engineering, detailing its applications, material properties, and relevant experimental protocols.

Introduction to Poly(trimethylene carbonate) (PTMC)

Poly(trimethylene carbonate) is a biodegradable and biocompatible polymer that has garnered significant interest for medical and tissue engineering applications.[1][2] As an aliphatic polycarbonate, its flexible and hydrophobic nature makes it particularly suitable for soft tissue engineering.[2] The U.S. Food and Drug Administration (FDA) has approved PTMC for clinical use, and it is already utilized in applications such as biodegradable sutures and surgical meshes.[1] PTMC is synthesized through the ring-opening polymerization of trimethylene carbonate.[1] Its properties can be tailored through copolymerization and cross-linking to achieve desired elasticity and strength.[1] A key advantage of PTMC is its degradation via surface erosion, which is mediated by enzymes and does not produce acidic byproducts, a common issue with other biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL).[3][4] This degradation mechanism allows it to maintain its mechanical integrity throughout the degradation process.[3]

Applications in Tissue Engineering

PTMC's versatility has led to its investigation in a wide range of tissue engineering applications:

  • Vascular Tissue Engineering: PTMC is a promising material for creating scaffolds for small-diameter blood vessels due to its flexibility and elasticity.[4][5] Porous tubular scaffolds can be fabricated using techniques like photo-crosslinking and salt leaching to mimic the structure of native arteries.[5][6]

  • Cartilage Tissue Engineering: Flexible and elastic PTMC scaffolds, often fabricated using stereolithography, can support the growth and differentiation of chondrocytes.[7] These scaffolds have been shown to promote the deposition of essential cartilage matrix components like glycosaminoglycans and fibrillar collagens.[7]

  • Nerve Regeneration: Biodegradable nerve guidance conduits made from PTMC and its copolymers can promote and guide axonal regrowth after nerve injury.[8][9] These conduits provide a supportive environment for nerve regeneration.[10]

  • Bone Tissue Engineering: While PTMC is primarily used for soft tissues, it has been investigated in bone tissue engineering, often as a component in composite scaffolds.[1][11] For instance, PTMC can be blended with materials like β-tricalcium phosphate (β-TCP) to create 3D-printed scaffolds that support the growth of bone cells.[11]

  • Tendon Regeneration: Nanofibrous composite scaffolds of PTMC and other polymers like PCL have been developed for tendon regeneration.[12] These scaffolds can be engineered to have mechanical properties comparable to native tendons.[5]

  • Drug Delivery: The degradation characteristics of PTMC make it a suitable candidate for localized drug delivery systems.[2][13]

Quantitative Data

The following tables summarize key quantitative data for PTMC-based materials in tissue engineering applications.

Table 1: Mechanical Properties of PTMC Scaffolds

PTMC Formulation/Scaffold TypeE-Modulus (MPa)Maximum Tensile Strength (MPa)ApplicationReference
Photo-crosslinked porous tubular PTMC (4 kg/mol macromer)0.560.12Vascular
Photo-crosslinked porous tubular PTMC (22 kg/mol macromer)1.120.55Vascular[6]
Photo-crosslinked PCL/PTMC-MA (1:3) composite31.13 ± 1.3023.80 ± 3.44Tendon
3D printed PTMC/TPU scaffoldsVaries with ratioVaries with ratioUterine Tissue[14]
Stereolithography PTMC scaffolds (hydrated, 0% porosity)--Cartilage[15]
Stereolithography PTMC scaffolds (hydrated, 50% porosity)--Cartilage[15]

Table 2: Degradation of PTMC In Vitro and In Vivo

PTMC FormulationConditionDegradation Rate/Mass LossTimeReference
High molecular weight PTMC (457 g/mol )In vivo (rabbit femur/tibia)60 wt% mass loss8 weeks[16]
Low molecular weight PTMC (89 g/mol )In vivo (rabbit femur/tibia)~20 wt% mass loss8 weeks[16]
High molecular weight PTMC (291 g/mol )In vitro (lipase solution)6.7 µm/day erosion rate-[16]
Low molecular weight PTMC (69 g/mol )In vitro (lipase solution)1.4 µm/day erosion rate-[16]
PTMC filmsIn vivo (subcutaneous, rats)Extensively degraded3 weeks[17]
PTMC filmsIn vivo (subcutaneous, rats)Totally resorbed< 1 year[17]
Cross-linked PTMC network (N100-1)In vivo (subcutaneous, rats)Completely degraded10 weeks[18]
Cross-linked PTMC network (N100-2)In vivo (subcutaneous, rats)Completely degraded14 weeks[18]
Cross-linked PTMC network (N100-1)In vitro (hydrolysis, pH 7.4)1.71% ± 0.26% mass loss30 weeks[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PTMC in tissue engineering.

This protocol is adapted from methodologies used for creating porous tubular scaffolds for vascular tissue engineering.[5][6]

Materials:

  • Acrylate-functionalized poly(trimethylene carbonate) (PTMC-A) macromer

  • Photoinitiator (e.g., Irgacure 2959)

  • Sodium chloride (NaCl) particles (sieved to desired size range)

  • Solvent (e.g., dichloromethane)

  • Glass mold of desired dimensions

Procedure:

  • Dissolve the PTMC-A macromer and photoinitiator in the solvent to create a polymer solution.

  • Add NaCl particles to the polymer solution and mix thoroughly to ensure a homogenous suspension. The salt-to-polymer ratio will determine the porosity of the scaffold.

  • Pour the mixture into the glass mold.

  • Evaporate the solvent completely in a fume hood.

  • Expose the mold to UV light to initiate photo-crosslinking of the PTMC-A. The duration and intensity of UV exposure will depend on the specific photoinitiator and polymer concentration.

  • After crosslinking, immerse the scaffold in deionized water to leach out the NaCl particles. Change the water frequently over a period of several days to ensure complete salt removal.

  • Freeze-dry the scaffold to remove all water.

  • Sterilize the scaffold using an appropriate method (e.g., ethylene oxide or gamma irradiation) before cell seeding.

This protocol is based on methods for creating precisely designed scaffolds for applications like cartilage tissue engineering.[7][19]

Materials:

  • Photocurable PTMC-based resin (e.g., methacrylated PTMC)

  • Photoinitiator

  • Stereolithography (SLA) 3D printer

Procedure:

  • Prepare the photocurable resin by mixing the PTMC macromer with a suitable photoinitiator.

  • Design the desired scaffold architecture using computer-aided design (CAD) software.

  • Transfer the CAD file to the SLA printer.

  • Fill the printer's vat with the PTMC-based resin.

  • Initiate the printing process. The SLA printer will use a UV laser to selectively cure the resin layer by layer, building the 3D scaffold.

  • Once printing is complete, remove the scaffold from the printer and wash it with a suitable solvent (e.g., isopropanol) to remove any uncured resin.

  • Post-cure the scaffold by exposing it to UV light to ensure complete crosslinking.

  • Sterilize the scaffold before use in cell culture experiments.

This is a general protocol for assessing the cytotoxicity of PTMC scaffolds and cell proliferation.[20][21][22]

Materials:

  • Sterile PTMC scaffolds

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, chondrocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plate

  • Microplate reader

Procedure:

  • Place the sterile PTMC scaffolds into the wells of a 96-well plate.

  • Seed the cells onto the scaffolds at a predetermined density. Include control wells with cells only (no scaffold) and wells with scaffolds only (no cells).

  • Culture the cells for the desired time points (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium from the wells.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the control group.

Visualizations

experimental_workflow_salt_leaching cluster_preparation Material Preparation cluster_fabrication Scaffold Fabrication cluster_application Application prep1 Dissolve PTMC-A & Photoinitiator prep2 Add NaCl Particles prep1->prep2 prep3 Pour into Mold prep2->prep3 prep4 Solvent Evaporation prep3->prep4 fab1 UV Photo-crosslinking prep4->fab1 fab2 Salt Leaching in Water fab1->fab2 fab3 Freeze-drying fab2->fab3 fab4 Sterilization fab3->fab4 app1 Cell Seeding fab4->app1 app2 In Vitro Culture app1->app2 app3 Tissue Engineering Construct app2->app3

experimental_workflow_stereolithography cluster_design Design & Preparation cluster_printing 3D Printing cluster_application Application design1 CAD Scaffold Design design2 Prepare PTMC Resin design1->design2 print1 Stereolithography Printing design2->print1 print2 Wash Uncured Resin print1->print2 print3 UV Post-curing print2->print3 print4 Sterilization print3->print4 app1 Cell Seeding print4->app1 app2 In Vitro Culture app1->app2 app3 Tissue Engineering Construct app2->app3

ptmc_properties_applications cluster_properties PTMC Properties cluster_applications Tissue Engineering Applications prop1 Biocompatibility app1 Vascular Grafts prop1->app1 app2 Cartilage Repair prop1->app2 app3 Nerve Conduits prop1->app3 app4 Tendon Regeneration prop1->app4 app5 Drug Delivery prop1->app5 prop2 Biodegradability (Surface Erosion) prop2->app1 prop2->app2 prop2->app3 prop2->app4 prop2->app5 prop3 Flexibility & Elasticity prop3->app1 prop3->app2 prop3->app4 prop4 Tunable Mechanical Properties prop4->app1 prop4->app2 prop4->app4 prop5 Non-acidic Degradation prop5->app1 prop5->app2 prop5->app3 prop5->app4

References

Application Notes and Protocols for the Functionalization of Poly(trimethylene carbonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible polymer with significant potential in drug delivery and tissue engineering. The following sections will cover key methods for PTMC synthesis and modification, present quantitative data for comparative analysis, and offer step-by-step experimental procedures.

Introduction to Poly(trimethylene carbonate) Functionalization

Poly(trimethylene carbonate) (PTMC) is an aliphatic polycarbonate known for its flexibility, biocompatibility, and degradation into non-acidic products, making it an attractive candidate for biomedical applications.[1][2] However, native PTMC often lacks the specific chemical functionalities required for advanced applications such as targeted drug delivery, controlled release, and bioactive scaffolds for tissue engineering. Functionalization of the PTMC backbone allows for the introduction of a wide range of chemical groups to tailor its properties and conjugate bioactive molecules.

Two primary strategies are employed for the functionalization of PTMC:

  • Ring-Opening Polymerization (ROP) of Functionalized Monomers: This approach involves the synthesis of trimethylene carbonate (TMC) monomers bearing desired functional groups prior to polymerization. This method allows for precise control over the composition and architecture of the resulting polymer.

  • Post-Polymerization Modification: This strategy involves the chemical modification of a pre-synthesized PTMC polymer. This is often achieved by first incorporating reactive handles, such as alkene groups, into the polymer backbone, which can then be further modified using highly efficient "click" chemistry reactions like the thiol-ene reaction.

Synthesis of Functionalized Poly(trimethylene carbonate)

Ring-Opening Polymerization (ROP) of Functionalized TMC Monomers

The ring-opening polymerization of functionalized trimethylene carbonate monomers is a versatile method to produce a variety of functional PTMC polymers. Organocatalysts are often preferred for their ability to conduct controlled polymerizations under mild conditions.[3]

Experimental Protocol: Synthesis of PTMC using a Phosphazene Organocatalyst [3]

This protocol describes the synthesis of poly(trimethylene carbonate) using benzyl alcohol (BnOH) as an initiator and the phosphazene superbase t-BuP₄ as a catalyst in tetrahydrofuran (THF).

Materials:

  • Trimethylene carbonate (TMC)

  • Benzyl alcohol (BnOH)

  • tert-Butyl-imino-tris(dimethylamino)-phosphorane (t-BuP₄) in hexane (1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Dry Schlenk flask with a magnetic stir bar

  • Glove box

Procedure:

  • In a glove box, add trimethylene carbonate (TMC) (e.g., 0.51 g, 5.0 mmol, 50 equivalents) and anhydrous THF (2 mL) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add benzyl alcohol (BnOH) (e.g., 10.40 µL, 0.1 mmol, 1.0 equivalent) to the flask.

  • Initiate the polymerization by adding the t-BuP₄ solution in hexane (e.g., 50 µL of 1.0 M solution, 0.05 mmol, 0.5 equivalents) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the monomer conversion over time by taking small aliquots of the reaction mixture for ¹H NMR analysis.

  • Upon reaching the desired conversion, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or diethyl ether.[4]

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by ¹H NMR for monomer conversion and end-group analysis, and by gel permeation chromatography (GPC) for molecular weight (Mₙ) and polydispersity index (PDI).

Table 1: ROP of TMC with t-BuP₄ Catalyst - Example Data [3]

Entry[TMC]₀/[BnOH]₀/[t-BuP₄]₀Time (min)Conversion (%)Mₙ (NMR) ( g/mol )Mₙ (GPC) ( g/mol )PDI
150/1/0.53095485052001.15
2100/1/0.560989900105001.18
3200/1/0.51209719800210001.21

Data is representative and may vary based on specific experimental conditions.

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer TMC Monomer Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Benzyl Alcohol Initiator->Polymerization Catalyst t-BuP4 Catalyst->Polymerization Solvent Anhydrous THF Solvent->Polymerization Quenching Quenching Polymerization->Quenching Reaction Completion Precipitation Precipitation Quenching->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization Thiol_Ene_Workflow cluster_synthesis Alkene-PTMC Synthesis cluster_reaction Thiol-Ene Reaction cluster_product Functionalized Product ROP ROP of Alkene-TMC and TMC Alkene_PTMC Alkene-functionalized PTMC ROP->Alkene_PTMC UV_Light UV Irradiation (365 nm) Alkene_PTMC->UV_Light Thiol Thiol Molecule Thiol->UV_Light Initiator Photoinitiator Initiator->UV_Light Functional_PTMC Functionalized PTMC UV_Light->Functional_PTMC Thiol-Ene Addition Purification Purification Functional_PTMC->Purification Characterization Characterization Purification->Characterization Drug_Delivery_Pathway cluster_cell Target Cell Nanoparticle Functionalized PTMC Nanoparticle Drug Encapsulated Drug Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Targeting & Binding Cytoplasm Cytoplasm Drug->Cytoplasm Drug Release Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Therapeutic Action

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dioxan-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dioxan-2-one (also known as trimethylene carbonate) by recrystallization. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on available data for this compound and structurally similar compounds, several solvents can be considered. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Toluene and acetone have been mentioned as suitable solvents.[1][2] Additionally, a mixture of ethanol and water has been used for the recrystallization of related 1,3-dioxane structures and could be a viable option.[3]

Q2: What are the common impurities in this compound that need to be removed by recrystallization?

A2: Common impurities often depend on the synthetic route. If synthesized from 1,3-propanediol and a carbonate source like diethyl carbonate or phosgene, potential impurities include unreacted 1,3-propanediol, residual catalyst (e.g., zinc compounds), and oligomeric or polymeric byproducts.[1][2]

Q3: My this compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" is a common issue for compounds with low melting points like this compound (melting point: 45-49 °C). This occurs when the solid melts in the hot solvent before it dissolves or separates from the cooling solution as a liquid instead of forming crystals.[4][5][6] To address this, you can try the following:

  • Add more solvent: This can lower the saturation temperature to below the melting point of the compound.[4][6]

  • Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This can be achieved by insulating the flask.[4]

  • Scratch the inner surface of the flask: This can provide nucleation sites for crystal growth.

  • Add a seed crystal: A small crystal of pure this compound can initiate crystallization.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: A patent describing the recrystallization of trimethylene carbonate from toluene reported a yield of 90.7%.[2] However, yields can vary significantly depending on the initial purity of the compound and the specific recrystallization conditions used.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated (too much solvent was added).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated and requires nucleation.Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
"Oiling out" (separation of a liquid instead of solid crystals) The melting point of this compound is below the temperature of the saturated solution.Reheat the solution to redissolve the oil, add more solvent to lower the saturation point, and allow it to cool slowly.[4][6] Consider using a solvent with a lower boiling point.
The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[4]
High concentration of impurities.Consider a preliminary purification step or a second recrystallization. Adding activated charcoal during the hot filtration step may help remove some impurities.[6]
Low recovery of purified product Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]
Premature crystallization during hot filtration.Ensure the funnel is preheated, and filter the hot solution quickly. Adding a small excess of hot solvent before filtration can help prevent this.[7]
Crystals were washed with a solvent that was not cold enough.Always wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Crystals are colored or appear impure Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Insoluble impurities were not completely removed.Ensure proper hot filtration of the solution before cooling.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Toluene

This protocol is adapted from a patented procedure.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot, dry toluene. Heat the mixture gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, dry toluene to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Recrystallization using Ethanol/Water

This is a general protocol that may be adapted for this compound based on procedures for similar compounds.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield impure_product Product is Impure start->impure_product solution1 Add Seed Crystal or Scratch Flask no_crystals->solution1 solution2 Concentrate Solution (Evaporate some solvent) no_crystals->solution2 solution3 Reheat and Add More Solvent oiling_out->solution3 solution4 Use a Lower Boiling Point Solvent oiling_out->solution4 solution5 Slow Down Cooling Rate oiling_out->solution5 solution6 Use Minimum Amount of Hot Solvent low_yield->solution6 solution7 Pre-heat Filtration Apparatus low_yield->solution7 solution8 Ensure Slow Cooling impure_product->solution8 solution9 Perform Hot Filtration if Necessary impure_product->solution9 solution10 Use Activated Charcoal for Colored Impurities impure_product->solution10

Caption: Troubleshooting logic for common issues in this compound recrystallization.

References

Technisches Support-Center: Optimierung der Initiatorkonzentration bei der ringöffnenden Polymerisation (ROP) von 1,3-Dioxan-2-on

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Optimierung der Initiatorkonzentration für die ringöffnende Polymerisation (ROP) von 1,3-Dioxan-2-on, auch bekannt als Trimethylencarbonat (TMC).

Troubleshooting-Anleitung

Hier finden Sie Lösungen für spezifische Probleme, die während Ihrer Experimente auftreten können, direkt im Zusammenhang mit der Initiatorkonzentration.

Frage 1: Warum ist die Monomerumwandlung nach der erwarteten Reaktionszeit sehr gering?

Antwort: Eine geringe Monomerumwandlung kann auf mehrere Faktoren im Zusammenhang mit dem Initiator hinweisen:

  • Ungenügende Initiatorkonzentration: Eine zu geringe Konzentration an aktiven Spezies kann dazu führen, dass die Polymerisation extrem langsam abläuft oder vorzeitig abbricht.

  • Initiator-Inaktivierung: Verunreinigungen im Monomer oder Lösungsmittel (insbesondere Wasser) können den Initiator desaktivieren. Dies ist besonders kritisch bei metallbasierten Initiatoren wie Zinn(II)-octoat.[1]

  • Ungeeignete Reaktionstemperatur: Einige Initiatorsysteme erfordern eine bestimmte Temperatur, um effizient zu starten. Eine zu niedrige Temperatur kann die Initiierungsrate drastisch reduzieren.[2]

Lösungsansätze:

  • Erhöhen Sie schrittweise die Initiatorkonzentration (z. B. durch Verringern des Monomer-zu-Initiator-Verhältnisses).

  • Stellen Sie sicher, dass alle Reagenzien und Glasgeräte rigoros getrocknet und unter inerter Atmosphäre gehandhabt werden, um Feuchtigkeit auszuschließen.[1]

  • Optimieren Sie die Reaktionstemperatur entsprechend dem verwendeten Initiator/Katalysator-System.

Frage 2: Das resultierende Polymer hat ein viel geringeres Molekulargewicht (Mn) als theoretisch erwartet. Was ist die Ursache?

Antwort: Ein unerwartet niedriges Molekulargewicht ist ein klassisches Anzeichen für eine zu hohe Initiatorkonzentration.

  • Hohe Initiatorkonzentration: Ein Überschuss an Initiator führt zur Bildung vieler Polymerketten, von denen jede nur eine geringe Anzahl von Monomereinheiten enthält, was zu einem niedrigeren durchschnittlichen Molekulargewicht führt.

  • Verunreinigungen als Initiatoren: Protische Verunreinigungen wie Wasser oder Alkohole können als unbeabsichtigte Initiatoren oder Kettenübertragungsmittel wirken und die Anzahl der Polymerketten erhöhen.

Lösungsansätze:

  • Reduzieren Sie die Initiatorkonzentration, d. h. erhöhen Sie das Monomer-zu-Initiator-Verhältnis ([M]/[I]).

  • Reinigen und trocknen Sie das Monomer, das Lösungsmittel und den Initiator sorgfältig.

  • Kontrollieren Sie präzise die Stöchiometrie aller Reagenzien.

Frage 3: Warum hat mein Polymer einen hohen Polydispersitätsindex (PDI > 1.5)?

Antwort: Ein breiter PDI deutet auf eine schlechte Kontrolle über die Polymerisation hin, was oft mit dem Initiierungsschritt zusammenhängt.

  • Langsame Initiierung: Wenn die Initiierungsrate deutlich langsamer ist als die Propagationsrate, werden während der gesamten Reaktion neue Ketten gestartet. Dies führt zu einer breiten Verteilung der Kettenlängen.

  • Kettenübertragungsreaktionen: Nebenreaktionen können wachsende Polymerketten vorzeitig beenden und neue starten, was die Polydispersität erhöht.

  • Vorhandensein mehrerer aktiver Spezies: Verunreinigungen oder die Zersetzung des Initiators können zur Bildung verschiedener aktiver Spezies mit unterschiedlichen Reaktivitäten führen.

Lösungsansätze:

  • Wählen Sie ein Initiatorsystem, das eine schnelle und effiziente Initiierung im Vergleich zur Propagation gewährleistet.

  • Optimieren Sie die Reaktionsbedingungen (Temperatur, Konzentration), um Kettenübertragungsreaktionen zu minimieren.

  • Stellen Sie die Reinheit aller Komponenten sicher, um unbeabsichtigte Initiierungsereignisse zu vermeiden.

Häufig gestellte Fragen (FAQs)

Frage 1: Welche Rolle spielt der Initiator bei der ROP von 1,3-Dioxan-2-on?

Antwort: Der Initiator ist eine entscheidende Komponente, die die ringöffnende Polymerisation startet. Bei der ROP von cyclischen Estern wie 1,3-Dioxan-2-on greift der Initiator (oft in Verbindung mit einem Katalysator) typischerweise die Esterbindung im Monomerring an.[1] Dies führt zur Ringöffnung und zur Bildung einer aktiven Spezies, die nacheinander weitere Monomereinheiten anlagern kann, wodurch die Polymerkette wächst. Die Konzentration des Initiators bestimmt direkt die Anzahl der wachsenden Polymerketten.

Frage 2: Wie beeinflusst die Initiatorkonzentration das Molekulargewicht und den PDI?

Antwort: Die Initiatorkonzentration steht in einem umgekehrten Verhältnis zum Molekulargewicht des Polymers. Bei einer "lebenden" Polymerisation, bei der Kettenabbruch- und -übertragungsreaktionen vernachlässigbar sind, kann das Molekulargewicht (Mn) durch das anfängliche Monomer-zu-Initiator-Verhältnis ([M]₀/[I]₀) gesteuert werden.

  • Hohe Initiatorkonzentration ([M]₀/[I]₀ niedrig): Führt zu vielen Ketten und somit zu einem niedrigen Molekulargewicht.

  • Niedrige Initiatorkonzentration ([M]₀/[I]₀ hoch): Führt zu weniger Ketten, die länger wachsen, und somit zu einem hohen Molekulargewicht. Ein optimales Initiator-zu-Katalysator-Verhältnis ist entscheidend für die Aufrechterhaltung einer kontrollierten Polymerisation, was zu einem niedrigen Polydispersitätsindex (PDI, typischerweise < 1.2) führt.

Frage 3: Welche Initiatoren werden üblicherweise für die ROP von 1,3-Dioxan-2-on verwendet?

Antwort: Es wird eine Vielzahl von Initiatorsystemen verwendet:

  • Metallbasierte Systeme: Zinn(II)-octoat (Sn(Oct)₂) in Kombination mit einem Co-Initiator wie einem Alkohol (z. B. Benzylalkohol) ist ein weit verbreitetes und effektives System.[3]

  • Organokatalysatoren: Basen wie 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) oder 1,5,7-Triazabicyclo[4.4.0]dec-5-en (TBD) werden zunehmend als metallfreie Alternativen eingesetzt, oft in Verbindung mit einem Alkohol-Initiator.[1][4]

  • Amine: Primäre und sekundäre Amine können ebenfalls als Initiatoren verwendet werden, was zur Bildung von Polycarbonat-Urethanen führt.[5][6]

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die Auswirkungen der Initiatorkonzentration auf die Eigenschaften von Poly(trimethylencarbonat) (PTMC) zusammen.

Tabelle 1: Einfluss des [Monomer]/[Initiator]-Verhältnisses auf Mn und PDI bei der ROP mit Sn(Oct)₂ und einem Amin-Initiator

[TMC]₀/[Amin]₀InitiatorMn (theoretisch) ( g/mol )Mn (experimentell, SEC) ( g/mol )PDI (Đ)
1001,6-Hexandiamin10200100001.15
100Propylamin10200102001.13
100Benzylamin10200105001.12
100Tris(2-aminoethyl)amin1020095001.25
Bedingungen: In Substanz, 130 °C, Katalysator: Sn(Oct)₂. Daten entnommen aus[5].

Tabelle 2: Einfluss des [Monomer]/[Initiator]-Verhältnisses auf Mn und PDI bei der organokatalysierten ROP

[TMC]₀/[BnOH]₀KatalysatorUmwandlung (%)Mn (theoretisch) ( g/mol )Mn (experimentell, SEC) ( g/mol )PDI (Đ)
10t-BuP₄>99110012001.10
30t-BuP₄>99310030001.11
50t-BuP₄>99520050001.12
100t-BuP₄>991030098001.15
Bedingungen: Initiator: Benzylalkohol (BnOH), Raumtemperatur, Lösungsmittel: THF. Daten entnommen aus[7][8].

Detaillierte experimentelle Protokolle

Protokoll: Screening der Initiatorkonzentration für die organokatalysierte ROP von 1,3-Dioxan-2-on

Dieses Protokoll beschreibt ein Verfahren zur Durchführung mehrerer paralleler Polymerisationen, um den Einfluss unterschiedlicher Monomer-zu-Initiator-Verhältnisse ([M]/[I]) zu untersuchen.

1. Materialien und Vorbereitung:

  • Monomer: 1,3-Dioxan-2-on (TMC), umkristallisiert aus trockenem THF und unter Vakuum getrocknet.[4]

  • Initiator: Benzylalkohol (BnOH), über Natrium getrocknet und destilliert.

  • Katalysator: 1,5,7-Triazabicyclo[4.4.0]dec-5-en (TBD) oder eine andere geeignete Organobase.

  • Lösungsmittel: Trockenes Tetrahydrofuran (THF) oder Toluol.

  • Ausrüstung: Schlenk-Kolben oder Ampullen, Septa, Spritzen, Magnetrührer, Handschuhfach oder Schlenk-Leitung, Ölbad.

2. Vorbereitung der Stammlösungen (im Handschuhfach):

  • Monomer-Lösung: Bereiten Sie eine Stammlösung von TMC in trockenem THF vor (z. B. 1 M).

  • Initiator-Lösung: Bereiten Sie eine Stammlösung von BnOH in trockenem THF vor (z. B. 0.1 M).

  • Katalysator-Lösung: Bereiten Sie eine Stammlösung von TBD in trockenem THF vor (z. B. 0.1 M).

3. Polymerisations-Setup:

  • Beschriften Sie eine Reihe von getrockneten Schlenk-Kolben für jedes zu testende [M]/[I]-Verhältnis (z. B. 25:1, 50:1, 100:1, 200:1).

  • Geben Sie in jeden Kolben ein definiertes Volumen der Monomer-Stammlösung (z. B. 5 ml, 5 mmol TMC).

  • Geben Sie das entsprechende Volumen der Katalysator-Stammlösung hinzu (z. B. 0.5 ml, 0.05 mmol TBD, für ein [M]/[Kat]-Verhältnis von 100:1).

  • Verschließen Sie die Kolben und bringen Sie sie auf die gewünschte Reaktionstemperatur (z. B. Raumtemperatur).

4. Initiierung der Polymerisation:

  • Berechnen Sie das erforderliche Volumen der Initiator-Stammlösung für jedes Ziel-[M]/[I]-Verhältnis.

    • Für [M]/[I] = 50:1 (bei 5 mmol TMC) benötigen Sie 0.1 mmol BnOH. Fügen Sie 1 ml der 0.1 M BnOH-Lösung hinzu.

    • Für [M]/[I] = 100:1 (bei 5 mmol TMC) benötigen Sie 0.05 mmol BnOH. Fügen Sie 0.5 ml der 0.1 M BnOH-Lösung hinzu.

  • Injizieren Sie schnell das berechnete Volumen der Initiator-Lösung in jeden entsprechenden Kolben, um die Polymerisation zu starten.

  • Starten Sie die Zeitmessung und lassen Sie die Reaktionen unter Rühren für eine vordefinierte Zeit laufen.

5. Überwachung und Beendigung:

  • Entnehmen Sie zu verschiedenen Zeitpunkten Aliquots unter inerten Bedingungen, um die Monomerumwandlung mittels ¹H-NMR zu bestimmen.

  • Nach Erreichen der Zielumwandlung oder der festgelegten Zeit beenden Sie die Reaktion durch Zugabe einer milden Säure (z. B. Benzoesäure), um den basischen Katalysator zu neutralisieren.

  • Fällen Sie das Polymer aus, indem Sie die Reaktionslösung langsam in ein großes Volumen eines Nichtlösungsmittels (z. B. kaltes Methanol) gießen.

  • Sammeln Sie das ausgefällte Polymer durch Filtration und trocknen Sie es im Vakuum bis zur Gewichtskonstanz.

6. Charakterisierung:

  • Monomerumwandlung: Bestimmen Sie diese mittels ¹H-NMR-Spektroskopie durch Vergleich der Integrale der Monomer- und Polymer-Signale.

  • Molekulargewicht (Mn) und Polydispersität (PDI): Analysieren Sie die Proben mittels Größenausschlusschromatographie (SEC).

Visualisierungen

experimental_workflow cluster_prep 1. Vorbereitung cluster_reaction 2. Polymerisation cluster_analysis 3. Aufarbeitung & Analyse prep prep reaction reaction analysis analysis result result p1 Reagenzien trocknen (Monomer, Lösungsmittel, Initiator) p2 Stammlösungen herstellen p1->p2 r1 Reaktionsgefäße mit Monomer & Katalysator befüllen p2->r1 r2 Initiator-Lösung injizieren (Start der Reaktion) r1->r2 r3 Reaktion bei konstanter Temperatur rühren r2->r3 r4 Reaktion beenden (Quenching) r3->r4 a1 Polymer ausfällen & trocknen r4->a1 a2 Charakterisierung (NMR, SEC) a1->a2 a2->result Daten (Mn, PDI, Umwandlung)

Abbildung 1: Experimenteller Arbeitsablauf zur Optimierung der Initiatorkonzentration.

logical_relationship input input condition condition outcome_good outcome_good outcome_bad outcome_bad conc Initiatorkonzentration ([M]/[I] Verhältnis) low_conc Zu niedrig (Hohes [M]/[I]) conc->low_conc opt_conc Optimal conc->opt_conc high_conc Zu hoch (Niedriges [M]/[I]) conc->high_conc mn_high Mn: Hoch low_conc->mn_high führt zu pdi_low PDI: Niedrig (<1.2) low_conc->pdi_low führt zu rate_slow Rate: Langsam Umwandlung: Gering low_conc->rate_slow führt zu mn_target Mn: Zielwert erreicht opt_conc->mn_target führt zu opt_conc->pdi_low führt zu rate_good Rate: Kontrolliert opt_conc->rate_good führt zu mn_low Mn: Niedrig high_conc->mn_low führt zu pdi_high PDI: Hoch (>1.5) high_conc->pdi_high führt zu rate_fast Rate: Schnell high_conc->rate_fast führt zu

Abbildung 2: Logische Beziehung zwischen Initiatorkonzentration und Polymereigenschaften.

References

controlling molecular weight in poly(trimethylene carbonate) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(trimethylene carbonate) (PTMC) during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during PTMC synthesis, focusing on achieving the desired molecular weight.

Q1: Why is the molecular weight of my PTMC lower than expected?

There are several potential reasons for obtaining a lower-than-expected molecular weight:

  • Presence of Impurities: Water or other nucleophilic impurities in the monomer (trimethylene carbonate - TMC), initiator, or solvent can initiate polymerization, leading to a higher actual initiator concentration than calculated and consequently, a lower molecular weight. Ensure all reagents and glassware are rigorously dried.

  • Incorrect Monomer-to-Initiator Ratio: The number-average molecular weight (Mn) of PTMC is directly proportional to the initial monomer-to-initiator ([M]/[I]) ratio in a controlled polymerization.[1][2] An error in weighing the monomer or initiator can significantly impact the final molecular weight.

  • Chain Transfer Reactions: Unwanted side reactions can terminate growing polymer chains prematurely. Chain transfer to monomer, solvent, or impurities can limit the achievable molecular weight.

  • Catalyst Activity: Certain catalysts may have lower activity or may be sensitive to impurities, leading to incomplete monomer conversion and, consequently, a lower molecular weight than theoretically calculated at full conversion.

  • Mechanical Degradation: In mechanochemical synthesis methods, such as ball-milling, high impact energy can cause degradation of the polymer chains, leading to a lower molecular weight.[3]

Q2: Why is the molecular weight of my PTMC higher than expected?

Higher-than-expected molecular weight can be caused by:

  • Initiator Inefficiency: Not all initiator molecules may start a polymer chain simultaneously or at all. This leads to a lower effective initiator concentration and thus a higher molecular weight for the chains that do propagate. The efficiency of initiation can depend on the initiator type and reaction conditions.[4]

  • Inaccurate Reagent Measurement: An error in weighing that leads to a lower amount of initiator than intended will result in a higher [M]/[I] ratio and consequently a higher molecular weight.

  • Incomplete Monomer Conversion: If the molecular weight is determined at low monomer conversion, it may not be representative of the final polymer. In a living polymerization, molecular weight increases linearly with conversion.

Q3: Why is the polydispersity index (PDI) of my PTMC broad (e.g., > 1.3)?

A broad PDI indicates a wide distribution of polymer chain lengths and suggests a lack of control over the polymerization. Potential causes include:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.

  • Chain Transfer Reactions: These reactions terminate chains and can initiate new ones, contributing to a broader molecular weight distribution.

  • Transesterification: This is a side reaction where a growing polymer chain attacks another polymer chain, leading to a scrambling of chain lengths and a broadening of the PDI. This is more prevalent at higher temperatures.

  • Multiple Active Species: The presence of different catalytic species with varying activities can lead to the formation of polymer chains at different rates, resulting in a broad PDI.

Q4: How does the choice of initiator affect the molecular weight?

The initiator plays a crucial role in determining the molecular weight and the end-groups of the polymer chain.

  • Functionality: The number of initiating sites on the initiator molecule will determine the architecture of the resulting polymer (e.g., linear vs. star-shaped).

  • Initiation Rate: The rate at which the initiator reacts to start polymerization is critical for achieving a narrow PDI. Alcohols and amines are common initiators for the ring-opening polymerization (ROP) of TMC.[4][5] The reactivity of the alcohol (primary > secondary > tertiary) can affect the initiation efficiency.[4]

  • Amine Initiators: The use of amine initiators in the ROP of TMC can lead to the formation of urethane bonds in the polymer backbone.[5]

Q5: How does the catalyst influence molecular weight control?

The catalyst determines the polymerization mechanism and kinetics, which directly impact molecular weight control.

  • Organocatalysts: Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can provide good control over the polymerization, leading to predictable molecular weights and narrow PDIs.[3][6] Phosphazene superbases like t-BuP4 have also been shown to facilitate controlled/living polymerization of TMC at room temperature.[7][8]

  • Metal-based Catalysts: Stannous octoate (Sn(Oct)₂) is a widely used catalyst, but it can lead to broader PDIs due to transesterification reactions, especially at high temperatures.[9][10] Other metal catalysts, such as those based on samarium or lanthanum, have also been employed.[9][11]

  • Catalyst Loading: The concentration of the catalyst can affect the polymerization rate. While it doesn't directly determine the molecular weight in a living polymerization, it can influence the extent of side reactions that may affect the final molecular weight and PDI.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing PTMC with controlled molecular weight?

Ring-opening polymerization (ROP) of trimethylene carbonate (TMC) is the most prevalent method for synthesizing PTMC.[12] To achieve good control over the molecular weight, the ROP is typically carried out as a living polymerization, where the termination and chain transfer reactions are minimized. This is often achieved by using a suitable initiator and catalyst system and maintaining high purity of all reagents.

Q2: How do I calculate the theoretical molecular weight of my PTMC?

For a living polymerization, the theoretical number-average molecular weight (Mn) can be calculated using the following formula:

Mn (theoretical) = (([M]₀ / [I]₀) * MW_monomer * conversion) + MW_initiator

Where:

  • [M]₀ is the initial molar concentration of the monomer (TMC).

  • [I]₀ is the initial molar concentration of the initiator.

  • MW_monomer is the molecular weight of the monomer (TMC, 102.09 g/mol ).

  • Conversion is the fraction of monomer that has been polymerized.

  • MW_initiator is the molecular weight of the initiator.

Q3: What are the key experimental parameters to control for predictable molecular weight?

The following parameters are crucial for controlling the molecular weight of PTMC:

  • Monomer-to-Initiator Ratio ([M]/[I]): This is the primary determinant of the final molecular weight.[1][2]

  • Purity of Reagents: Monomer, initiator, and solvent must be free of impurities, especially water.

  • Reaction Temperature: Temperature can affect the rates of initiation, propagation, and side reactions. Higher temperatures can increase the likelihood of transesterification, leading to a broader PDI.

  • Choice of Catalyst and Initiator: The combination of catalyst and initiator will dictate the polymerization mechanism and the degree of control.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on PTMC Molecular Weight using t-BuP₄ Catalyst

Entry[TMC]/[BnOH]Conversion (%)Mn, theoretical ( g/mol )Mn, SEC ( g/mol )PDI (Mw/Mn)
110>99112012001.21
230>99316033001.24
350>99520054001.26
4100>9910300108001.29

Data synthesized from information presented in a study on phosphazene organocatalysts.[8] BnOH (benzyl alcohol) was used as the initiator.

Table 2: DBU-Catalyzed Polymerization of TMC in Different Solvents

EntrySolventTime (h)Conversion (%)Mn, NMR ( g/mol )PDI (Mw/Mn)
1Chloroform22224001.14
2Chloroform44346001.15
3Toluene22931001.13
4Toluene45558001.14

Polymerization conditions: [TMC]:[BnOH]:[DBU] = 100:1:1 at 40 °C. Data adapted from a study on mechanochemical synthesis of PTMC.[3]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization of Trimethylene Carbonate (TMC)

This protocol describes a typical lab-scale synthesis of PTMC via ROP using an alcohol initiator and an organocatalyst.

Materials:

  • Trimethylene carbonate (TMC) monomer

  • Initiator (e.g., benzyl alcohol, BnOH)

  • Catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Drying of Glassware: All glassware should be oven-dried at 120 °C overnight and allowed to cool under an inert atmosphere.

  • Reagent Purification: The TMC monomer should be purified, for example, by recrystallization from ethyl acetate and dried under vacuum. The solvent should be dried using appropriate methods (e.g., distillation over a drying agent).

  • Reaction Setup: Assemble the Schlenk flask under an inert atmosphere.

  • Charging the Reactor: Add the desired amount of TMC monomer to the flask. Dissolve the monomer in the anhydrous solvent.

  • Initiator Addition: Add the calculated amount of the initiator (e.g., benzyl alcohol) to the reaction mixture using a syringe.

  • Catalyst Addition: Add the calculated amount of the catalyst (e.g., DBU) to the reaction mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed at the desired temperature for the specified time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification: Once the desired conversion is reached, the polymerization is terminated by adding a quenching agent (e.g., benzoic acid). The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum until a constant weight is achieved.

  • Characterization: The resulting PTMC is characterized for its molecular weight and PDI using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), and its structure is confirmed by ¹H NMR.

Visualizations

PTMC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Analysis Drying Dry Glassware & Reagents Purification Purify Monomer & Solvent Drying->Purification Setup Assemble Reactor under Inert Gas Purification->Setup Charge Charge Monomer & Solvent Setup->Charge Initiate Add Initiator Charge->Initiate Catalyze Add Catalyst Initiate->Catalyze Polymerize Polymerize at Set Temperature Catalyze->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Polymer Terminate->Precipitate Dry Dry PTMC Precipitate->Dry Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Experimental workflow for the synthesis of poly(trimethylene carbonate).

Troubleshooting_MW Start Unexpected Molecular Weight Low_MW Molecular Weight Too Low Start->Low_MW High_MW Molecular Weight Too High Start->High_MW Broad_PDI PDI Too Broad Start->Broad_PDI Impurity Check for Impurities (e.g., water) Low_MW->Impurity Yes Ratio_Low Verify Monomer/Initiator Ratio Low_MW->Ratio_Low No Inefficiency Evaluate Initiator Efficiency High_MW->Inefficiency Yes Ratio_High Verify Monomer/Initiator Ratio High_MW->Ratio_High No Slow_Initiation Review Initiation vs. Propagation Rate Broad_PDI->Slow_Initiation Yes Side_Reactions Check for Side Reactions (e.g., Transesterification) Broad_PDI->Side_Reactions No Chain_Transfer Consider Chain Transfer Reactions Ratio_Low->Chain_Transfer No

Caption: Troubleshooting decision tree for PTMC molecular weight control.

References

troubleshooting low yields in 1,3-Dioxan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dioxan-2-one and addressing common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is a six-membered cyclic carbonate. Common synthesis strategies include:

  • Transesterification: The reaction of 1,3-propanediol with a dialkyl or diaryl carbonate (e.g., diethyl carbonate, diphenyl carbonate). This is a widely used method that relies on driving the reaction equilibrium by removing the alcohol byproduct.

  • Reaction with Phosgene Derivatives: While effective, this method is often avoided due to the high toxicity of phosgene and its analogues.

  • Carbon Dioxide (CO₂) Insertion: Direct carbonation of 1,3-diols with CO₂ can be employed, but it often requires catalysts and methods to remove the water byproduct to overcome unfavorable thermodynamics.[1]

  • Intramolecular Cyclization: Methods involving the intramolecular cyclization of homoallylic carbonic acid esters, activated through catalysis, can also yield substituted 1,3-dioxan-2-ones.[2]

Q2: My reaction shows low conversion of the starting 1,3-propanediol. What is the likely cause?

A2: Low conversion is often traced back to several key factors:

  • Inefficient Byproduct Removal: The transesterification reaction is an equilibrium process. The removal of the alcohol (e.g., ethanol from diethyl carbonate) or water byproduct is crucial to shift the equilibrium towards the product.[1][3]

  • Inactive or Inappropriate Catalyst: The choice of catalyst is critical. Both acid and base catalysts can be used, but their activity may be compromised if they are old or exposed to moisture.

  • Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective or for the byproduct to be efficiently removed by distillation.

Q3: I have a complex mixture of byproducts. What are the common side reactions?

A3: Side reactions can significantly reduce the yield of the desired this compound. Potential side reactions include:

  • Oligomerization/Polymerization: The starting materials or the product itself can undergo polymerization under harsh reaction conditions (e.g., high temperatures or high catalyst concentration).

  • Decomposition: Starting materials or the product may decompose if the reaction temperature is excessively high.

  • Intermolecular Reactions: Instead of intramolecular cyclization to form the desired monomer, intermolecular reactions can lead to the formation of linear oligo-carbonates.

Q4: How critical is the removal of water from the reaction?

A4: Water removal is extremely critical, especially in syntheses starting from 1,3-diols and a carbonate source. Water can hydrolyze the carbonate starting material and the this compound product, reducing the overall yield. It can also deactivate certain catalysts. Using a Dean-Stark apparatus or adding chemical/physical water scavengers like molecular sieves is a standard and highly recommended procedure.[3][4][5]

Q5: What are the best practices for purifying this compound to maximize recovery?

A5: Purification can be a major source of yield loss.

  • Distillation: Fractional distillation under reduced pressure is the most common method. Care must be taken to avoid high temperatures that could lead to product decomposition or polymerization.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization is an effective method for achieving high purity.

  • Aqueous Work-up: If an aqueous work-up is necessary, adding a saturated brine solution can help break emulsions and improve the separation of organic and aqueous layers.[3]

Troubleshooting Guide for Low Yields

This section provides a systematic approach to diagnosing and solving low-yield issues.

Problem 1: Incomplete or Stalled Reaction
Potential Cause Recommended Solution
Inactive Catalyst - Use a fresh batch of catalyst. - Consider screening different acid or base catalysts (e.g., p-TSA, K₂CO₃, Bu₂SnO).
Insufficient Water/Alcohol Removal - Ensure the Dean-Stark apparatus is functioning correctly and the solvent is refluxing at an appropriate rate.[4] - For non-refluxing systems, add activated molecular sieves as a water scavenger.[3]
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. - Be cautious of excessively high temperatures that may cause decomposition.
Incorrect Stoichiometry - Ensure accurate measurement of starting materials. For transesterification, using an excess of the dialkyl carbonate can help drive the reaction forward.
Problem 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Reaction Temperature Too High - Lower the reaction temperature. Determine the optimal temperature that promotes product formation without significant byproduct generation.
Catalyst Concentration Too High - Reduce the amount of catalyst used. High catalyst loading can sometimes promote side reactions like polymerization.
Prolonged Reaction Time - Monitor the reaction and stop it once the consumption of the limiting reagent has plateaued. Extended heating can lead to the degradation of the desired product.

Comparative Data on Synthesis Conditions

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes data from a photo-aerobic synthesis approach, illustrating the impact of different catalysts.

EntrySelenium Catalyst (SC)Photocatalyst (PC)Reaction Time (h)Yield (%)
1(PhSe)₂TAPT4163
2(4-MeOC₆H₄Se)₂TAPT4182
3(2,6-(MeO)₂C₆H₃Se)₂TAPT4151
4(4-MeOC₆H₄Se)₂PC-24176
5(4-MeOC₆H₄Se)₂4CzIPN4179
Table adapted from a study on photo-aerobic selenium-π-acid multicatalysis.[2] PC-2 represents 10-(3,5-dimethoxyphenyl)-1,3,6,8-tetramethoxy-9-mesitylacridin-10-ium tetrafluoroborate.

Key Experimental Protocols

General Protocol for Synthesis via Transesterification

This protocol is a general guideline for the synthesis of this compound from 1,3-propanediol and diethyl carbonate and may require optimization.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add 1,3-propanediol, an excess of diethyl carbonate (e.g., 2-3 equivalents), a suitable solvent that forms an azeotrope with ethanol (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. The ethanol-toluene azeotrope will begin to collect in the Dean-Stark trap, effectively removing the ethanol byproduct and driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by observing the amount of ethanol collected and by using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain the final this compound.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_problems Potential Problem Areas cluster_solutions_incomplete Solutions for Incomplete Conversion cluster_solutions_byproducts Solutions for Byproduct Formation cluster_solutions_purification Solutions for Purification Loss start Low Yield of This compound Observed check_reaction Step 1: Analyze Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Conversion of Starting Material check_reaction->incomplete High SM remaining byproducts Complex Mixture with Multiple Byproducts check_reaction->byproducts Many spots/peaks purification Significant Product Loss During Purification check_reaction->purification Clean reaction, low final mass solution_catalyst Check/Replace Catalyst incomplete->solution_catalyst solution_removal Improve Byproduct Removal (e.g., Dean-Stark) incomplete->solution_removal solution_temp_time Increase Temperature or Reaction Time incomplete->solution_temp_time solution_conditions Use Milder Conditions (Lower Temp/Catalyst) byproducts->solution_conditions solution_time Optimize Reaction Time byproducts->solution_time solution_distill Optimize Vacuum Distillation purification->solution_distill solution_cryst Attempt Recrystallization purification->solution_cryst

Caption: Troubleshooting flowchart for diagnosing low yields.

General Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage reactants 1. Mix Reactants (1,3-Propanediol, Carbonate Source) reaction 2. Heat with Catalyst (Byproduct Removal) reactants->reaction workup 3. Quench & Work-up reaction->workup purify 4. Distill / Crystallize workup->purify product 5. Pure this compound purify->product

Caption: Generalized workflow for this compound synthesis.

References

Technical Support Center: 1,3-Dioxan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the ring-opening polymerization (ROP) of 1,3-dioxan-2-one (also known as trimethylene carbonate, TMC). A primary focus is the significant impact of impurities on polymerization outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during your polymerization experiments, with a focus on impurity-related causes.

Problem Potential Cause Recommended Solution
Low Polymer Molecular Weight (Mn) Presence of Water: Water can act as an initiator or a chain transfer agent, leading to the formation of a larger number of shorter polymer chains.[1][2]Monomer and Solvent Drying: Thoroughly dry the this compound monomer and all solvents immediately before use. Drying agents such as calcium hydride (CaH₂) are effective.[3] Perform all manipulations under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Acidic or Basic Impurities: These can also act as initiators, increasing the number of growing chains and consequently reducing the final molecular weight.[2][4]Monomer Purification: Purify the monomer by recrystallization to remove non-volatile impurities.[3]
Broad Polydispersity Index (PDI > 1.5) Multiple Initiating Species: The presence of various impurities (water, acids, bases) can lead to multiple initiation pathways, resulting in a broad distribution of chain lengths.[1]Rigorous Purification: Implement stringent purification protocols for the monomer, initiator, and solvent to ensure a single, well-defined initiating species.
Side Reactions: Impurities can catalyze side reactions, such as transesterification, which can broaden the molecular weight distribution.Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize side reactions.
Inconsistent Polymerization Rate or Failure to Polymerize Inhibitor Presence: Residual phenolic inhibitors from the monomer synthesis can quench the polymerization initiator or catalyst.Inhibitor Removal: If inhibitors are suspected, wash the monomer solution with a base (e.g., aqueous NaOH solution) to remove acidic inhibitors, followed by washing with brine and drying.
Catalyst Deactivation: Certain impurities can deactivate the catalyst, leading to slow or incomplete polymerization.Ensure High Purity of All Reagents: Use high-purity, polymerization-grade monomer and freshly purified initiator and catalyst.
Formation of Ether Linkages Decarboxylation: Acidic impurities and high temperatures can promote decarboxylation during cationic polymerization, leading to the incorporation of ether linkages in the polymer backbone.[1]Choice of Catalyst and Conditions: Use of milder acids, such as methanesulfonic acid (MSA) instead of trifluoromethanesulfonic acid (HOTf), can suppress decarboxylation.[1] Maintaining lower reaction temperatures is also crucial.

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) having a much lower molecular weight than predicted by the monomer-to-initiator ratio?

A1: A lower-than-expected molecular weight is a common issue and is almost always related to the presence of impurities that can act as initiators or chain transfer agents. The most common culprit is water.[1][2] Any protic impurity, including residual acidic or basic compounds, can initiate polymerization, leading to a higher number of polymer chains than intended, and thus a lower average molecular weight. To achieve predictable molecular weights, it is critical to work under strictly anhydrous conditions and use highly purified reagents.

Q2: What are the most critical impurities to remove from this compound before polymerization?

A2: The most critical impurities to remove are:

  • Water: It is a potent initiator and chain transfer agent in most ROP systems.

  • Acidic Impurities: Can act as catalysts or initiators in cationic ROP, often leading to poor control and side reactions like decarboxylation.[1][4]

  • Basic Impurities: Can act as catalysts or initiators in anionic or coordination ROP.

  • Residual Monomer Synthesis Catalysts: Depending on the synthesis route of this compound, residual catalysts can interfere with the desired polymerization process.

Q3: How can I effectively purify this compound monomer?

A3: A multi-step purification process is recommended. This typically involves recrystallization from a suitable solvent (e.g., ethyl acetate, toluene) to remove non-volatile impurities.[3] This is followed by drying under vacuum, potentially with a desiccant like phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂), to remove water.[3] For detailed steps, refer to the Experimental Protocols section.

Q4: My polymer characterization shows the presence of ether linkages. What causes this and how can I avoid it?

A4: The formation of ether linkages is a result of a side reaction called decarboxylation, which is more prevalent in cationic ring-opening polymerization, especially under harsh acidic conditions or at elevated temperatures.[1] To avoid this, you can:

  • Use a milder acid catalyst. For instance, methanesulfonic acid (MSA) is known to produce poly(trimethylene carbonate) with fewer or no ether linkages compared to stronger acids like trifluoromethanesulfonic acid.[1]

  • Maintain the lowest possible reaction temperature that still allows for a reasonable polymerization rate.

  • Ensure the absence of strong protic impurities that could promote this side reaction.

Q5: Can I use this compound directly from the supplier?

A5: It is highly recommended to purify the monomer before use, even if it is advertised as high purity. Commercial monomers can contain stabilizers or may have absorbed moisture during storage and handling. For controlled polymerizations where predictable molecular weight and narrow polydispersity are desired, purification is a critical step.

Data on Impurity Effects

While precise quantitative data correlating impurity concentration with polymer properties is often catalyst and condition-specific, the following tables summarize the general effects of common impurities on the ring-opening polymerization of this compound.

Table 1: Effect of Water as an Impurity

ParameterEffect of Increasing Water ConcentrationRationale
Molecular Weight (Mn) DecreasesWater acts as an initiator, increasing the number of polymer chains.[1]
Polydispersity Index (PDI) IncreasesUncontrolled initiation by water leads to a broader distribution of chain lengths.[1]
Polymerization Rate Can increase or become erraticWater can participate in the initiation and propagation steps, affecting the overall kinetics in an uncontrolled manner.

Table 2: Effect of Acidic and Basic Impurities

Impurity TypeEffect on PolymerizationResulting Polymer Properties
Acidic Impurities Can act as an uncontrolled initiator/catalyst in cationic ROP.[2][4] May promote side reactions like decarboxylation.[1]Lower molecular weight, broader PDI, potential for ether linkages in the backbone.
Basic Impurities Can act as an uncontrolled initiator/catalyst in anionic or coordination ROP.Lower molecular weight, broader PDI.

Experimental Protocols

Protocol 1: Purification of this compound Monomer by Recrystallization

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., anhydrous ethyl acetate or toluene).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or freezer to induce crystallization.

  • Isolation: Collect the crystals by filtration under an inert atmosphere. Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove any residual solvent. For stringent dryness, sublimation or drying over P₂O₅ can be employed.[3] Store the purified monomer in a glovebox.

Protocol 2: Bulk Ring-Opening Polymerization of this compound

This is a general protocol and should be adapted based on the specific catalyst and initiator system.

  • Preparation: In a glovebox, add the desired amount of purified this compound to a flame-dried reaction vessel (e.g., a Schlenk flask or a vial) equipped with a magnetic stir bar.

  • Initiator Addition: Add the calculated amount of initiator (e.g., a purified alcohol like benzyl alcohol) via a microliter syringe.

  • Catalyst Addition: Add the catalyst (e.g., a stock solution of Sn(Oct)₂ or an organocatalyst) to the monomer/initiator mixture.

  • Reaction: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified time.

  • Termination and Precipitation: After the desired time, remove the vessel from the oil bath and cool it to room temperature. Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration and wash it with the non-solvent. Dry the final polymer under vacuum until a constant weight is achieved.

Visualizations

Logical Relationships of Impurity Effects

ImpurityEffects cluster_impurities Common Impurities cluster_polymerization Polymerization Process cluster_issues Polymerization Issues Water Water (H₂O) Uncontrolled_Initiation Uncontrolled Initiation/ Chain Transfer Water->Uncontrolled_Initiation acts as initiator/ chain transfer agent Acid Acidic Residues (H⁺) Acid->Uncontrolled_Initiation acts as initiator Side_Reactions Side Reactions (e.g., Decarboxylation) Acid->Side_Reactions catalyzes Base Basic Residues (B:) Base->Uncontrolled_Initiation acts as initiator Initiation Controlled Initiation Propagation Chain Propagation Initiation->Propagation TargetPolymer Target Polymer (High Mn, Low PDI) Propagation->TargetPolymer Low_Mn Low Molecular Weight Uncontrolled_Initiation->Low_Mn High_PDI High Polydispersity Uncontrolled_Initiation->High_PDI Side_Reactions->High_PDI

Caption: Logical diagram of how common impurities affect the this compound polymerization process.

Experimental Workflow for this compound Polymerization

PolymerizationWorkflow start Start purify_monomer 1. Monomer Purification (e.g., Recrystallization) start->purify_monomer dry_reagents 2. Drying of Monomer, Solvent, and Glassware purify_monomer->dry_reagents setup_reaction 3. Reaction Setup (Inert Atmosphere) dry_reagents->setup_reaction add_initiator 4. Add Initiator setup_reaction->add_initiator add_catalyst 5. Add Catalyst & Heat add_initiator->add_catalyst polymerization 6. Polymerization add_catalyst->polymerization dissolve_polymer 7. Dissolve in Solvent polymerization->dissolve_polymer precipitate 8. Precipitate in Non-solvent dissolve_polymer->precipitate filter_dry 9. Filter and Dry Polymer precipitate->filter_dry characterize 10. Characterization (GPC, NMR, etc.) filter_dry->characterize end End characterize->end

Caption: A typical experimental workflow for the ring-opening polymerization of this compound.

References

optimizing temperature for enzymatic polymerization of 1,3-Dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic polymerization of 1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic ring-opening polymerization (ROP) of this compound.

Question: Why is the monomer conversion rate unexpectedly low?

Answer: Low monomer conversion can be attributed to several factors:

  • Suboptimal Temperature: The activity of lipases is highly temperature-dependent. Temperatures that are too low can lead to slow reaction kinetics, while excessively high temperatures can cause enzyme denaturation and loss of activity. It is crucial to operate within the optimal temperature range for the specific lipase being used. For instance, with Novozym-435, increasing the temperature from 45°C to 55°C has been shown to increase monomer conversion. However, further increases to 85°C did not improve conversion.[1]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Ensure the enzyme is stored according to the manufacturer's instructions and has not expired. Contaminants in the monomer or solvent can also inhibit enzyme activity.

  • Insufficient Reaction Time: Polymerization may not have reached completion. It is advisable to monitor the reaction over time by taking aliquots and analyzing for monomer conversion.

  • Water Content: While a small amount of water can act as an initiator, excessive water can lead to hydrolysis of the monomer and growing polymer chains, reducing the overall yield of high molecular weight polymer.[1] Conversely, the complete absence of water can sometimes lead to enzyme deactivation.

Question: Why is the molecular weight of the resulting polymer lower than expected?

Answer: Several factors can contribute to lower than expected molecular weights:

  • High Temperatures: While moderate temperature increases can enhance the polymerization rate, excessively high temperatures can favor chain termination and transfer reactions, leading to the formation of shorter polymer chains. For example, in the polymerization of TMC, increasing the temperature from 55°C to 85°C resulted in a significant decrease in the polymer's molecular weight.[1]

  • Excess Initiator: The presence of excess water or other nucleophilic impurities (e.g., alcohols) can initiate a larger number of polymer chains, resulting in a lower average molecular weight for a given amount of monomer.

  • Monomer-to-Initiator Ratio: The molecular weight of the polymer is directly influenced by the ratio of monomer to initiator. A lower ratio will result in shorter polymer chains.

Question: What causes a broad molecular weight distribution (high polydispersity index - PDI)?

Answer: A broad PDI suggests a lack of control over the polymerization process. Common causes include:

  • Multiple Initiating Species: The presence of various impurities that can act as initiators will lead to the formation of polymer chains of varying lengths.

  • Chain Transfer Reactions: Side reactions where a growing polymer chain is terminated and a new one is initiated can lead to a broader distribution of molecular weights.

  • Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reaction vessel can lead to different polymerization rates in different parts of the reaction mixture, resulting in a broader PDI.

  • Enzyme Choice: Different lipases can exhibit varying degrees of control over the polymerization. For instance, while lipases from Pseudomonas species and porcine pancreas can achieve high monomer conversions, they may produce polymers with broader polydispersity compared to Novozym-435.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic polymerization of this compound?

A1: The optimal temperature is dependent on the specific enzyme used. For Novozym-435, a commonly used lipase from Candida antarctica, temperatures in the range of 55°C to 70°C have been reported to yield high monomer conversion and good molecular weight control.[1] One study found the highest molecular weight for poly(TMC) was achieved at 55°C.[1] For Lipase AK from Pseudomonas fluorescens, a temperature of 80°C has been shown to be effective for the polymerization of a substituted this compound. It is recommended to consult the literature for the specific monomer and enzyme system being used or to perform an optimization study.

Q2: Which enzymes are most effective for the polymerization of this compound?

A2: Several lipases have been successfully used to catalyze the ring-opening polymerization of this compound. Immobilized Candida antarctica lipase B (CALB), commercially available as Novozym-435, is one of the most frequently reported and effective enzymes, often providing high monomer conversion and good control over the polymer's molecular weight.[1] Lipase AK from Pseudomonas fluorescens has also demonstrated high activity.[1]

Q3: Can the polymerization be performed in bulk or is a solvent necessary?

A3: The enzymatic polymerization of this compound can be successfully carried out in bulk (without solvent). Bulk polymerization offers the advantage of a higher monomer concentration, which can lead to faster reaction rates. However, the viscosity of the reaction mixture can increase significantly, potentially leading to mixing issues. Using a solvent, such as toluene or diphenyl ether, can help to control the viscosity and may also influence the enzyme's activity and stability. The choice between bulk and solution polymerization will depend on the specific experimental goals and conditions.

Q4: How can I purify the resulting polymer?

A4: A common method for purifying the synthesized poly(this compound) is through precipitation. The reaction mixture is typically dissolved in a suitable solvent, such as chloroform or dichloromethane, and then precipitated by adding it to a non-solvent, such as cold methanol or ethanol. The precipitated polymer can then be collected by filtration and dried under vacuum.

Quantitative Data Summary

The following table summarizes the effect of temperature on the enzymatic polymerization of this compound (TMC) using Novozym-435.

Temperature (°C)Monomer Conversion (%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
45Lower than at 55°C--[1]
55Higher than at 45°C24,400-[1]
709715,0002.2[1]
85No significant increase from 55°C5,900-[1]

Experimental Protocols

Detailed Methodology for Lipase-Catalyzed Polymerization of this compound (TMC)

This protocol provides a general procedure for the enzymatic ring-opening polymerization of this compound in bulk.

Materials:

  • This compound (TMC) monomer

  • Immobilized Lipase (e.g., Novozym-435)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Heating system with temperature control (e.g., oil bath or heating block)

  • Solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Monomer and Enzyme Preparation:

    • Dry the this compound monomer under vacuum to remove any residual moisture.

    • Weigh the desired amount of monomer and immobilized lipase into the reaction vessel under an inert atmosphere to prevent contamination with moisture. A typical enzyme loading is 1-10% by weight relative to the monomer.

  • Reaction Setup:

    • Seal the reaction vessel securely.

    • If using a solvent, add the desired amount of anhydrous solvent to the vessel under an inert atmosphere.

    • Place the reaction vessel in the pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 70°C).

  • Polymerization:

    • Begin stirring the reaction mixture at a constant rate to ensure homogeneity.

    • Allow the polymerization to proceed for the desired reaction time (e.g., 24-72 hours). The optimal time should be determined experimentally by monitoring monomer conversion.

  • Reaction Quenching and Polymer Isolation:

    • After the desired time, cool the reaction vessel to room temperature.

    • Dissolve the (solidified) reaction mixture in a minimal amount of a suitable solvent like chloroform.

    • Filter the solution to remove the immobilized enzyme. The enzyme can often be washed, dried, and reused.

  • Polymer Purification:

    • Slowly add the polymer solution to a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer. The volume of the non-solvent should be approximately 10 times the volume of the polymer solution.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh, cold non-solvent to remove any unreacted monomer and oligomers.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Characterize the resulting polymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for thermal properties.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Prep Monomer & Enzyme Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temperature & Stirring) Reaction_Setup->Polymerization Quenching Reaction Quenching & Enzyme Removal Polymerization->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: Experimental workflow for enzymatic polymerization.

Troubleshooting_Tree cluster_temp Temperature Check cluster_enzyme Enzyme Activity cluster_time Reaction Time Start Low Monomer Conversion? Temp_Check Is temperature optimal for the enzyme? Start->Temp_Check Yes Temp_Solution Adjust temperature to recommended range (e.g., 55-70°C). Temp_Check->Temp_Solution No Enzyme_Check Is the enzyme active and stored correctly? Temp_Check->Enzyme_Check Yes Enzyme_Solution Use fresh, properly stored enzyme. Check for inhibitors. Enzyme_Check->Enzyme_Solution No Time_Check Is the reaction time sufficient? Enzyme_Check->Time_Check Yes Time_Solution Increase reaction time and monitor conversion. Time_Check->Time_Solution No

Caption: Troubleshooting decision tree for low conversion.

References

Catalyst Removal from Poly(trimethylene carbonate): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts from poly(trimethylene carbonate) (PTMC).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the catalyst from my PTMC polymer?

A1: Catalyst residues, particularly from metal-based catalysts like tin(II) octoate (Sn(Oct)₂), can be cytotoxic, limiting the biomedical applications of PTMC where biocompatibility is paramount.[1] Residual catalysts can also affect the polymer's stability, leading to uncontrolled degradation and changes in mechanical properties over time. For applications in drug delivery and tissue engineering, minimizing catalyst concentration is a critical quality control step.

Q2: What are the most common types of catalysts used in PTMC synthesis?

A2: The ring-opening polymerization (ROP) of trimethylene carbonate is the most prevalent synthesis method and employs various catalysts.[2] These can be broadly categorized as:

  • Metal-based catalysts: Tin(II) octoate (Sn(Oct)₂), zinc powder, and aluminum isopropoxide are widely used.[1][3]

  • Organocatalysts: Non-metallic catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes (e.g., t-BuP₄) are gaining popularity as metal-free alternatives.[4][5]

Q3: What are the primary methods for removing catalysts from PTMC?

A3: The most common and straightforward method for purifying PTMC is precipitation .[4][5] Other techniques applicable to polymer purification include:

  • Adsorption: Passing a polymer solution through a column packed with an adsorbent like neutral alumina or silica gel.[6]

  • Solvent Extraction: Using a solvent that selectively dissolves the catalyst but not the polymer.

  • Chemical Oxidation: This method is more common for removing photoredox catalysts and may not be as applicable to common PTMC catalysts.

Q4: How can I quantify the amount of residual catalyst in my purified PTMC?

A4: The method for quantifying residual catalyst depends on the type of catalyst used:

  • Metal-based catalysts (e.g., Tin, Zinc): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for detecting and quantifying trace metals.

  • Organocatalysts: High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify residual organic catalysts.[5][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low polymer yield after precipitation. 1. The polymer is partially soluble in the non-solvent. 2. The polymer chains are too short (low molecular weight) and remain dissolved. 3. Insufficient volume of non-solvent was used.1. Use a non-solvent in which the polymer is completely insoluble. Methanol is a common choice for PTMC.[4][5] 2. Cool the non-solvent (e.g., to 0°C or -20°C) before adding the polymer solution to decrease solubility. 3. Increase the volume of the non-solvent. A 10:1 volume ratio of non-solvent to polymer solution is a good starting point.
The precipitated polymer is sticky or oily instead of a solid. 1. The molecular weight of the PTMC is very low.[2] 2. Residual solvent is trapped in the polymer. 3. The precipitation was performed at too high a temperature.1. Confirm the molecular weight of your polymer using Gel Permeation Chromatography (GPC). If it's too low, you may need to optimize your polymerization conditions. 2. After decanting the solvent, wash the polymer multiple times with fresh, cold non-solvent. 3. Dry the polymer thoroughly under vacuum to remove all residual solvents.
The polymer solution is cloudy or hazy after redissolving. 1. Incomplete removal of the catalyst, which may be insoluble in the new solvent. 2. The polymer has degraded or cross-linked during purification. 3. Presence of insoluble impurities from the reaction.1. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove particulates. 2. Consider a second precipitation step to further purify the polymer. 3. If using an organocatalyst, ensure it is fully quenched (e.g., with benzoic acid for TBD) before precipitation.[5]
Residual catalyst is still detected after purification. 1. The catalyst has a high affinity for the polymer. 2. The precipitation method is not efficient enough for the specific catalyst. 3. Insufficient washing of the precipitated polymer.1. Repeat the precipitation process multiple times. 2. For metal catalysts, consider passing the polymer solution through a plug of neutral alumina or silica gel before precipitation. 3. Increase the number of washes of the polymer pellet with the non-solvent.

Experimental Protocols

Protocol 1: Catalyst Removal by Precipitation

This protocol describes a general method for removing catalysts from PTMC by precipitating the polymer.

Materials:

  • Crude PTMC dissolved in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of 5-10% (w/v).

  • A non-solvent in which the catalyst is soluble but the polymer is insoluble (e.g., cold methanol).

  • Beakers or flasks.

  • Magnetic stirrer and stir bar.

  • Centrifuge (optional).

  • Vacuum oven.

Procedure:

  • Dissolve the crude PTMC in the chosen solvent completely.

  • In a separate, larger beaker, place a volume of cold non-solvent that is approximately 10 times the volume of the polymer solution.

  • While vigorously stirring the non-solvent, slowly add the polymer solution dropwise. A white precipitate of PTMC should form immediately.

  • Continue stirring for 30-60 minutes to ensure complete precipitation and to wash the polymer.

  • Allow the precipitate to settle.

  • Decant the supernatant, which contains the dissolved catalyst.

  • Add fresh, cold non-solvent to the polymer, resuspend the solid by stirring or agitation, and then allow it to settle again. Repeat this washing step 2-3 times.

  • After the final wash, separate the polymer from the solvent by decantation or centrifugation.

  • Dry the purified PTMC in a vacuum oven at a temperature below its glass transition temperature (Tg ≈ -15 to -22 °C) until a constant weight is achieved. For practical purposes, drying at room temperature under high vacuum is often sufficient.

Quantitative Data on Catalyst Removal

While specific quantitative data for catalyst removal from PTMC is not extensively tabulated in the literature, the goal of purification is to reduce the catalyst concentration to a level that is non-toxic and does not adversely affect the polymer's performance. For biomedical applications, this often means reducing metal catalyst levels to the parts-per-million (ppm) or even parts-per-billion (ppb) range. The efficiency of removal will depend on the specific catalyst and the exact parameters of the purification protocol. Researchers should validate their purification process by quantifying the residual catalyst in the final product.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_purification Step 3: Washing & Drying crude_ptmc Crude PTMC Polymer polymer_solution Homogeneous Polymer Solution crude_ptmc->polymer_solution solvent Solvent (e.g., DCM, THF) solvent->polymer_solution precipitate PTMC Precipitate + Supernatant polymer_solution->precipitate Add dropwise with stirring non_solvent Non-Solvent (e.g., cold Methanol) non_solvent->precipitate washing Wash with fresh non-solvent (2-3 times) precipitate->washing Decant supernatant drying Dry under vacuum washing->drying pure_ptmc Pure PTMC drying->pure_ptmc

Caption: Workflow for PTMC purification by precipitation.

troubleshooting_logic start Precipitation Complete yield_check Is polymer yield acceptable? start->yield_check appearance_check Is the dried polymer a solid? yield_check->appearance_check Yes low_yield Low Yield: - Change non-solvent - Use colder non-solvent - Increase non-solvent volume yield_check->low_yield No purity_check Is residual catalyst level acceptable? appearance_check->purity_check Yes sticky_polymer Sticky/Oily Polymer: - Check MW - Wash thoroughly - Dry completely appearance_check->sticky_polymer No impure_polymer High Catalyst Residue: - Repeat precipitation - Add adsorption step (e.g., silica) - Increase washing steps purity_check->impure_polymer No success Purification Successful purity_check->success Yes

Caption: Troubleshooting logic for PTMC catalyst removal.

References

Technical Support Center: Poly(trimethylene carbonate) Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the mechanical properties of poly(trimethylene carbonate) (PTMC).

Frequently Asked Questions (FAQs)

Q1: What are the typical mechanical properties of unmodified, amorphous PTMC?

A1: Low molecular weight poly(trimethylene carbonate) is generally considered a rubbery polymer with poor dimensional stability and inadequate mechanical properties.[1] High molecular weight (Mn > 100,000 g/mol ) amorphous PTMC, however, is flexible and tough, exhibiting a low elastic modulus (around 5–7 MPa), a tensile strength between 6–16 MPa, and a high elongation at break of over 600%.[1][2] Despite these characteristics, its low modulus and strength are often insufficient for many biomedical applications, particularly those requiring load-bearing capabilities.[2][3]

Q2: What are the primary strategies for enhancing the mechanical properties of PTMC?

A2: The main strategies to improve PTMC's mechanical performance include:

  • Increasing Molecular Weight: Synthesizing high molecular weight PTMC is a critical first step, as polymers with a number average molecular weight below 100,000 g/mol have negligible mechanical properties.[3]

  • Crosslinking: Creating a network structure by crosslinking polymer chains significantly improves properties like creep resistance and tensile strength.[3][4] This can be achieved through methods like gamma irradiation or UV photocrosslinking.[1][5]

  • Copolymerization and Blending: Introducing other polymers, such as poly(ε-caprolactone) (PCL), polylactide (PLA), or poly(lactic-co-glycolic acid) (PLGA), can create materials with tailored strength, elasticity, and degradation profiles.[1][6][7]

  • Forming Composites: Incorporating fillers, such as hydroxyapatite nanoparticles or gelatin, can substantially increase compressive or tensile strength.[2][8]

  • Inducing Crystallinity: Generating a crystalline phase within the amorphous PTMC matrix, for instance by forming urethane bonds, can enhance mechanical strength.[6]

Q3: How does crosslinking affect the mechanical properties of PTMC?

A3: Crosslinking connects the linear PTMC chains, forming a three-dimensional network. This structural change significantly enhances the material's performance. For example, UV or chemical crosslinking can boost the tensile strength from a baseline of 4–7 MPa to 15–20 MPa.[2] Gamma irradiation-induced crosslinking has been shown to improve creep resistance, while the Young's modulus and tensile strength are not significantly affected.[3] The density of the crosslinks can be tailored to fine-tune the final mechanical properties.[4]

Q4: Can PTMC be used in load-bearing applications?

A4: In its unmodified state, PTMC's low mechanical strength limits its use in load-bearing applications.[2] However, through modification, its properties can be significantly enhanced. For instance, creating nanocomposites by incorporating hydroxyapatite nanoparticles has been shown to increase compressive strength by 40%, making it a more viable candidate for applications like spinal disc replacements.[2] Similarly, sterilizing a PTMC-based composite with gamma irradiation can increase the compressive modulus by approximately 17 times.[3][9]

Troubleshooting Guide

Issue 1: Synthesized PTMC has low molecular weight and poor mechanical properties.

Possible Cause Troubleshooting Step
Inefficient Polymerization The choice of catalyst and initiator is crucial for achieving high molecular weight PTMC via Ring-Opening Polymerization (ROP).[1][10] Ensure high purity of the trimethylene carbonate (TMC) monomer and initiator (e.g., benzyl alcohol, 1,4-butanediol).[10] Consider using a highly efficient organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for better control over molar masses compared to Sn(Oct)₂.[10]
Chain Termination Impurities (especially water) in the reaction mixture can act as chain terminators, preventing high molecular weight polymer formation. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Monomer/Initiator Ratio The molecular weight of the resulting polymer is directly related to the initial monomer-to-initiator ratio in a controlled polymerization.[10] Carefully calculate and measure the required amounts to target the desired molecular weight.

Issue 2: PTMC films or scaffolds are tacky, difficult to handle, and show poor dimensional stability.

Possible Cause Troubleshooting Step
Low Molecular Weight As a primary solution, ensure the number average molecular weight of your PTMC is well above the critical value of 100,000 g/mol , as properties level off above 200,000 g/mol .[3]
Amorphous Nature Below Tg PTMC has a glass transition temperature (Tg) around -15 to -30 °C, making it rubbery and soft at room and body temperature.[1]
Lack of Network Structure Introduce crosslinks into the material. This is one of the most effective ways to improve dimensional stability and reduce tackiness. UV photocrosslinking is a practical method for creating flexible and tough elastomeric networks.[5]

Issue 3: Inconsistent or incomplete crosslinking of PTMC networks.

Possible Cause Troubleshooting Step
Insufficient Photoinitiator/Crosslinker Ensure the correct concentration of photoinitiator (e.g., Irgacure 2959) and a crosslinking agent (e.g., pentaerythritol triacrylate, PETA) is used.[5] The concentration will affect the final crosslink density and gel content.
UV Light Attenuation The thickness of the sample film or the presence of UV-absorbing additives can prevent light from penetrating fully, leading to incomplete crosslinking. Ensure the UV irradiation time and intensity (e.g., 365 nm) are sufficient for your sample's geometry.[11][12]
Oxygen Inhibition Oxygen can inhibit free-radical polymerization at the surface. Perform the crosslinking procedure in an inert atmosphere (e.g., under nitrogen) to minimize this effect.

Issue 4: Composite materials show poor filler dispersion and weak mechanical improvement.

Possible Cause Troubleshooting Step
Poor Interfacial Adhesion The interface between the hydrophobic PTMC matrix and (often hydrophilic) fillers is critical. Consider surface modification of the filler particles to improve compatibility with the polymer matrix.
Filler Agglomeration Nanoparticles or other fillers can clump together rather than dispersing evenly. Use high-energy mixing techniques like ultrasonication to disperse the filler within the PTMC solution or melt before fabrication.
Inadequate Load Transfer If the filler and matrix are not well-bonded, stress cannot be effectively transferred, leading to minimal improvement in mechanical properties. The use of compatibilizers or coupling agents can enhance this interaction.

Data Presentation: Mechanical Properties of Modified PTMC

Table 1: Effect of Modification Strategy on PTMC Tensile Strength

PTMC Material Type Tensile Strength (MPa) Elongation at Break (%) Young's/Elastic Modulus (MPa) Reference(s)
High MW Amorphous PTMC4 - 7>6005 - 7[1][2]
UV or Chemically Crosslinked PTMC15 - 20--[2]
PTMC/PCL Blend--Lowered melting viscosity[2]
PTMC/PLGA Blend (1 wt% PTMC)57.46-1060[7]
PTMC/Gelatin Network--Sufficient for soft tissue engineering[8]

Table 2: Effect of Reinforcement on PTMC Composite Properties

Composite System Modification Resulting Improvement Reference(s)
PTMC + HydroxyapatiteNanoparticle incorporation40% increase in compressive strength[2]
PTMC-based CompositeGamma Irradiation (for sterilization)~17x increase in compressive modulus (to 106.5 MPa)[3][9]
PTMC + PCL/PTMC blendElectrospinning into scaffoldShorter degradation time than pure PCL[8]
PTMC + Hyaluronic AcidPhoto-cross-linked hybrid networkIncreased suture retention strength and compression modulus[13]

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight PTMC via Ring-Opening Polymerization (ROP)

  • Objective: To synthesize high molecular weight (Mn > 100,000 g/mol ) PTMC.

  • Materials: Trimethylene carbonate (TMC) monomer, benzyl alcohol (BnOH) initiator, stannous octanoate (Sn(Oct)₂) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst, anhydrous toluene.

  • Procedure:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under vacuum.

    • In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add the desired amount of TMC monomer.

    • Dissolve the TMC in a minimal amount of anhydrous toluene.

    • Calculate and add the required volume of initiator (e.g., BnOH) to target the desired molecular weight (Molar ratio of [TMC]/[BnOH] determines the degree of polymerization).

    • Add the catalyst (e.g., a [TMC]/[Sn(Oct)₂] ratio of 1000:1).

    • Place the flask in a preheated oil bath at 100-120 °C and stir for 10-24 hours.[10][14]

    • After cooling to room temperature, dissolve the viscous product in dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring.

    • Collect the white, fibrous polymer by filtration and dry under vacuum at 40 °C until a constant weight is achieved.

    • Characterize the molecular weight and dispersity using Gel Permeation Chromatography (GPC).

Protocol 2: Fabrication of Crosslinked PTMC Films via UV Photopolymerization

  • Objective: To create a flexible, elastomeric PTMC network film.

  • Materials: High molecular weight PTMC, pentaerythritol triacrylate (PETA) as a crosslinker, 2,2-dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959 as a photoinitiator, dichloromethane (DCM) as a solvent.

  • Procedure:

    • Dissolve a predetermined amount of PTMC in DCM to create a 10-20% (w/v) solution.

    • Add the photoinitiator (e.g., 1 wt% relative to PTMC) and the crosslinker (e.g., 5 wt% PETA relative to PTMC) to the solution. Mix until fully dissolved.[5]

    • Pour the solution into a flat Teflon mold to a desired thickness.

    • Allow the solvent to evaporate slowly in a fume hood, resulting in a transparent film. Further dry the film under vacuum to remove residual solvent.

    • Place the mold containing the film into a UV crosslinking chamber.

    • Irradiate with UV light (e.g., 365 nm, 8 mW/cm²) for 30-60 minutes.[11][12] The duration may need optimization based on film thickness and initiator concentration.

    • The resulting crosslinked film should be insoluble in DCM. The gel content can be determined by measuring the weight of the film before and after extraction with a good solvent (like DCM) for 48 hours.

Visualizations

experimental_workflow cluster_steps start Problem: Low Mechanical Properties of PTMC strategy Select Enhancement Strategy start->strategy mw Increase Molecular Weight (ROP) strategy->mw Synthesis crosslink Crosslinking (UV, Gamma, Chemical) strategy->crosslink Post-Processing blend Blending / Copolymerization strategy->blend Formulation composite Composite Formation strategy->composite Formulation fabrication Material Fabrication (Solvent Cast, 3D Print, Electrospin) mw->fabrication crosslink->fabrication blend->fabrication composite->fabrication characterization Mechanical & Physical Characterization (Tensile Test, DSC) fabrication->characterization analysis Analyze Results characterization->analysis end_success Outcome: Improved Mechanical Properties analysis->end_success Meets Target end_fail Iterate / Refine Strategy analysis->end_fail Needs Improvement end_fail->strategy

Caption: Experimental workflow for enhancing PTMC mechanical properties.

logical_relationships center PTMC s1 Crosslinking center->s1 s2 Composites center->s2 s3 Blending center->s3 s4 High MW Synthesis center->s4 d1a UV Irradiation s1->d1a d1b Gamma Irradiation s1->d1b d2a Hydroxyapatite s2->d2a d2b Gelatin s2->d2b d3a with PCL/PLA s3->d3a d3b with Hyaluronic Acid s3->d3b d4a Controlled ROP s4->d4a r1 ↑ Tensile Strength ↑ Creep Resistance d1a->r1 d1b->r1 r2 ↑ Compressive Modulus d2a->r2 d2b->r2 r3 Tailored Degradation & Elasticity d3a->r3 d3b->r3 r4 ↑ Toughness ↑ Base Properties d4a->r4

References

Validation & Comparative

A Comparative Guide to the Characterization of Poly(trimethylene carbonate) by Gel Permeation Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other common analytical techniques for the characterization of poly(trimethylene carbonate) (PTMC), a biodegradable polymer of significant interest in the biomedical and pharmaceutical fields. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most appropriate characterization methods for your research and development needs.

Introduction to Poly(trimethylene carbonate) Characterization

Poly(trimethylene carbonate) (PTMC) is a biocompatible and biodegradable polymer with applications in drug delivery, tissue engineering, and medical devices. The molecular weight and molecular weight distribution of PTMC are critical parameters that dictate its mechanical properties, degradation rate, and overall performance. Accurate and reliable characterization is therefore essential for quality control and for tailoring the polymer's properties to specific applications.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] This guide will compare GPC with other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Dynamic Light Scattering (DLS), providing the necessary details to make informed decisions on polymer characterization strategies.

Comparison of Polymer Characterization Techniques

The choice of characterization technique depends on the specific information required, the nature of the polymer, and the available resources. Below is a comparative overview of GPC, ¹H NMR, and DLS for the analysis of PTMC.

FeatureGel Permeation Chromatography (GPC)¹H Nuclear Magnetic Resonance (NMR)Dynamic Light Scattering (DLS)
Primary Measurement Molecular weight distribution (Mn, Mw, PDI)Chemical structure, end-group analysis for Mn determinationHydrodynamic size distribution
Principle Separation based on hydrodynamic volume in solution.[1]Nuclear spin transitions in a magnetic field.Fluctuation of scattered light due to Brownian motion.[2]
Sample Requirements Soluble polymer, ~1-10 mg/mL concentration.[3]Soluble polymer, ~5-10 mg in deuterated solvent.Dilute, stable suspension/solution of particles.[4]
Information Provided Mn, Mw, Mz, Polydispersity Index (PDI).[5]Polymer purity, monomer conversion, and number-average molecular weight (Mn) via end-group analysis.[6]Mean particle size (z-average), polydispersity of particle size.[2]
Advantages Provides a complete picture of the molecular weight distribution. High resolution and reproducibility.[5]Absolute method for Mn (if end-groups are known and detectable). Provides detailed structural information.[6]Non-invasive, fast measurements, sensitive to small amounts of aggregates.[2]
Limitations Relative method requiring calibration with standards.[7] Potential for column interactions.Limited to polymers with distinct and quantifiable end-group signals. Does not provide information on Mw or PDI.Provides hydrodynamic diameter, which is influenced by particle shape and solvent. Less effective for highly polydisperse samples.[2]
Typical Application for PTMC Routine quality control, understanding structure-property relationships.Confirmation of polymer structure, determination of Mn for low to moderate molecular weight PTMC.Analysis of PTMC-based nanoparticles or microparticles in drug delivery systems.

Quantitative Data Summary

The following table presents illustrative GPC data for a series of PTMC samples with varying molecular weights. This data demonstrates the typical range of values obtained and the effect of synthesis conditions on the molecular weight and polydispersity of PTMC.

Sample IDMolar Ratio (Monomer/Initiator)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PTMC-1508,50012,5001.47
PTMC-210015,20024,8001.63
PTMC-320028,90051,7001.79
PTMC-440055,100105,2001.91
PTMC-580098,600205,8002.09

Note: This is representative data compiled from typical results found in the literature. Actual values will vary depending on the specific polymerization conditions.

Experimental Protocols

Detailed methodologies for the characterization of PTMC using GPC, ¹H NMR, and DLS are provided below.

Gel Permeation Chromatography (GPC) of PTMC

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PTMC.

Materials:

  • PTMC sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene or Polymethyl methacrylate (PMMA) calibration standards

  • GPC vials with caps

  • Syringe filters (0.2 µm or 0.45 µm PTFE)

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector

  • GPC columns suitable for organic solvents (e.g., Agilent PLgel series or Waters Styragel series).[8][9] A set of columns with mixed pore sizes is often used to cover a broad molecular weight range.

Procedure:

  • Mobile Phase Preparation: Prepare a sufficient volume of THF as the mobile phase. Degas the solvent before use.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry PTMC sample into a GPC vial.

    • Add the appropriate volume of THF to achieve a concentration of approximately 2-5 mg/mL.

    • Allow the polymer to dissolve completely, which may require gentle agitation or leaving it overnight.

    • Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter into a clean GPC vial.[3]

  • Calibration:

    • Prepare a series of calibration standards (polystyrene or PMMA) with known molecular weights in THF at a concentration of about 1 mg/mL.

    • Inject the standards into the GPC system to generate a calibration curve of log(MW) versus elution volume.

  • Analysis:

    • Set the GPC system parameters:

      • Mobile Phase: THF

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 35-40 °C

      • Detector Temperature: 35-40 °C

      • Injection Volume: 100 µL

    • Inject the prepared PTMC sample solution.

    • Collect the chromatogram.

  • Data Processing:

    • Integrate the peak in the chromatogram.

    • Calculate Mn, Mw, and PDI using the GPC software and the generated calibration curve.

¹H NMR Spectroscopy for Mn Determination of PTMC

Objective: To confirm the chemical structure and determine the number-average molecular weight (Mn) of PTMC by end-group analysis.

Materials:

  • PTMC sample (synthesized with a known initiator, e.g., benzyl alcohol)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the PTMC sample in approximately 0.7 mL of CDCl₃ in a vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Integrate the characteristic peaks of the PTMC repeating unit and the initiator end-group. For PTMC, the methylene protons of the carbonate repeating unit appear around 4.2 ppm and 2.0 ppm. The aromatic protons of a benzyl alcohol initiator would appear around 7.3 ppm.

    • Calculate Mn using the following formula (example for benzyl alcohol initiator): Mn = (Integral of repeating unit protons / Number of repeating unit protons) * MW of repeating unit + MW of initiator For PTMC, the repeating unit is C₄H₆O₃ with a molecular weight of 102.1 g/mol .

Dynamic Light Scattering (DLS) for Particle Size Analysis of PTMC-based Nanoparticles

Objective: To determine the mean hydrodynamic diameter and size distribution of PTMC-based nanoparticles.

Materials:

  • Aqueous suspension of PTMC nanoparticles

  • Deionized water or appropriate buffer

  • DLS cuvettes

Instrumentation:

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Dilute the PTMC nanoparticle suspension with deionized water or buffer to an appropriate concentration (typically 0.1-1.0 mg/mL). The solution should be visibly clear or slightly opalescent.

    • Filter the diluted sample through a 0.45 µm filter to remove any large aggregates or dust.

    • Transfer the sample to a clean DLS cuvette.

  • Analysis:

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25 °C).

    • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Processing:

    • The instrument software will use the autocorrelation function to calculate the diffusion coefficient and, subsequently, the hydrodynamic diameter (z-average) and polydispersity index (PDI) of the particle size distribution.

Visualizations

GPC Experimental Workflow

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC Analysis cluster_data Data Processing Sample 1. Weigh PTMC Sample Dissolve 2. Dissolve in THF Sample->Dissolve Filter 3. Filter Solution Dissolve->Filter Inject 5. Inject Sample Filter->Inject MobilePhase 4. Prepare & Degas THF Separate 6. Separation in GPC Column MobilePhase->Separate Inject->Separate Detect 7. RI Detection Separate->Detect Chromatogram 8. Obtain Chromatogram Detect->Chromatogram Calibrate 9. Apply Calibration Curve Chromatogram->Calibrate Calculate 10. Calculate Mn, Mw, PDI Calibrate->Calculate

Caption: Workflow for the characterization of PTMC by GPC.

Comparison of Characterization Techniques Logic

Technique_Comparison cluster_property Desired Polymer Property cluster_methods Characterization Method cluster_output Primary Output Property Molecular Weight Information GPC GPC Property->GPC NMR ¹H NMR Property->NMR DLS DLS Property->DLS GPC_out Mn, Mw, PDI GPC->GPC_out NMR_out Mn, Structure NMR->NMR_out DLS_out Hydrodynamic Size DLS->DLS_out

Caption: Logical flow for selecting a characterization technique.

References

A Comparative Guide to the Thermal Analysis of Poly(trimethylene carbonate) and Other Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of poly(trimethylene carbonate) (PTMC), a key biomaterial in medical and pharmaceutical applications, with other leading biodegradable polyesters: poly(caprolactone) (PCL), poly(lactic acid) (PLA), and poly(glycolic acid) (PGA). The data presented herein, obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offers crucial insights into the thermal stability and processing windows of these polymers.

Comparative Thermal Properties

The thermal characteristics of a polymer are critical determinants of its processing conditions and end-use applications. The following table summarizes the key thermal transitions and decomposition temperatures for PTMC and its alternatives.

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Onset Decomposition Temperature (Td,onset) (°C)
Poly(trimethylene carbonate) (PTMC) -15 to -3038 to 42Not typically observed~250 - 280
Poly(caprolactone) (PCL) -66 to -6059 to 64~20 - 30~310 - 390
Poly(lactic acid) (PLA) 55 to 60175 to 180~110 - 120~290 - 380[1]
Poly(glycolic acid) (PGA) 35 to 40220 to 230~130 - 195[2]~256

Experimental Protocols

The data presented in this guide was compiled from literature sources employing standardized thermal analysis techniques. The following sections detail the typical experimental methodologies for DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the temperatures and heat flows associated with thermal transitions in a material.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased at a constant rate, commonly 10°C/min, under a nitrogen atmosphere with a flow rate of approximately 50 mL/min.[3]

  • The heat flow to the sample is measured as a function of temperature. The glass transition (Tg) is observed as a step change in the baseline, while melting (Tm) and crystallization (Tc) are identified as endothermic and exothermic peaks, respectively.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Methodology:

  • A sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate, typically 10°C/min, under a controlled atmosphere, usually nitrogen, with a flow rate of 20-40 mL/min.[1][4]

  • The mass of the sample is continuously monitored as the temperature increases.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting thermal analysis of polymeric materials using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample Polymer Sample Weighing Weighing (5-20 mg) Sample->Weighing Encapsulation Encapsulation (DSC) / Placement in Pan (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Weight Loss vs. Temperature TGA->TGA_Data Analysis Determine Tg, Tm, Tc, Td DSC_Data->Analysis TGA_Data->Analysis Report Comparison Guide Analysis->Report

Caption: Experimental workflow for DSC and TGA of polymers.

References

A Comparative Guide: Metal-Based vs. Organocatalysts for the Ring-Opening Polymerization of 1,3-Dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of poly(trimethylene carbonate) (PTMC) through the ring-opening polymerization (ROP) of 1,3-dioxan-2-one, or trimethylene carbonate (TMC), is a cornerstone in the development of biodegradable and biocompatible polymers for biomedical applications.[1][2] The choice of catalyst is a critical factor that dictates the efficiency of the polymerization, the properties of the resulting polymer, and its suitability for sensitive applications such as drug delivery and tissue engineering.[2] This guide provides an objective comparison of the two major classes of catalysts employed for this purpose: metal-based catalysts and organocatalysts, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

The efficacy of a catalyst in ROP is determined by several key performance indicators, including the achievable number-average molecular weight (Mn), the polydispersity index (Đ) which indicates the breadth of the molecular weight distribution, the monomer conversion percentage, and the required reaction time. Below is a summary of these parameters for representative metal-based and organocatalysts.

Table 1: Performance of Metal-Based Catalysts for ROP of TMC

CatalystMonomer/Initiator/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )ĐReference
Sn(Oct)₂100:1:0.113024>9515,0001.4
Al(O-i-Pr)₃100:1:1100489212,5001.6
Zn(OAc)₂200:1:0.5140728818,0001.8*

Note: Data presented is a representative compilation from typical findings in the literature. Specific values can vary based on precise reaction conditions.

Table 2: Performance of Organocatalysts for ROP of TMC

CatalystMonomer/Initiator/Catalyst RatioTemperature (°C)Time (min)Conversion (%)Mn ( g/mol )ĐReference
TBD60:0:125609820,4001.19[3]
t-BuP₄50:1:1Room Temp480~952,6001.13[1]
DBU/Thiourea100:1:12530>9914,0001.15[4]
BEMP100:1:1100--45,8001.49[1]

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have emerged as powerful alternatives to traditional metal-based systems.[2][5] They often provide excellent control over the polymerization, leading to polymers with narrow polydispersity (Đ < 1.2) and high end-group fidelity.[6] Phosphazene superbases, like t-BuP₄, have also demonstrated high efficiency, enabling controlled polymerization at room temperature.[1]

A significant advantage of organocatalysts is the circumvention of metal contamination in the final polymer, a crucial consideration for biomedical applications where even trace amounts of metal residues are unacceptable.[1] In contrast, the removal of metal catalysts, such as the widely used tin(II) octoate (Sn(Oct)₂), from the polymer product can be challenging.[1]

Mechanistic Pathways

The mechanisms of polymerization differ significantly between metal-based and organocatalysts, influencing the reaction kinetics and the structure of the resulting polymer.

Metal-Based Catalysis: Coordination-Insertion Mechanism

Metal-based catalysts, like Sn(Oct)₂, typically operate via a "coordination-insertion" mechanism. The metal center coordinates to the carbonyl oxygen of the TMC monomer, activating it for nucleophilic attack by the initiator (e.g., an alcohol). The monomer is then inserted into the metal-alkoxide bond, propagating the polymer chain.

G Coordination-Insertion Mechanism (Metal-Based) cluster_initiation Initiation cluster_propagation Propagation SnOct2 Sn(Oct)₂ SnOR Sn-OR (Active Species) SnOct2->SnOR + R-OH ROH R-OH (Initiator) Coordination Coordination Complex SnOR->Coordination + TMC Monomer TMC Monomer Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion PropagatingChain Propagating Polymer Chain Insertion->PropagatingChain PropagatingChain->Coordination + TMC

Caption: Coordination-Insertion pathway for metal-catalyzed ROP of TMC.

Organocatalysis: Activating Pathways

Organocatalysts can operate through various mechanisms, often involving the activation of either the monomer or the initiator. For instance, basic organocatalysts like TBD can activate an alcohol initiator, which then attacks the monomer. Bifunctional catalysts, such as a thiourea-amine combination, can simultaneously activate both the monomer (via hydrogen bonding with the thiourea) and the initiator (via the amine).[5]

G Bifunctional Organocatalysis Mechanism cluster_activation Activation cluster_propagation Propagation Catalyst Thiourea-Amine Catalyst ActivatedComplex Activated Ternary Complex Catalyst->ActivatedComplex Monomer TMC Monomer Monomer->ActivatedComplex H-bonding Initiator R-OH (Initiator) Initiator->ActivatedComplex H-bonding NucleophilicAttack Nucleophilic Attack ActivatedComplex->NucleophilicAttack RingOpening Ring-Opening NucleophilicAttack->RingOpening ChainGrowth Propagating Chain RingOpening->ChainGrowth ChainGrowth->ActivatedComplex + TMC

Caption: Bifunctional activation mechanism in organocatalyzed ROP of TMC.

Experimental Protocols

The following are generalized protocols for the ROP of TMC using a representative catalyst from each class.

General Experimental Workflow

G General Experimental Workflow for ROP of TMC Start Start Drying Dry Glassware & Reagents Start->Drying Setup Assemble Reaction Setup under Inert Atmosphere Drying->Setup Charging Charge Monomer, Initiator (if used), and Solvent Setup->Charging Catalyst Add Catalyst Solution Charging->Catalyst Polymerization Polymerize at Desired Temperature Catalyst->Polymerization Quenching Quench Reaction Polymerization->Quenching Precipitation Precipitate Polymer in Non-solvent Quenching->Precipitation Isolation Filter and Wash Polymer Precipitation->Isolation Drying_Polymer Dry Polymer under Vacuum Isolation->Drying_Polymer Characterization Characterize Polymer (NMR, SEC, etc.) Drying_Polymer->Characterization End End Characterization->End

Caption: A typical experimental workflow for the ROP of TMC.

Protocol 1: ROP of TMC using Stannous Octoate (Sn(Oct)₂)

Materials:

  • This compound (TMC)

  • Stannous octoate (Sn(Oct)₂)

  • Benzyl alcohol (BnOH) as initiator

  • Anhydrous toluene

Procedure:

  • TMC is recrystallized and dried under vacuum. Toluene is dried over appropriate drying agents.

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with TMC and benzyl alcohol.

  • Anhydrous toluene is added to dissolve the reactants.

  • The required amount of Sn(Oct)₂ solution in toluene is added via syringe.

  • The flask is immersed in a preheated oil bath at 110-130°C and the reaction is allowed to proceed for the desired time (e.g., 24 hours).

  • The reaction is quenched by cooling to room temperature and exposing to air.

  • The polymer is dissolved in a minimal amount of dichloromethane and precipitated in a large excess of cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Protocol 2: ROP of TMC using 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

Materials:

  • This compound (TMC)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Benzyl alcohol (BnOH) as initiator (optional, as TBD can initiate alcohol-free polymerization)[3]

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

Procedure:

  • TMC is purified and dried. Solvents are dried using standard procedures.

  • A flame-dried flask under an inert atmosphere is charged with TMC and benzyl alcohol (if used).

  • The appropriate volume of anhydrous solvent is added to dissolve the monomer and initiator.

  • A stock solution of TBD in the reaction solvent is prepared, and the required amount is added to the monomer solution to initiate the polymerization.

  • The reaction is stirred at room temperature for the specified duration (e.g., 30-90 minutes).[3]

  • The polymerization is terminated by the addition of a small amount of benzoic acid.

  • The polymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.

Conclusion

Both metal-based catalysts and organocatalysts are effective for the ring-opening polymerization of this compound. Metal-based catalysts like Sn(Oct)₂ are widely used and effective, but the potential for metal contamination is a significant drawback for biomedical applications. Organocatalysts offer a compelling metal-free alternative, often providing faster reaction rates at milder conditions and superior control over the polymer architecture, resulting in well-defined polymers with narrow molecular weight distributions. The choice of catalyst should therefore be guided by the specific requirements of the application, with a strong consideration for the purity and precision needed in the final polymeric material. For high-purity, well-defined PTMC intended for biomedical use, organocatalysis presents a more advantageous route.

References

A Comparative Guide to the Mechanical Properties of Poly(trimethylene carbonate) Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of biodegradable polymers, selecting the optimal material is paramount to the success of drug delivery systems and tissue engineering scaffolds. Poly(trimethylene carbonate) (PTMC) has emerged as a promising candidate due to its biocompatibility, biodegradability, and flexible nature. This guide provides an objective comparison of the mechanical properties of PTMC films with other widely used biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL), supported by experimental data and detailed methodologies.

Comparative Mechanical Properties

The mechanical behavior of a polymer film is a critical determinant of its performance in biomedical applications. Properties such as tensile strength, Young's modulus, and elongation at break dictate a material's ability to withstand physiological stresses and maintain structural integrity. The following table summarizes the typical mechanical properties of PTMC, PLA, PGA, and PCL films. It is important to note that these values can vary significantly based on factors such as polymer molecular weight, crystallinity, processing conditions, and the presence of additives.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(trimethylene carbonate) (PTMC) 5 - 150.005 - 0.020400 - 1000
Polylactic Acid (PLA) 40 - 701.2 - 3.02 - 10
Polyglycolic Acid (PGA) 50 - 1005.0 - 7.01 - 5
Polycaprolactone (PCL) 10 - 400.2 - 0.4> 500

As the data indicates, PTMC exhibits a distinct mechanical profile characterized by low tensile strength and a very low Young's modulus, coupled with exceptionally high elongation at break. This combination results in a highly flexible and elastomeric material, making it suitable for applications requiring soft and pliable constructs that can conform to tissues with minimal mechanical irritation. In contrast, PLA and PGA are significantly stiffer and stronger materials, with much lower elongation at break, positioning them as materials for applications where load-bearing capacity is a primary concern. PCL presents intermediate properties, being more flexible than PLA and PGA but less so than PTMC.

Experimental Protocols

To ensure reproducibility and accurate comparison of mechanical properties, standardized experimental protocols are essential. The following sections detail the methodologies for film preparation and mechanical testing.

Polymer Film Preparation via Solvent Casting

The solvent casting technique is a widely used method for preparing thin polymer films in a laboratory setting.

Materials and Equipment:

  • Polymer (PTMC, PLA, PGA, or PCL)

  • Volatile solvent (e.g., chloroform, dichloromethane, hexafluoroisopropanol)

  • Glass petri dish or a flat, level casting surface

  • Scraper or blade

  • Vacuum oven

Procedure:

  • A specific weight of the polymer is dissolved in a suitable volatile solvent to achieve a desired concentration (typically 5-10% w/v).

  • The polymer solution is stirred until the polymer is completely dissolved and the solution is homogeneous.

  • The solution is then cast onto a level glass petri dish or another flat substrate.

  • The solvent is allowed to evaporate slowly in a fume hood at room temperature. To control the evaporation rate and prevent the formation of defects, the casting surface can be covered.

  • Once the majority of the solvent has evaporated and a film has formed, the film is carefully detached from the casting surface.

  • The film is then dried under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

Mechanical Testing via Tensile Analysis

The tensile properties of the prepared polymer films are determined using a universal testing machine according to standards such as ASTM D882.

Materials and Equipment:

  • Universal testing machine equipped with a load cell

  • Grips suitable for thin films

  • Extensometer (optional, for precise strain measurement)

  • Cutting die or razor blade to prepare dumbbell-shaped or rectangular specimens

  • Caliper or micrometer for thickness measurement

Procedure:

  • The prepared polymer films are cut into specific dimensions, typically rectangular or dumbbell-shaped specimens, as specified by the testing standard.

  • The thickness of each specimen is measured at multiple points along the gauge length, and the average thickness is recorded.

  • The specimen is mounted securely in the grips of the universal testing machine, ensuring that it is aligned vertically and not twisted.

  • The test is initiated by applying a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • The load and displacement data are recorded throughout the test.

  • From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the mechanical testing of polymer films.

G cluster_prep Film Preparation cluster_testing Mechanical Testing cluster_output Output dissolve Dissolve Polymer in Solvent cast Cast Polymer Solution dissolve->cast Homogeneous Solution evaporate Solvent Evaporation cast->evaporate dry Vacuum Drying evaporate->dry Solid Film prepare_specimen Prepare Test Specimen dry->prepare_specimen Dried Film mount_specimen Mount in Universal Testing Machine prepare_specimen->mount_specimen tensile_test Perform Tensile Test mount_specimen->tensile_test analyze Analyze Stress-Strain Data tensile_test->analyze Load-Displacement Data properties Determine Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) analyze->properties

Caption: Experimental workflow for mechanical testing of polymer films.

This guide provides a foundational understanding of the mechanical properties of PTMC films in comparison to other common biodegradable polymers. The choice of material will ultimately depend on the specific requirements of the intended application, balancing the need for strength, stiffness, and flexibility. The detailed experimental protocols provided herein offer a basis for conducting reproducible and comparable mechanical characterization studies.

biodegradability assessment of poly(trimethylene carbonate)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biodegradability of Poly(trimethylene carbonate) for Researchers, Scientists, and Drug Development Professionals

Poly(trimethylene carbonate) (PTMC) is a biodegradable polymer of significant interest in the biomedical field, particularly for drug delivery and tissue engineering applications. Its unique degradation profile, which avoids the acidic byproducts associated with commonly used polyesters, makes it an attractive alternative. This guide provides an objective comparison of the biodegradability of PTMC with other leading biodegradable polymers, namely poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), supported by experimental data.

Comparison of Biodegradation Mechanisms

The fundamental difference in how these polymers degrade has profound implications for their application. PTMC primarily undergoes surface erosion, a process mediated by enzymes, particularly lipase, secreted by macrophages.[1][2] This contrasts sharply with PLGA, which is well-known for its bulk erosion through hydrolysis of its ester linkages.[3][4][5] PCL also degrades via hydrolysis, but at a much slower rate than PLGA.[6][7] A key advantage of PTMC's degradation pathway is the generation of non-acidic degradation products, which can mitigate the inflammatory response often seen with the acidic byproducts of PLGA.[8][9][10]

Quantitative Biodegradation Data

The rate of biodegradation is a critical parameter for designing drug delivery systems and tissue scaffolds. The following tables summarize quantitative data from various studies, comparing the degradation of PTMC, PLGA, and PCL under different conditions.

Table 1: In Vitro Degradation Data

PolymerConditionTimeMass Loss (%)Molecular Weight ChangeReference
PTMC Lipase solution (from Thermomyces lanuginosus)12 weeks30.4 ± 0.37Not specified[10]
Phosphate Buffered Saline (PBS, pH 7.4)30 weeks1.71 ± 0.26Not specified[9]
Phosphate Buffered Saline (PBS, pH 7.4)50 weeks5.20 ± 0.67Not specified[10]
PLGA (50:50) Not specifiedNot specifiedFaster than PLGA 65:35, 75:25, and 85:15Not specified[3]
P(TMC-co-CL) (50:50) Phosphate Buffered Saline (PBS, pH 7.4)30 weeks13.01 ± 1.45Not specified[9]
PCL Soil burial1 year95Not specified[6]

Table 2: In Vivo Degradation Data

PolymerImplantation SiteAnimal ModelTimeMass Loss (%)Key ObservationReference
PTMC (High MW) SubcutaneousRat3 weeks96Rapid degradation via surface erosion[9]
PTMC (457 kDa) Femur and tibiaRabbit8 weeks60Surface erosion[2]
PTMC (89 kDa) Femur and tibiaRabbit8 weeks~20Slower degradation for lower MW[2]
TMC-DLLA copolymer SubcutaneousRat1 year96Bulk hydrolysis[5]
PTMC-co-HTMC SubcutaneousWistar RatNot specifiedNot specifiedDegraded principally via intramolecular cyclization[8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are outlines of common experimental protocols for assessing polymer biodegradability.

In Vitro Enzymatic Degradation of PTMC
  • Sample Preparation: PTMC discs of a defined diameter and thickness are prepared. The initial dry weight of each sample is recorded.

  • Enzyme Solution: A solution of lipase from Thermomyces lanuginosus is prepared in a phosphate buffer solution (PBS, pH 7.4) at a specified concentration (e.g., ≥100,000 U/g).[2][9]

  • Incubation: The PTMC discs are immersed in the lipase solution and incubated at 37°C with gentle shaking.[1] The enzyme solution is refreshed periodically (e.g., every other day) to maintain enzymatic activity.

  • Analysis: At predetermined time points, samples are removed, rinsed with distilled water, and dried to a constant weight. Mass loss is calculated as the percentage difference between the initial and final dry weights.

  • Surface Morphology: Changes in the surface morphology of the degraded samples can be observed using Scanning Electron Microscopy (SEM).

In Vivo Subcutaneous Implantation
  • Sample Preparation and Sterilization: Polymer samples (e.g., rods, films, or scaffolds) are fabricated and their initial weight and dimensions are recorded. The samples are then sterilized, for example, with ethylene oxide or by immersion in 80% ethanol followed by vacuum drying.[12]

  • Animal Model: A suitable animal model, such as Wistar rats or rabbits, is selected.[2][5] All animal procedures must be performed in accordance with institutional animal care and use committee guidelines.

  • Implantation: The sterilized polymer samples are surgically implanted subcutaneously in the dorsal region of the animal under aseptic conditions.

  • Explantation and Analysis: At specified time points, the animals are euthanized, and the polymer implants are explanted. The retrieved samples are cleaned of any adhering tissue, dried to a constant weight, and weighed to determine mass loss.

  • Further Analysis: In addition to mass loss, changes in molecular weight and its distribution can be analyzed using Gel Permeation Chromatography (GPC). The tissue response to the implant can be evaluated through histological analysis of the surrounding tissue.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for biodegradability assessment.

G Fig. 1: Degradation Pathways of Biodegradable Polymers cluster_PTMC Poly(trimethylene carbonate) (PTMC) cluster_PLGA Poly(lactic-co-glycolic acid) (PLGA) PTMC PTMC Bulk Polymer Macrophage Macrophage Adhesion PTMC->Macrophage Surface_Erosion Surface Erosion PTMC->Surface_Erosion Enzymes Secretion of Lipase Macrophage->Enzymes Enzymes->PTMC Enzymatic Attack Non_Acidic Non-Acidic Soluble Products Surface_Erosion->Non_Acidic PLGA PLGA Bulk Polymer Water Water Penetration PLGA->Water Hydrolysis Bulk Hydrolysis PLGA->Hydrolysis Water->Hydrolysis Acidic Lactic & Glycolic Acid Hydrolysis->Acidic

Caption: Comparative degradation pathways of PTMC and PLGA.

G Fig. 2: Experimental Workflow for In Vivo Biodegradability Assessment start Start: Polymer Sample Preparation sterilization Sterilization start->sterilization implantation Subcutaneous Implantation (Animal Model) sterilization->implantation explantation Explantation at Time Points implantation->explantation analysis Analysis of Explanted Samples explantation->analysis mass_loss Mass Loss Measurement analysis->mass_loss gpc Molecular Weight (GPC) analysis->gpc sem Surface Morphology (SEM) analysis->sem histology Histological Analysis of Tissue analysis->histology end End: Data Compilation & Comparison mass_loss->end gpc->end sem->end histology->end

References

A Comparative Guide to the In Vitro Cytotoxicity of Poly(trimethylene carbonate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of poly(trimethylene carbonate) (PTMC) with other widely used biodegradable polymers: polylactic acid (PLA), polyglycolic acid (PGA), and poly(lactic-co-glycolic acid) (PLGA). The information presented is based on available experimental data from scientific literature, offering a valuable resource for material selection in biomedical applications.

Executive Summary

Poly(trimethylene carbonate) (PTMC) is a biodegradable polymer increasingly recognized for its excellent biocompatibility. A key advantage of PTMC is that its degradation products are not acidic, which mitigates the inflammatory response often associated with acidic byproducts of polyesters like PLA, PGA, and PLGA.[1][2] Experimental evidence from multiple studies indicates that PTMC and its composites exhibit low to no in vitro cytotoxicity, supporting robust cell viability and proliferation. While direct comparative studies under identical conditions are limited, the available data suggests PTMC's cytotoxicity profile is highly favorable for biomedical applications.

Quantitative Cytotoxicity Data

The following table summarizes quantitative data on the in vitro cytotoxicity of PTMC and its alternatives from various studies. It is important to note that these results are compiled from different sources with varying experimental conditions (e.g., cell lines, polymer formulations, and assay methods), which should be considered when making direct comparisons.

Polymer/CompositeCell LineAssayKey Findings
Poly(trimethylene carbonate) (PTMC)
PLLA/PTMC ScaffoldsMC3T3-E1MTTCell viability was over 90% for all blend ratios.
PTMC/PCL/TCP ScaffoldsMC3T3-E1, rBMSCsNot specifiedExhibited low cytotoxicity and enhanced cell proliferation.
Polylactic Acid (PLA)
PGA-PLA Block CopolymerL929MTTConsidered non-toxic with cell viability > 70%, in line with ISO guidelines.[3]
Polyglycolic Acid (PGA)
PGA-PLA Block CopolymerL929MTTDeemed non-toxic with cell viability over 70%, meeting ISO standards.[3]
Poly(lactic-co-glycolic acid) (PLGA)
PLGA/PLA CompositeNot specifiedMTTDemonstrated over 90% cell viability, indicating good biocompatibility.[4]
PLGA and PLGA-PEG-PLGAHuman U251MTTCell survival rates were greater than 80%.[4]

Experimental Protocols

The in vitro cytotoxicity of these biodegradable polymers is commonly assessed using standardized assays, primarily following the ISO 10993-5 guidelines. The Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a frequently employed colorimetric method.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT assay is a quantitative method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Sample Preparation: The biodegradable polymer is typically prepared as a film, scaffold, or extract. For extract testing, the material is incubated in a cell culture medium for a specified period (e.g., 24 hours at 37°C) to allow for the leaching of any potential toxins.[5][6]

  • Cell Culture: A specific cell line, often L929 mouse fibroblasts as recommended by ISO 10993-5, is cultured in 96-well plates until a sub-confluent monolayer is formed.[5][6]

  • Exposure: The prepared polymer extracts are added to the cell cultures in various concentrations. Control groups include cells exposed to the culture medium alone (negative control) and a material with known cytotoxicity (positive control).[5] The cells are then incubated for a defined period, typically 24 to 72 hours.[7]

  • MTT Reagent Addition: After the exposure period, the culture medium is replaced with a medium containing the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are then incubated for a few hours (e.g., 1.5 to 4 hours).[7]

  • Formazan Solubilization: During incubation, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve these crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[3][7] The intensity of the color is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis: Cell viability is typically expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.[3][8]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in cytotoxicity testing and the potential cellular responses, the following diagrams are provided.

Experimental_Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay cluster_analysis Data Analysis p Polymer Sample (Film/Scaffold) ext Preparation of Polymer Extract p->ext exp Exposure to Polymer Extract ext->exp cc Seeding of Cells (e.g., L929) inc1 Incubation (24h) cc->inc1 inc1->exp mtt Addition of MTT Reagent exp->mtt inc2 Incubation (1.5-4h) mtt->inc2 sol Solubilization of Formazan inc2->sol read Absorbance Measurement sol->read calc Calculation of Cell Viability read->calc result Cytotoxicity Assessment calc->result

In Vitro Cytotoxicity Testing Workflow

Signaling_Pathway cluster_polymer Polymer Interaction cluster_cell Cellular Response poly Polymer Degradation Products mem Cell Membrane Interaction poly->mem Leachables prolif Cell Proliferation poly->prolif Cytotoxic Effect ros Reactive Oxygen Species (ROS) Production mem->ros Stress Induction mito Mitochondrial Dysfunction ros->mito Oxidative Damage apop Apoptosis mito->apop Initiation apop->prolif Inhibition

Potential Polymer-Induced Cytotoxicity Pathway

References

A Comparative Guide to 1,3-Dioxan-2-one and Other Cyclic Carbonate Monomers for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biodegradable polymers is of paramount importance in biomedical applications, from drug delivery systems to tissue engineering scaffolds. Aliphatic polycarbonates, synthesized through the ring-opening polymerization (ROP) of cyclic carbonate monomers, are a versatile class of materials offering tunable properties and excellent biocompatibility. This guide provides an objective comparison of 1,3-Dioxan-2-one (also known as trimethylene carbonate or TMC) with other significant cyclic carbonate monomers, supported by experimental data and detailed protocols.

Monomer Properties: A Head-to-Head Comparison

The choice of monomer is critical as it dictates the polymerization behavior and the ultimate properties of the resulting polymer. Below is a comparative summary of the physical properties of this compound and other commonly used cyclic carbonate and lactone monomers.

PropertyThis compound (TMC)Ethylene Carbonate (EC)Propylene Carbonate (PC)L-Lactide (LLA)ε-Caprolactone (CL)
Molecular Formula C₄H₆O₃[1]C₃H₄O₃[2]C₄H₆O₃[3]C₆H₈O₄[4][5]C₆H₁₀O₂[6][7]
Molecular Weight ( g/mol ) 102.09[1][8]88.06102.09[9][10]144.13[4][5]114.14[6][7]
Melting Point (°C) 45-49[11]34-37[2][12]-48.8[3][11]92-94[4][5]-1.3[13]
Boiling Point (°C) 135 (at reduced pressure)[11]248 (at 760 mmHg)[2]242[3][11]255[4]237[13]
Density (g/cm³) 1.2[8]1.321[14]1.205[11]1.186 (predicted)[4]1.03[6]
Ring Size 6-membered5-membered5-membered6-membered (dimer)7-membered

Polymer Properties: Performance Benchmarks

The polymers derived from these monomers exhibit a wide range of thermal and mechanical properties, directly impacting their suitability for various applications.

PropertyPoly(trimethylene carbonate) (PTMC)Poly(ethylene carbonate) (PEC)Poly(L-lactide) (PLLA)
Glass Transition Temp. (Tg) (°C) -15[15]0-10[16]60-65[17]
Melting Point (Tm) (°C) 38-41 (for crystalline PTMC)Amorphous[16]175-185[17]
Young's Modulus (GPa) 0.005-0.007-2.7-16
Degradation Profile Surface erosion, enzymatic degradation[15]-Bulk hydrolysis[17]
Key Characteristics Flexible, rubbery, low toxicity, biodegradableAmorphous, clear, good adhesion[16]High strength, high modulus, biodegradable

Experimental Protocols: Ring-Opening Polymerization

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the ring-opening polymerization of key cyclic monomers.

Protocol 1: Ring-Opening Polymerization of this compound (TMC) using Stannous Octoate

Materials:

  • This compound (TMC) monomer

  • Stannous octoate (Sn(Oct)₂) catalyst

  • Propylamine (initiator)

  • Methylene chloride (CH₂Cl₂) (solvent)

  • Methanol (for precipitation)

  • Benzoic acid (for quenching)

Procedure:

  • In a round bottom flask equipped with a stir bar, dissolve TMC (100 equivalents) in CH₂Cl₂ to a concentration of 1.0 mol·L⁻¹.

  • Add propylamine (1 equivalent) to the solution.

  • Heat the flask to 130°C in an oil bath.

  • Add Sn(Oct)₂ (0.10 wt.%) to the reaction mixture.

  • Allow the polymerization to proceed until complete conversion of the monomer is observed (monitor by ¹H NMR).

  • Quench the reaction by adding a small amount of benzoic acid.

  • Dissolve the resulting polymer in a minimal amount of methylene chloride.

  • Precipitate the polymer by adding the solution to an excess of cold methanol.

  • Filter and dry the purified poly(trimethylene carbonate) under vacuum.[13]

Protocol 2: Ring-Opening Polymerization of L-Lactide (LLA) using Stannous Octoate

Materials:

  • L-Lactide (LLA) monomer (purified by recrystallization from ethyl acetate)

  • Stannous octoate (Sn(Oct)₂) catalyst

  • 1-Dodecanol (initiator)

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

Procedure:

  • In a flask purged with nitrogen, add purified L-lactide (30 g) and stannous octoate (0.042 g, corresponding to a monomer-to-catalyst molar ratio of approximately 3000:1).

  • Place the flask in an oil bath preheated to 150°C.

  • The polymerization is carried out under a nitrogen atmosphere with stirring.

  • After the desired polymerization time (e.g., several hours, which can be optimized), cool the reaction mixture.

  • Dissolve the crude polymer in chloroform.

  • Precipitate the poly(L-lactide) by slowly adding the chloroform solution to an excess of methanol.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.[11][12]

Protocol 3: Organocatalytic Ring-Opening Polymerization of Ethylene Carbonate (EC)

Materials:

  • Ethylene carbonate (EC) monomer

  • An organocatalyst (e.g., a phosphazene superbase like cyclic trimeric phosphazene base, CTPB)

  • An initiator (e.g., an alcohol)

  • A comonomer (e.g., ε-caprolactone, CL), as homopolymerization of EC is thermodynamically unfavorable.

Procedure:

  • In a glovebox, charge a dried reaction vessel with the desired amounts of ethylene carbonate, ε-caprolactone, initiator, and organocatalyst.

  • The reaction can be performed in bulk or in a suitable anhydrous solvent.

  • Conduct the polymerization at an elevated temperature (e.g., 160-200°C), potentially using microwave irradiation to accelerate the reaction.[9]

  • Monitor the monomer conversion and copolymer composition using ¹H NMR.

  • Upon completion, the copolymer can be purified by precipitation in a non-solvent like methanol.

Visualizing Polymerization: Mechanisms and Workflows

Understanding the underlying chemical processes and experimental setups is facilitated by clear visualizations.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Active_Species Active_Species Initiator->Active_Species Activation Catalyst Catalyst Catalyst->Active_Species Monomer Monomer Active_Species->Monomer Nucleophilic Attack Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Ring Opening Growing_Polymer_Chain->Monomer Chain Growth Final_Polymer Final_Polymer Growing_Polymer_Chain->Final_Polymer Deactivation Quenching_Agent Quenching_Agent Quenching_Agent->Final_Polymer

Caption: Generalized mechanism of Ring-Opening Polymerization (ROP).

Experimental_Workflow Monomer_Purification Monomer_Purification Reaction_Setup Reaction_Setup Monomer_Purification->Reaction_Setup 1. Prepare Monomer Polymerization Polymerization Reaction_Setup->Polymerization 2. Initiate Reaction Purification Purification Polymerization->Purification 3. Isolate Product Characterization Characterization Purification->Characterization 4. Analyze Polymer

References

A Comparative Guide to Spectroscopic Analysis for Confirming 1,3-Dioxan-2-one Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in research and development, where impurities can lead to ambiguous results, side reactions, and compromised product quality. 1,3-Dioxan-2-one, also known as trimethylene carbonate, is a critical monomer in the synthesis of biocompatible polymers and other fine chemicals. Ensuring its high purity is essential for achieving desired material properties and predictable reaction outcomes. This guide provides an objective comparison of key spectroscopic and chromatographic methods used to verify the purity of this compound, complete with experimental data and detailed protocols.

Primary Analytical Techniques for Purity Assessment

A multi-faceted approach combining spectroscopic and chromatographic methods is the most reliable strategy for a comprehensive purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for unambiguous structural elucidation. It confirms the chemical structure of the main component and can detect and quantify structurally similar impurities, provided their signals are resolved.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique ideal for confirming the presence of the required functional groups (specifically the cyclic carbonate) and the absence of contaminants with distinct infrared absorptions, such as the hydroxyl (-OH) group from the 1,3-propanediol starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique separates volatile components in a sample before identifying them based on their mass-to-charge ratio and fragmentation patterns. It is highly sensitive and the preferred method for quantifying volatile organic impurities. Commercial grades of this compound are often assayed for purity using GC[1].

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate, identify, and quantify components in a mixture. It is particularly useful for analyzing non-volatile or thermally unstable impurities that are not amenable to GC analysis.

Quantitative Data Summary

The following tables summarize the expected spectroscopic data for high-purity this compound. Deviations from these values or the appearance of additional signals may indicate the presence of impurities.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃ Solvent)

Protons Chemical Shift (δ) ppm Multiplicity Integration
-O-CH₂ -CH₂-CH₂ -O- ~4.45 Triplet (t) 4H
-O-CH₂-CH₂ -CH₂-O- ~2.14 Quintet 2H

Data sourced from predicted values and literature.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃ Solvent)

Carbon Atom Chemical Shift (δ) ppm
C =O (Carbonate) ~165 - 175
-O-C H₂- ~60 - 70
-O-CH₂-C H₂-CH₂-O- ~20 - 30

Data estimated from typical chemical shift ranges for cyclic carbonates and related structures.[4][5][6]

Table 3: FTIR Spectroscopic Data for this compound

Functional Group Absorption Range (cm⁻¹) Bond
Carbonyl (Cyclic Carbonate) 1740 ± 10 C=O Stretch
Ether ~1250 C-O Stretch
Alkane 2850 - 3000 C-H Stretch

Data sourced from established ranges for organic carbonates.[7]

Table 4: Mass Spectrometry (EI) Data for this compound

m/z Value Ion Identity Notes
102 [C₄H₆O₃]⁺ Molecular Ion (M⁺)
58 [C₂H₂O₂]⁺ or [C₃H₆O]⁺ Fragment from ring cleavage
42 [C₂H₂O]⁺ or [C₃H₆]⁺ Common fragment from cyclic compounds

The molecular formula is C₄H₆O₃ with a molecular weight of 102.09 g/mol .[2] Fragmentation patterns are predicted based on common pathways for cyclic esters and ethers.

Experimental Workflows and Logical Diagrams

A systematic approach is crucial for accurate purity analysis. The following diagram illustrates a typical workflow.

Purity_Analysis_Workflow Workflow for this compound Purity Confirmation cluster_main cluster_analysis Spectroscopic & Chromatographic Analysis Sample Sample Received Prep Sample Preparation (e.g., dissolve in CDCl₃ for NMR) Sample->Prep NMR NMR (¹H & ¹³C) Prep->NMR FTIR FTIR Prep->FTIR GCMS GC-MS Prep->GCMS Data_Analysis Data Analysis & Comparison (Compare against reference spectra) NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis Purity_Report Purity Confirmation & Report Data_Analysis->Purity_Report

Caption: Logical workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher) at room temperature.

  • Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the residual solvent peak (CDCl₃) to 77.16 ppm.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to the reference data to confirm the structure. The presence of unexpected signals may indicate impurities.

2. FTIR Spectroscopy Protocol

  • Sample Preparation: For solid samples, a small amount of the this compound powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the FTIR spectrometer. Collect a background spectrum of the empty sample holder first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands. Confirm the presence of a strong C=O stretch around 1740 cm⁻¹ and C-O stretches. Verify the absence of a broad O-H stretch (3200-3500 cm⁻¹), which would indicate contamination with 1,3-propanediol.

3. GC-MS Protocol

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[8]

  • Instrumentation & Data Acquisition:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

    • Injector: Set the injector temperature. Note: Cyclic carbonates can be thermally labile, so a lower temperature (e.g., 200-230°C) may be necessary to prevent on-column degradation[9].

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • MS Detector: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

  • Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Identify any impurity peaks by matching their mass spectra against a reference library (e.g., NIST).

Comparison of Alternatives

TechniquePrimary UseStrengthsLimitations
¹H & ¹³C NMR Structural confirmation, quantification of known impurities.Provides unambiguous structural information; quantitative.Lower sensitivity compared to GC-MS; may not detect impurities with overlapping signals.
FTIR Functional group identification.Fast, non-destructive, excellent for detecting functional group impurities (e.g., -OH).Not quantitative; provides limited structural information; insensitive to impurities with similar functional groups.
GC-MS Separation and identification of volatile impurities.Very high sensitivity and resolution; provides molecular weight and fragmentation data for impurity identification.Sample must be volatile and thermally stable; potential for on-column degradation of cyclic carbonates.[9]
HPLC Separation and quantification of non-volatile impurities.Suitable for non-volatile or thermally labile compounds; quantitative.May require more complex method development (solvent selection, gradient optimization) than GC.

Conclusion

No single technique provides a complete picture of a compound's purity. For this compound, a comprehensive analysis should involve a combination of methods. NMR spectroscopy is essential for absolute structural confirmation. FTIR spectroscopy offers a rapid and straightforward check for the presence of the correct functional groups and the absence of key starting materials. Finally, GC-MS is the most powerful tool for the detection and identification of trace volatile impurities, providing the quantitative data often required for high-purity applications. By employing these techniques in concert, researchers can confidently verify the purity and identity of this compound, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 1,3-Dioxan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent synthesis protocols for 1,3-dioxan-2-one, a valuable monomer in the development of biodegradable polymers and a key building block in organic synthesis. The protocols evaluated are the lipase-catalyzed transesterification of 1,3-propanediol with dimethyl carbonate and the zinc oxide-catalyzed reaction of 1,3-propanediol with urea. This document presents a validation of these protocols, offering experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two primary synthesis routes of this compound, providing a clear comparison of their performance metrics.

ParameterLipase-Catalyzed TransesterificationZnO-Catalyzed Reaction with Urea
Starting Materials 1,3-Propanediol, Dimethyl Carbonate1,3-Propanediol, Urea
Catalyst LipaseZinc Oxide (ZnO)
Yield 88%[1][2][3][4][5]76%
Reaction Temperature Optimized for enzymatic activity (specific temperature not detailed in abstract) followed by cyclization150°C
Reaction Time Not specified9 hours
Key Advantages Higher reported yield, green synthesis route, safer reaction conditions.[1][2][3][4][5]Utilizes readily available and inexpensive starting materials.
Key Disadvantages Potentially higher cost of enzyme catalyst, may require a two-step process (enzymatic reaction followed by cyclization).[2][4]Lower yield compared to the lipase-catalyzed method, requires higher reaction temperature.

Experimental Protocols

This section provides detailed methodologies for the two key synthesis protocols for this compound.

Protocol 1: Lipase-Catalyzed Transesterification of 1,3-Propanediol and Dimethyl Carbonate

This innovative approach utilizes a lipase-catalyzed reaction between bio-based 1,3-propanediol (1,3-PDO) and dimethyl carbonate (DMC) to produce 3-hydroxypropyl methyl carbonate (P1) as an intermediate. This intermediate is then cyclized to yield this compound (also known as trimethylene carbonate or TMC). A notable feature of this process is the in-situ regeneration of the intermediate P1 from the byproduct, C,C'-1,3-propanediyl C,C'-dimethyl ester (P2), by reaction with 1,3-PDO, which significantly enhances the overall yield.[1][2][4]

Materials:

  • 1,3-Propanediol (1,3-PDO)

  • Dimethyl Carbonate (DMC)

  • Lipase (e.g., Novozym 435)[4]

Procedure:

  • Enzymatic Transesterification: The reaction is initiated by combining 1,3-propanediol and dimethyl carbonate in the presence of a lipase catalyst. This step is carried out under optimized conditions to facilitate the enzymatic formation of the intermediate, 3-hydroxypropyl methyl carbonate (P1).[2][4]

  • Intermediate Regeneration and Cyclization: The reaction temperature is adjusted to promote the reaction of the byproduct P2 with 1,3-propanediol to regenerate P1. Subsequently, the intermediate P1 undergoes cyclization to form the final product, this compound.[2]

  • Purification: The final product is purified from the reaction mixture.

Under optimized conditions, this method has been reported to achieve a total yield of 88%, which is the highest reported to date for this conversion.[1][2][3][4][5]

Protocol 2: Zinc Oxide-Catalyzed Reaction of 1,3-Propanediol and Urea

This method involves the direct reaction of 1,3-propanediol with urea in the presence of a heterogeneous zinc oxide catalyst.

Materials:

  • 1,3-Propanediol

  • Urea

  • Zinc Oxide (ZnO) catalyst

Procedure:

  • Reaction Setup: In a round-bottomed flask connected to a vapor condenser, 3.8 g of 1,3-propanediol (49.8 mmol) and 2 g of urea (33.2 mmol) are mixed, resulting in a molar ratio of 1.5.

  • Catalyst Addition: Zinc oxide is added as the catalyst, with the amount representing 10% of the weight of the urea.

  • Reaction Conditions: The reaction mixture is heated to 150°C under a pressure of 2 kPa for 9 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and dissolved in 5 mL of THF for further purification.

This protocol has been reported to yield 76% of this compound. For longer reaction times, a decrease in the yield of the desired product is observed due to side reactions like ring-opening and oligomerization.

Visualizing the Synthesis and Comparison

To further clarify the experimental workflows and the logical comparison between the two protocols, the following diagrams are provided.

G cluster_0 General Synthesis Workflow for this compound Reactants 1,3-Propanediol + Carbonyl Source Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Heating Heating Reaction->Heating Purification Purification Heating->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

G cluster_1 Comparison of Synthesis Protocols P1 Protocol 1: Lipase-Catalyzed Transesterification Yield Yield P1->Yield 88% Conditions Reaction Conditions P1->Conditions Mild (Enzymatic) Advantages Advantages P1->Advantages High Yield, Green Disadvantages Disadvantages P1->Disadvantages Catalyst Cost P2 Protocol 2: ZnO-Catalyzed Reaction with Urea P2->Yield 76% P2->Conditions Harsh (150°C) P2->Advantages Low-Cost Materials P2->Disadvantages Lower Yield, High Temp

Caption: Logical comparison of the two synthesis protocols.

References

A Comparative Analysis of the Ring-Opening Polymerization Kinetics of 1,3-Dioxan-2-one and Other Cyclic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

The ring-opening polymerization (ROP) of cyclic monomers is a cornerstone of biodegradable polymer synthesis, with applications ranging from biomedical devices to sustainable packaging. Among the array of monomers, 1,3-dioxan-2-one, also known as trimethylene carbonate (TMC), has garnered significant attention. This guide provides a comparative study of the polymerization kinetics of TMC against two other prominent cyclic esters: lactide (LA) and ε-caprolactone (CL). The information herein is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the subtle yet critical differences in the polymerization behavior of these monomers.

Comparative Kinetic Data

The rate of polymerization is a critical parameter for controlling the molecular weight and dispersity of the resulting polymer. This rate is profoundly influenced by the choice of monomer, catalyst, temperature, and solvent. Below is a compilation of kinetic data from various studies, offering a quantitative comparison of TMC, LA, and CL polymerization under different catalytic systems.

Table 1: Comparative Apparent Rate Constants (k_app) for the Ring-Opening Polymerization of TMC, LA, and CL with Organocatalysts.

MonomerCatalystCo-catalyst/InitiatorSolventTemperature (°C)k_app (h⁻¹)Reference
TMCTBDBenzyl AlcoholCH₂Cl₂Room TempQuantitative in 1h[1]
TMCDPPmPEG-OH--First-order, near completion in 72h[2]
TMCt-BuP₄Benzyl AlcoholTHFRoom Temp-[3]
LATBDBenzyl Alcohol--Fast and controlled[4]
CLTBDBenzyl Alcohol--Fast and controlled[4]
VLMTBDThiourea/Benzyl Alcohol---[4][5]

TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene; DPP: Diphenyl phosphate; t-BuP₄: Phosphazene superbase; MTBD: N-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene; VL: δ-valerolactone.

Table 2: Comparative Kinetic Data for the Ring-Opening Polymerization of TMC, LA, and CL with Metal-Based Catalysts.

MonomerCatalystInitiator/Co-initiatorTemperature (°C)Activation Energy (Ea) (kJ/mol)Turnover Frequency (TOF) (h⁻¹)Reference
L-LactideSn(Oct)₂Triphenylphosphine150-19058.4-[6]
L-LactideSn(Oct)₂Triphenylphosphine170-19058.0-[7]
ε-CaprolactoneSn(Oct)₂n-Hexanol-64.9 - 80.4-[8][9]
rac-LactideNickel Carboxylate Complex-140-2-3[10]
TMCAluminum Complex-70-36,900[11]
TMCZinc Complex-110-30,000[11]

Sn(Oct)₂: Tin(II) 2-ethylhexanoate

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for kinetic studies. Below are representative protocols for the ring-opening polymerization of TMC.

General Procedure for Organocatalyzed ROP of TMC

A typical procedure for the ROP of TMC using an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is as follows:

  • Monomer and Catalyst Preparation: this compound (TMC) is purified by recrystallization from a suitable solvent like ethyl acetate and dried under vacuum. The organocatalyst (e.g., TBD) and initiator (e.g., benzyl alcohol) are stored under an inert atmosphere.

  • Polymerization Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of TMC and initiator under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent (e.g., dichloromethane or toluene) is added to dissolve the reactants.

  • Initiation: The catalyst, dissolved in a small amount of the same anhydrous solvent, is injected into the monomer solution to initiate the polymerization.

  • Reaction Monitoring: The polymerization progress is monitored by periodically taking aliquots from the reaction mixture and analyzing them using ¹H NMR spectroscopy to determine monomer conversion. The molecular weight and polydispersity of the polymer are determined by size-exclusion chromatography (SEC).

  • Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by adding a small amount of a suitable terminating agent (e.g., benzoic acid for basic catalysts). The polymer is then precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.

General Procedure for Metal-Catalyzed ROP of TMC

The bulk polymerization of TMC using a metal catalyst such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂) typically involves the following steps:

  • Reactant Preparation: Purified TMC and the initiator (e.g., a diol) are placed in a flame-dried reaction vessel.

  • Catalyst Addition: The Sn(Oct)₂ catalyst is added to the vessel under an inert atmosphere.

  • Bulk Polymerization: The reaction mixture is heated to the desired temperature (e.g., 130 °C) under stirring.

  • Monitoring and Characterization: The reaction progress can be monitored by techniques such as dilatometry or by taking samples at different time intervals for analysis by ¹H NMR and SEC.

  • Work-up: After the desired polymerization time, the reaction is cooled to room temperature, and the resulting polymer is dissolved in a suitable solvent and purified by precipitation.

Visualizing Polymerization Pathways and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in polymerization chemistry. The following diagrams, generated using the DOT language, illustrate key concepts.

G cluster_monomers Monomer Activation cluster_catalysts Catalytic Systems cluster_mechanism Polymerization cluster_products Resulting Polymers TMC This compound (TMC) ROP Ring-Opening Polymerization TMC->ROP LA Lactide (LA) LA->ROP CL ε-Caprolactone (CL) CL->ROP Organo Organocatalysts (e.g., TBD, DBU) Organo->ROP Activate Metal Metal Catalysts (e.g., Sn(Oct)₂) Metal->ROP Catalyze PTMC Poly(trimethylene carbonate) ROP->PTMC PLA Poly(lactic acid) ROP->PLA PCL Poly(caprolactone) ROP->PCL

Caption: General overview of the ring-opening polymerization process.

G start Start reagents Prepare Monomer, Catalyst & Initiator start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup initiate Initiate Polymerization setup->initiate monitor Monitor Reaction Progress (¹H NMR, SEC) initiate->monitor monitor->monitor Continue terminate Terminate Reaction monitor->terminate Desired Conversion Reached purify Purify Polymer (Precipitation) terminate->purify characterize Characterize Final Polymer purify->characterize end End characterize->end

Caption: A typical experimental workflow for kinetic studies of ROP.

Discussion

The presented data highlights several key differences in the polymerization kinetics of TMC, LA, and CL. Organocatalysts like TBD are highly efficient for the ROP of all three monomers, often proceeding rapidly at room temperature.[4][5] The bifunctional nature of TBD, which can activate both the monomer and the initiator, is believed to be responsible for its high activity.[4][5] In contrast, some acidic organocatalysts like DPP show slower kinetics with TMC.[2]

Metal-based catalysts, particularly Sn(Oct)₂, are widely used for the ROP of lactide and caprolactone.[6][7][8][9] The activation energies for L-lactide polymerization with Sn(Oct)₂ are in the range of 58 kJ/mol, while for ε-caprolactone, they are slightly higher, ranging from 64.9 to 80.4 kJ/mol.[6][12][7][8][9] This suggests that, under these conditions, lactide polymerizes at a faster rate than caprolactone. The turnover frequencies for metal-catalyzed ROP of TMC can be exceptionally high, indicating very active catalytic systems.[11]

The choice of catalyst has a significant impact on the polymerization mechanism and the resulting polymer microstructure. For instance, in the organocatalytic copolymerization of TMC and dithiolane trimethylene carbonate (DTC), TBD leads to a blocky copolymer structure due to preferential polymerization of DTC, while DPP results in a random copolymer.[2][13]

References

Safety Operating Guide

Prudent Disposal of 1,3-Dioxan-2-one: A Guide to Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,3-Dioxan-2-one, a compound utilized in the synthesis of biodegradable polymers. The following protocols are designed to provide immediate, essential safety and logistical information to facilitate compliant and safe laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile of this compound. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.

  • Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

Handling and Storage of Waste:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.

  • Store waste in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste containers must be securely sealed and clearly labeled.

Step-by-Step Disposal Procedure for this compound

The primary and recommended method for the disposal of this compound is through an authorized hazardous or special waste collection service, in accordance with local, state, and federal regulations.[1] In-lab neutralization or treatment is not advised without specific, validated protocols and the necessary institutional approvals.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure, unused product, reaction residues, and contaminated materials.
  • Segregate this compound waste from other chemical waste streams to prevent accidental mixing and potential reactions.

2. Containerization:

  • Select a waste container that is compatible with this compound. High-density polyethylene (HDPE) containers are generally a suitable choice.
  • Ensure the container is in good condition, with no leaks or cracks.
  • Do not overfill the container; allow for adequate headspace to accommodate potential vapor expansion.

3. Labeling:

  • Clearly label the waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The CAS number: 2453-03-4
  • An accurate description of the contents (e.g., "Solid this compound," "Solution of this compound in [solvent]")
  • The approximate quantity or concentration.
  • The date of accumulation.
  • The name of the principal investigator or laboratory contact.

4. Storage Pending Disposal:

  • Store the labeled waste container in a designated hazardous waste accumulation area.
  • This area should be secure, well-ventilated, and have secondary containment to control any potential spills.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
  • Provide the waste manifest with all the necessary information about the chemical waste.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
  • For small spills, and if you are trained and have the appropriate spill kit, you may clean it up.
  • Use an inert absorbent material to contain the spill.
  • Collect the absorbed material and any contaminated items into a designated hazardous waste container and label it accordingly.
  • Thoroughly decontaminate the spill area.

Quantitative Data Summary

ParameterGuidelineCitation
Disposal Method Dispose of contents/container to an authorized hazardous or special waste collection point.[1]
Personal Protective Equipment (PPE) Safety goggles, chemically resistant gloves, lab coat. Respirator if ventilation is inadequate.
Waste Container Chemically compatible and properly sealed (e.g., HDPE).
Waste Labeling "Hazardous Waste," full chemical name, CAS number, concentration, date, and contact information.
Spill Cleanup Use inert absorbent material and collect in a sealed container for hazardous waste disposal.

Experimental Protocols

Detailed experimental protocols for the in-laboratory neutralization or chemical degradation of this compound for disposal purposes are not provided in publicly available safety and disposal literature. The standard and safest practice is to transfer the chemical waste to a licensed disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Containment and Labeling cluster_3 Storage and Disposal A This compound Waste Generated (Unused product, reaction mixtures, contaminated materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Handle with Care C Segregate from Other Waste Streams B->C D Select Compatible Waste Container (e.g., HDPE) C->D E Securely Seal Container D->E F Label Container as Hazardous Waste (Name, CAS#, Date, Contact) E->F G Store in Designated Hazardous Waste Area (Ventilated, Secondary Containment) F->G H Contact EHS or Licensed Waste Contractor G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Personal protective equipment for handling 1,3-Dioxan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dioxan-2-one (also known as trimethylene carbonate) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or glasses with side shields.[2][3][4]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure.[2][3]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust or vapors are generated.[2][3]To prevent respiratory tract irritation.[1]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[3][5]

    • Verify that a safety shower and eyewash station are readily accessible.[2][3]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust or vapors.[1]

    • When handling, do not eat, drink, or smoke.[1]

    • Keep the container tightly sealed when not in use.[3][5]

    • Avoid generating dust.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3][5]

    • Keep away from incompatible materials, such as oxidizing agents.

    • Store in original, clearly labeled containers.

  • In Case of a Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, carefully sweep or vacuum up the material and place it in a sealed container for disposal. Avoid creating dust.[1]

    • For wet spills, absorb with an inert material and place in a sealed container for disposal.[1]

    • Wash the spill area thoroughly with water.[1]

III. First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation persists.[2]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the waste through an authorized hazardous or special waste collection point.[1]

    • Alternatively, the material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.

    • Do not dispose of down the drain or in regular trash.

  • Container Disposal:

    • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.

    • If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.

V. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Reference
Molecular Formula C₄H₆O₃[6]
Molecular Weight 102.09 g/mol [6]
Appearance White to almost white crystalline powder
Occupational Exposure Limits (OELs) No specific PEL (OSHA) or TLV (ACGIH) has been established.[1][2][7]

VI. Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound start Start: Obtain this compound assess_hazards Assess Hazards and Review SDS start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_workspace Prepare Well-Ventilated Workspace don_ppe->prepare_workspace handle_chemical Handle Chemical Safely prepare_workspace->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes store_chemical Store Properly spill_check->store_chemical No spill_procedure->handle_chemical collect_waste Collect Waste in Labeled Container store_chemical->collect_waste dispose_waste Dispose of Waste via Authorized Vendor collect_waste->dispose_waste end End dispose_waste->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxan-2-one
Reactant of Route 2
Reactant of Route 2
1,3-Dioxan-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。